molecular formula C8H14 B155765 4-Octyne CAS No. 1942-45-6

4-Octyne

Cat. No.: B155765
CAS No.: 1942-45-6
M. Wt: 110.2 g/mol
InChI Key: GZTNBKQTTZSQNS-UHFFFAOYSA-N
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Description

The kinetics of the stereoselective semi-hydrogenation of 4-octyne (in tetrahydrofuran) was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-4-yne
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InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNBKQTTZSQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074338
Record name 4-Octyne
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Molecular Weight

110.20 g/mol
Source PubChem
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CAS No.

1942-45-6
Record name 4-Octyne
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Record name 4-Octyne
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Record name 4-Octyne
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Record name 4-Octyne
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Record name Oct-4-yne
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Record name 4-OCTYNE
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Foundational & Exploratory

4-octyne chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Octyne

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Information

Chemical Formula: C₈H₁₄[1][2][3][4]

Structure: this compound is a symmetrical internal alkyne, characterized by a carbon-carbon triple bond located at the fourth position of an eight-carbon chain.[2][4] This structure means it is also known as dipropylacetylene.[1][3]

Molecular Weight: 110.20 g/mol [1][3][5]

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2] It is sparingly soluble in water but soluble in common organic solvents.[4][6][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name oct-4-yne[1]
Synonyms Dipropylacetylene, 1,2-Dipropylacetylene[1][3]
CAS Number 1942-45-6[1]
Molecular Formula C₈H₁₄[1][2][3]
Molecular Weight 110.20 g/mol [1][3][5]
Appearance Colorless liquid[2]
Density 0.751 g/mL at 25 °C[2][5]
Boiling Point 131–132 °C[2][5]
Melting Point -103 °C[2][5]
Refractive Index (n20/D) 1.425[5]
Vapor Pressure 35 mmHg at 37.7 °C[5]
Flash Point 29 °C (84.2 °F) - closed cup[5]
SMILES CCCC#CCCC[2][5]
InChI Key GZTNBKQTTZSQNS-UHFFFAOYSA-N[1][2]

Chemical Structure Visualization

The linear structure of this compound, with the central triple bond, is depicted below.

Caption: Chemical structure of this compound (C₈H₁₄).

Synthesis

Internal alkynes such as this compound are valuable intermediates in organic synthesis. They can be prepared through various methods, with the most common being the double alkylation of acetylene (B1199291).

Synthesis via Alkylation of Acetylene

This widely used method involves the sequential deprotonation of acetylene with a strong base, followed by nucleophilic substitution with a primary alkyl halide. Due to the acidity of the terminal protons of acetylene (pKa ≈ 25), a very strong base such as sodium amide (NaNH₂) is required for deprotonation to form the acetylide anion.

The overall reaction is as follows: HC≡CH + 2 NaNH₂ + 2 CH₃CH₂CH₂Br → CH₃CH₂CH₂C≡CCH₂CH₂CH₃ + 2 NaBr + 2 NH₃

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative procedure based on established methods for the alkylation of acetylene.

Materials:

  • Liquid ammonia (B1221849) (solvent)

  • Sodium metal (to form sodium amide in situ) or commercial sodium amide

  • Acetylene gas

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (for quenching)

Procedure:

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of Sodium Amide: Liquid ammonia (approx. 500 mL for a 1-mole scale reaction) is condensed into the flask. Small pieces of sodium metal are added portion-wise with stirring until a persistent blue color indicates the presence of excess solvated electrons. A catalytic amount of ferric nitrate (B79036) is added to initiate the conversion of sodium to sodium amide (NaNH₂), which is complete when the blue color disappears, and a gray precipitate forms.

  • Formation of Sodium Acetylide: Purified acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia. The reaction is exothermic.

  • First Alkylation: A stoichiometric amount of 1-bromopropane, dissolved in anhydrous diethyl ether, is added dropwise to the sodium acetylide suspension. The mixture is stirred for several hours to form 1-hexyne.

  • Second Deprotonation and Alkylation: A second equivalent of sodium amide is added to deprotonate the 1-hexyne, followed by the dropwise addition of a second equivalent of 1-bromopropane. The reaction is allowed to proceed for several hours to ensure complete formation of this compound.

  • Workup: The reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide. The ammonia is allowed to evaporate overnight in a fume hood.

  • Extraction and Purification: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Synthesis Workflow Diagram

The logical flow of the synthesis from acetylene is visualized below.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product acetylene Acetylene (HC≡CH) step1 Step 1: First Deprotonation (Formation of Acetylide Anion) acetylene->step1 nanh2 Sodium Amide (NaNH₂) nanh2->step1 step3 Step 3: Second Deprotonation (Formation of Hexynide Anion) nanh2->step3 propyl_bromide 1-Bromopropane (CH₃CH₂CH₂Br) step2 Step 2: First Alkylation (Formation of 1-Hexyne) propyl_bromide->step2 step4 Step 4: Second Alkylation (Formation of this compound) propyl_bromide->step4 step1->step2 step2->step3 step3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via double alkylation of acetylene.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureDescriptionReference
Infrared (IR) Spectroscopy C≡C StretchVery weak or absent band around 2100-2200 cm⁻¹. As a symmetrical internal alkyne, the change in dipole moment during the C≡C stretching vibration is minimal, leading to a very low intensity absorption.[8]
C-H (sp³) StretchStrong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
¹H NMR Spectroscopy CH₃ (t)Triplet corresponding to the terminal methyl protons.[3][9]
CH₂ (m)Multiplets corresponding to the methylene (B1212753) protons.[3][9]
¹³C NMR Spectroscopy Alkyne Carbons (C4, C5)Resonances for the sp-hybridized carbons of the triple bond.[3][9]
Alkyl CarbonsResonances for the sp³-hybridized carbons of the propyl groups.[3][9]
Mass Spectrometry (MS) Molecular Ion (M⁺)A peak corresponding to the molecular weight (m/z = 110).[1][10]

Chemical Reactivity and Applications

As an internal alkyne, this compound serves as a versatile building block in organic synthesis.[5] The electron-rich triple bond is susceptible to a variety of addition reactions.

  • Hydrogenation: this compound can be reduced to either cis-4-octene (B1353254) or trans-4-octene (B86139) depending on the reaction conditions.

    • Syn-addition using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) yields cis-4-octene.

    • Anti-addition using sodium or lithium metal in liquid ammonia yields trans-4-octene.

  • Ozonolysis: Cleavage of the triple bond with ozone, followed by a workup, can yield carboxylic acids. For this compound, this reaction produces butanoic acid. If the reaction is preceded by reduction to an alkene, ozonolysis will yield butanal.[11]

  • Hydroamination and Other Additions: It can participate in metal-catalyzed reactions such as hydroamination and the addition of arylboronic acids.

  • Synthesis of Dienes: this compound has been used in the synthesis of highly substituted 1,3-dienes.

Internal alkynes like this compound are generally more stable than their terminal alkyne isomers. Their defined stereochemistry in addition reactions makes them crucial intermediates for constructing complex molecular architectures.

References

An In-depth Technical Guide to the Physical Properties of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Octyne (also known as dipropylacetylene). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailing the experimental methodologies used for their determination.

Core Physical and Chemical Properties of this compound

This compound is a symmetrical internal alkyne with the chemical formula C₈H₁₄.[1][2] Its structure, featuring a carbon-carbon triple bond between the fourth and fifth carbon atoms, dictates its physical characteristics and chemical reactivity.[3] At room temperature, it exists as a colorless liquid.[1][3] It is generally insoluble in water but shows good solubility in nonpolar organic solvents like hexane, chloroform, and toluene.[3][4]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValue
Molecular Formula C₈H₁₄
Molar Mass 110.20 g/mol [1][2]
Appearance Colorless liquid[1][3]
Density 0.751 g/mL at 25 °C[1][2][5]
Melting Point -103 °C[1][6][5][7]
Boiling Point 131-132 °C at 760 mmHg[1][5]
Refractive Index n20/D 1.425[5]
Vapor Pressure 35 mmHg at 37.7 °C[5][8]
Water Solubility Sparingly soluble (29.1 mg/L)[8][9][10]
Solubility in Organics Soluble in nonpolar solvents such as hexane, ether, and toluene[11]
Flash Point 29.4 °C (85 °F)[8][9]

Experimental Protocols for Property Determination

The determination of the physical properties of liquid compounds like this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

3.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[12]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil, and a heat source (Bunsen burner or hot plate).[12][13]

  • Procedure:

    • A small amount of the this compound sample (approximately 0.5 mL) is placed into the Durham tube.[12]

    • A capillary tube, with its open end down, is inserted into the sample.[12]

    • The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level to prevent softening.[14]

    • The side arm of the Thiele tube is gently heated. The shape of the tube promotes even heat distribution via convection currents.[14][15]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[12]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12]

    • The barometric pressure should be recorded as the boiling point is pressure-dependent.[12]

3.2. Melting Point Determination

As this compound has a very low melting point (-103 °C), this determination requires a specialized low-temperature apparatus (cryostat). The general principle using a standard melting point apparatus for solids is described for completeness.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup, and a capillary tube.[14]

  • Procedure:

    • A small amount of the solidified sample is introduced into the open end of a capillary tube.

    • The tube is inverted and tapped gently to pack the sample into the sealed end.

    • The capillary tube is placed in the heating block of the melting point apparatus.[14]

    • The sample is heated rapidly at first to get an approximate melting temperature, then cooled to solidify.

    • A second determination is performed with a much slower heating rate (approx. 1-2 °C per minute) near the expected melting point.[14]

    • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[14] A pure compound typically has a sharp melting range of 0.5-1.0 °C.[14]

3.3. Density Determination (Vibrating Tube Densitometer)

Modern density measurements for liquids often utilize a vibrating tube densimeter for high accuracy.

  • Apparatus: A vibrating tube densimeter.

  • Procedure:

    • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • The sample of this compound is injected into the U-shaped oscillating tube within the instrument.

    • The instrument measures the frequency of oscillation of the tube containing the sample.

    • The density is calculated from the oscillation period, as the frequency is directly related to the mass (and therefore density) of the liquid in the tube.

    • The temperature of the sample is precisely controlled by the instrument, allowing for density measurements at specific temperatures, such as 25 °C.

3.4. Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical constant that can be measured with high precision using a refractometer.

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index, often distilled water.

    • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

    • A few drops of the this compound sample are placed on the lower prism using a dropper.

    • The prisms are closed and locked. A constant temperature, typically 20 °C (for n20/D), is maintained by circulating water from the water bath through the instrument.

    • The light source is switched on, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view is split into a light and a dark section.

    • The chromatic dispersion compensator is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear division.

    • The control knob is adjusted to center the borderline exactly on the crosshairs in the eyepiece.

    • The refractive index value is read directly from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample such as this compound.

G cluster_workflow Experimental Workflow for Physical Property Determination start This compound Sample boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density refractive_index Refractive Index Measurement start->refractive_index solubility Solubility Assessment start->solubility melting_point Low-Temp Melting Point Determination start->melting_point thiele_tube Thiele Tube Method boiling_point->thiele_tube e.g. distillation Distillation Method boiling_point->distillation alternative densitometer Vibrating Tube Densitometer density->densitometer e.g. refractometer Abbe Refractometer refractive_index->refractometer e.g. sol_test Miscibility Tests (Water, Organic Solvents) solubility->sol_test e.g. cryostat Cryostat with Melting Point Stage melting_point->cryostat e.g.

Caption: Workflow for determining the physical properties of this compound.

References

synthesis of 4-octyne from 1-bromopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Octyne from 1-Bromopropane (B46711)

Abstract

This technical guide provides a comprehensive overview of a standard and efficient synthetic route for producing the internal alkyne, this compound. The synthesis is centered on the sequential alkylation of acetylene (B1199291) with 1-bromopropane, a cornerstone reaction in synthetic organic chemistry for carbon-carbon bond formation. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes process visualizations to ensure clarity and reproducibility for researchers in academic and industrial settings. The methodology leverages the nucleophilicity of acetylide anions generated in situ via deprotonation with a strong base, followed by a nucleophilic substitution reaction with 1-bromopropane.

Introduction

The synthesis of internal alkynes is a fundamental process in organic chemistry, providing critical building blocks for the construction of more complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. This compound, a symmetrical internal alkyne, serves as a valuable intermediate for various chemical transformations. The alkylation of acetylide anions is a robust and widely employed method for extending carbon chains and creating alkyne functionalities.[1][2] This reaction proceeds via the formation of a highly nucleophilic acetylide ion, which subsequently displaces a halide from a primary alkyl halide in an SN2 reaction.[3][4]

This guide details the synthesis of this compound through the double alkylation of acetylene using 1-bromopropane as the alkylating agent. The reaction is typically carried out in liquid ammonia (B1221849) with sodium amide (NaNH₂) as the strong base required for the deprotonation of the terminal alkyne.[5][6][7]

Reaction Pathway and Mechanism

The overall synthesis transforms acetylene into this compound through two sequential deprotonation and alkylation steps.

Step 1: Formation of Sodium Propynide The process begins with the deprotonation of a terminal alkyne, in this case, propyne (B1212725), which is formed in the first stage of the reaction. The terminal proton of an alkyne is weakly acidic (pKa ≈ 25) and can be removed by a very strong base like sodium amide (the conjugate acid, ammonia, has a pKa of about 35).[2][8] This acid-base reaction is highly favorable and proceeds essentially to completion, yielding an acetylide anion.[2]

Step 2: SN2 Alkylation The resulting acetylide anion is a potent carbon-based nucleophile.[3][4] It attacks the electrophilic carbon of a primary alkyl halide, such as 1-bromopropane, in a bimolecular nucleophilic substitution (SN2) reaction. The acetylide attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group and forming a new carbon-carbon bond.[4][9] This reaction is most efficient with methyl or primary halides; secondary and tertiary halides tend to undergo elimination (E2) as a competing side reaction.[1][9]

The synthesis of the symmetrical this compound involves performing this two-step sequence twice, starting from acetylene.

reaction_pathway reactant reactant intermediate intermediate product product reagent reagent acetylene Acetylene (HC≡CH) reagent1 + NaNH₂ (in liq. NH₃) acetylene->reagent1 acetylide1 Sodium Acetylide (HC≡C⁻Na⁺) reagent2 + 1-Bromopropane (CH₃CH₂CH₂Br) acetylide1->reagent2 pentyne 1-Pentyne (B49018) reagent3 + NaNH₂ (in liq. NH₃) pentyne->reagent3 pentynide Sodium Pentynide reagent4 + 1-Bromopropane (CH₃CH₂CH₂Br) pentynide->reagent4 octyne This compound reagent1->acetylide1 Deprotonation reagent2->pentyne SN2 Alkylation reagent3->pentynide Deprotonation reagent4->octyne SN2 Alkylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocol describes a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
Sodium AmideNaNH₂39.014001.39Water-reactive, Corrosive
1-BromopropaneC₃H₇Br122.99711.35Flammable, Irritant
Liquid AmmoniaNH₃17.03-33.30.682 (at -33°C)Corrosive, Toxic
AcetyleneC₂H₂26.04-84N/A (Gas)Flammable, Explosive
Diethyl Ether(C₂H₅)₂O74.1234.60.713Highly Flammable
Ammonium (B1175870) ChlorideNH₄Cl53.49520 (subl.)1.527Irritant

3.2 Step-by-Step Procedure

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. The apparatus must be rigorously dried to prevent the decomposition of sodium amide.

  • Reaction Solvent: Approximately 250 mL of liquid ammonia is condensed into the flask by passing ammonia gas through the dry ice condenser.

  • Base Addition: To the stirred liquid ammonia, 2.2 equivalents of sodium amide are carefully added in portions. A catalytic amount of ferric nitrate (B79036) may be added to facilitate the formation of the amide from sodium metal, if generated in situ.

  • Acetylene Introduction: Purified acetylene gas is bubbled through the sodium amide solution until the gray color of the suspension is discharged, indicating the complete formation of sodium acetylide.

  • First Alkylation: One equivalent of 1-bromopropane, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the stirred solution. The reaction is allowed to proceed for 2-3 hours.

  • Second Deprotonation: A second equivalent of sodium amide is added to the reaction mixture to deprotonate the 1-pentyne formed in situ. The mixture is stirred for 1 hour.

  • Second Alkylation: A second equivalent of 1-bromopropane is added dropwise, and the reaction is stirred for an additional 3-4 hours, allowing it to go to completion.

  • Quenching: After the reaction is complete, the liquid ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.[10]

  • Work-up and Extraction: Water is added to the residue, and the organic product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[10]

  • Purification: The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

3.3 Quantitative Parameters

ParameterValue / ConditionNotes
Reaction Temperature-33 °CMaintained by the boiling point of liquid ammonia.[10]
Reaction Time6 - 8 hoursTotal time for both alkylation steps.
SolventLiquid AmmoniaExcellent solvent for NaNH₂ and acetylide salts.
Quenching AgentSaturated aq. NH₄ClSafely neutralizes excess strong base.[10]
Purification MethodFractional DistillationEffective for separating the product from non-volatile impurities.
Expected Yield70-80%Based on analogous acetylide alkylation reactions.[10]
Boiling Point of this compound131-132 °CLiterature value for the final product.[10]

Overall Experimental Workflow

The entire process, from setting up the reaction to obtaining the purified product, can be visualized as a sequential workflow.

experimental_workflow setup setup reaction_step reaction_step workup_step workup_step purification_step purification_step final_product final_product A Apparatus Setup (Dry Glassware, 3-Neck Flask) B Condense Liquid NH₃ (-33°C) A->B C Add NaNH₂ & Acetylene (Formation of Sodium Acetylide) B->C D 1st Alkylation: Add 1-Bromopropane C->D E 2nd Deprotonation: Add NaNH₂ D->E F 2nd Alkylation: Add 1-Bromopropane E->F G Quench Reaction (Saturated NH₄Cl) F->G H Aqueous Work-up & Solvent Extraction G->H I Drying & Solvent Removal (MgSO₄, Rotary Evaporation) H->I J Purification (Fractional Distillation) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Sodium Amide (NaNH₂): A highly reactive and corrosive solid that reacts violently with water to produce flammable ammonia gas. It must be handled under an inert atmosphere and away from moisture.[10]

  • Liquid Ammonia: Toxic and corrosive. The procedure must be performed in a well-ventilated fume hood with a dry ice condenser to minimize evaporation into the laboratory.

  • 1-Bromopropane: A flammable liquid and an irritant. Avoid inhalation and contact with skin.

  • Acetylene Gas: Highly flammable and can form explosive mixtures with air. It should be handled with care, and sources of ignition must be eliminated.

  • Diethyl Ether: Extremely flammable with a low boiling point and autoignition temperature. All heating should be done using a steam bath or heating mantle, with no open flames.

Conclusion

The double alkylation of acetylene with 1-bromopropane provides a reliable and high-yielding pathway to symmetrical internal alkynes like this compound. The success of the synthesis hinges on the careful exclusion of moisture, the use of a sufficiently strong base to ensure complete deprotonation of the alkyne, and the selection of a primary alkyl halide to favor the desired SN2 substitution over elimination. The detailed protocol and workflow provided in this guide offer a robust framework for the successful laboratory preparation of this compound, a versatile intermediate for further synthetic applications.

References

A Technical Guide to the Molecular Weight and Mass of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight and exact mass of 4-octyne (CAS 1942-45-6), a symmetrical alkyne with the chemical formula C₈H₁₄.[][2] This document is intended for researchers, scientists, and professionals in drug development who require precise chemical data and an understanding of its experimental determination.

Core Concepts: Molecular Weight vs. Exact Mass

In mass spectrometry, it is crucial to distinguish between two key terms: molecular weight and exact mass.

  • Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's constituent atoms, considering their natural isotopic abundances.[3] It is calculated using the standard atomic weights of the elements from the periodic table. Molecular weight is typically expressed in grams per mole ( g/mol ).[4] For this compound, the molecular weight is a practical value used in stoichiometric calculations for chemical reactions and solution preparation.

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[3][5] For example, carbon is calculated as ¹²C, hydrogen as ¹H, oxygen as ¹⁶O, and nitrogen as ¹⁴N.[5] The exact mass is a more precise value, typically expressed in Daltons (Da) or unified atomic mass units (u), and is fundamental in high-resolution mass spectrometry for determining elemental composition.[3][5]

Quantitative Data for this compound

The molecular formula for this compound is C₈H₁₄.[][2][5][6] Based on this, the following table summarizes its key mass-related properties.

PropertyValueUnitsSource
Chemical Formula C₈H₁₄-[][2]
Molecular Weight 110.20 g/mol [][3][6][7][8]
110.1968 g/mol [5]
Exact Mass 110.109550447Da[6]
110.109550Da[4]

Experimental Determination by Mass Spectrometry

The molecular weight and exact mass of volatile, small organic molecules like this compound are accurately determined using mass spectrometry, most commonly with Electron Ionization (EI).[9][10]

Principle of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves three primary stages: ionization, mass analysis, and detection.[11][12]

  • Ionization : A gaseous sample of this compound is introduced into the ion source of the mass spectrometer, which is under a high vacuum. The molecules are then bombarded with a high-energy electron beam (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·), which is a radical cation.[11]

  • Mass Analysis : The newly formed ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer.[7] The analyzer separates the ions based on their mass-to-charge ratio (m/z).[7]

  • Detection : Ions with a specific m/z are detected, and their abundance is recorded. The resulting plot of ion abundance versus m/z is known as a mass spectrum.[7] The peak with the highest m/z ratio, barring any isotopic peaks, corresponds to the molecular ion (M⁺·) and thus provides the molecular weight of the compound.[7]

Detailed Experimental Protocol: GC-EI-MS of this compound

Given that this compound is a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for its analysis.[13]

  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography (GC) Conditions :

    • Injector : Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column : Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane phase).

    • Oven Temperature Program :

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 200°C.

      • Final hold: Hold at 200°C for 2 minutes.

  • Mass Spectrometry (MS) Conditions :

    • Interface Temperature : Set the GC-MS interface temperature to 280°C to prevent sample condensation.

    • Ion Source : Use an Electron Ionization (EI) source. Set the source temperature to 230°C.

    • Electron Energy : Set the ionization energy to 70 eV.

    • Mass Analyzer : Set the analyzer (e.g., a quadrupole) to scan a mass range of m/z 35-300.

    • Detector : Ensure the detector is tuned and calibrated according to the manufacturer's specifications.

  • Data Acquisition and Analysis :

    • Inject 1 µL of the prepared this compound solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak (M⁺·) in the mass spectrum. For this compound, this will appear at an m/z corresponding to its molecular weight (~110.2).

    • For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to provide a highly accurate mass measurement, allowing for the determination of the exact mass (110.1096) and subsequent confirmation of the elemental formula C₈H₁₄.

Visualized Workflow

The following diagram illustrates the general workflow for determining the molecular mass of this compound using GC-EI-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound (Liquid) Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Transfer Line Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Identify Identify Molecular Ion Peak (M⁺·) Spectrum->Identify

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the density and refractive index of 4-octyne, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for measurement, and a workflow for the physicochemical characterization of liquid samples.

Physicochemical Data of this compound

This compound (C₈H₁₄), also known as dipropylethyne, is a symmetrical alkyne with a triple bond located at the fourth carbon atom.[1][2] It is a colorless liquid at room temperature.[1] The following table summarizes its key physical properties as reported in the literature.

PropertyValueConditionsReference
Density 0.751 g/mLat 25 °C[1][2]
0.748 g/mLNot Specified[3]
0.765 g/cm³Not Specified[4]
Refractive Index 1.425 (n20/D)at 20 °C
1.423Not Specified[3]
1.429Not Specified[4][5]
Boiling Point 131-132 °C[1]
Melting Point -103 °C[1]
Molar Mass 110.20 g/mol [1][2]

Experimental Protocols

Detailed methodologies for the determination of density and refractive index are crucial for reproducible and accurate research. Below are standard protocols for liquid samples like this compound.

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a pycnometer or, for a less precise measurement, a graduated cylinder and a balance.[6] For higher accuracy, a vibrating tube densimeter is recommended.[7]

Objective: To accurately measure the mass of a known volume of this compound to determine its density.

Materials:

  • Analytical balance (accurate to ±0.0001 g)

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a high-precision graduated cylinder

  • This compound sample

  • Thermometer

  • Thermostatic water bath

Procedure:

  • Cleaning and Calibration:

    • Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with deionized water of a known temperature and record the mass. This step is for calibration and determination of the exact volume of the pycnometer.

  • Sample Measurement:

    • Empty and dry the pycnometer.

    • Allow the this compound sample to reach thermal equilibrium in a thermostatic water bath set to the desired temperature (e.g., 25°C).

    • Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

    • Place the stopper and allow any excess liquid to exit through the capillary.

    • Carefully wipe dry the outside of the pycnometer.

    • Measure and record the mass of the pycnometer filled with this compound.

  • Calculation:

    • Mass of this compound = (Mass of filled pycnometer) - (Mass of empty pycnometer).

    • Volume of this compound = Volume of the pycnometer (determined from the water calibration).

    • Density = Mass of this compound / Volume of this compound.

  • Replication: Repeat the measurement at least three times and report the average density.

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. This instrument measures the angle at which light is bent as it passes from air into the liquid sample.[8]

Objective: To measure the refractive index of this compound at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Materials:

  • Abbe refractometer

  • This compound sample

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the refractometer and the light source.

    • Connect the refractometer to the water bath and set it to the desired temperature (e.g., 20°C). Allow the instrument to thermally stabilize.

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application:

    • Open the prism of the refractometer.

    • Using a clean dropper, place a few drops of the this compound sample onto the surface of the lower prism. Ensure the surface is fully covered.[8]

    • Close the prism firmly.

  • Measurement:

    • Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark region.

    • Adjust the compensator to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.

    • Align the boundary line precisely with the center of the crosshairs in the eyepiece.[8]

    • Press the "read" button or look at the scale to obtain the refractive index value.

  • Cleaning and Replication:

    • Clean the prism surfaces thoroughly with a soft lens paper and a suitable solvent.

    • Repeat the measurement with a fresh sample aliquot to ensure reproducibility. Report the average value.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a liquid chemical sample like this compound, from sample acquisition to data analysis and reporting.

G cluster_prep 1. Sample Preparation cluster_measure 2. Physicochemical Measurement cluster_analysis 3. Data Analysis & Reporting A Acquire/Synthesize This compound Sample B Purify Sample (e.g., Distillation) A->B C Verify Purity (e.g., GC-MS, NMR) B->C D Calibrate Instruments (Balance, Refractometer) C->D E Equilibrate Sample to Target Temperature D->E F Measure Density E->F G Measure Refractive Index E->G H Record Raw Data F->H G->H I Calculate Average Values & Standard Deviation H->I J Compare with Literature Values I->J K Final Report Generation J->K

References

The Solubility of 4-Octyne in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Octyne and its Solubility

This compound is a symmetrical alkyne characterized by a carbon-carbon triple bond at the C4 position. This structural feature, along with its overall nonpolar nature, dictates its solubility behavior. The general principle of "like dissolves like" is paramount in predicting its solubility. As a nonpolar hydrocarbon, this compound is expected to be highly soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.[1][2][3] Its poor solubility in water has been quantified as 29.1 mg/L.[4][5]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₈H₁₄[2]
Molecular Weight 110.20 g/mol
Appearance Colorless liquid[2]
Density 0.751 g/mL at 25 °C
Boiling Point 131-132 °C[6]
Melting Point -103 °C[5]
Water Solubility 29.1 mg/L[4][5]

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The following table summarizes the expected solubility behavior. It is important to note that these are qualitative predictions, and quantitative determination requires experimental validation.

SolventSolvent TypePredicted Solubility of this compoundRationale
Hexane (B92381) NonpolarMiscibleBoth this compound and hexane are nonpolar hydrocarbons, leading to strong van der Waals interactions and high mutual solubility.[1][3]
Toluene (B28343) Nonpolar (Aromatic)MiscibleThe nonpolar nature of both this compound and toluene results in favorable interactions and miscibility.[1][3]
Diethyl Ether Slightly PolarMiscibleDiethyl ether's small dipole moment and significant nonpolar character allow for good solvation of the nonpolar this compound molecule.
Acetone Polar AproticSoluble to MiscibleAcetone possesses a significant dipole moment, but its relatively small size and the presence of methyl groups allow for some interaction with the nonpolar alkyne. Complete miscibility may not be guaranteed at all proportions.
Ethanol (B145695) Polar ProticSparingly Soluble to SolubleThe polar hydroxyl group of ethanol prefers to interact with other polar molecules. The nonpolar hydrocarbon chain of this compound will have limited favorable interactions, leading to lower solubility compared to nonpolar solvents.
Methanol Polar ProticSparingly SolubleAs a highly polar protic solvent, methanol's strong hydrogen bonding network is not easily disrupted by the nonpolar this compound molecule, resulting in low solubility.

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid solute in a liquid solvent.

Key Experimental Protocols

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade or higher)

  • Sealed, temperature-controlled flasks or vials

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes for standard preparation

  • Syringe filters (chemically compatible with the solvent and solute)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask. This ensures that the solvent becomes saturated with the solute, with an excess phase of this compound present.

  • Equilibration: The sealed flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation facilitates the mass transfer between the two liquid phases.

  • Phase Separation: After equilibration, the agitation is stopped, and the flask is allowed to stand in the temperature-controlled bath for a period (e.g., 24 hours) to allow for complete phase separation.

  • Sampling: A sample is carefully withdrawn from the solvent-rich phase using a syringe. It is crucial to avoid disturbing the interface and drawing any of the excess this compound phase.

  • Filtration: The withdrawn sample is immediately filtered through a syringe filter that is compatible with the solvent to remove any microscopic droplets of the undissolved this compound.

  • Dilution: The filtered saturated solution is accurately diluted with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a pre-calibrated GC-FID or HPLC method.

  • Data Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Supersaturated Solution (this compound + Solvent) B Seal Flask A->B C Incubate in Thermostatic Shaker Bath (Constant T) B->C D Agitate for 24-72h C->D E Allow for Phase Separation (24h) D->E F Sample Solvent-Rich Phase E->F G Filter Sample F->G H Dilute Sample G->H I Analyze via GC-FID/HPLC H->I J Calculate Solubility I->J

Figure 1: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.

Solubility_Factors cluster_solute This compound (Solute) cluster_solvent Solvent cluster_interactions Intermolecular Forces Solute_Polarity Nonpolar (Alkyne Chain) Solubility Solubility Solute_Polarity->Solubility Interacts with Solvent_Polarity Polarity (e.g., Nonpolar, Polar Protic) Solvent_Polarity->Solubility Determines Interactions Van der Waals Hydrogen Bonding Dipole-Dipole Solubility->Interactions

Figure 2: Factors influencing the solubility of this compound in organic solvents.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided theoretical framework and detailed experimental protocols empower researchers to determine these crucial parameters. A thorough understanding of this compound's solubility is essential for its effective use in organic synthesis, drug development, and materials science, enabling optimization of reaction conditions, purification processes, and formulation strategies.

References

Spectroscopic Characterization of 4-Octyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-octyne, a symmetrical internal alkyne. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This information is crucial for the unambiguous identification and structural elucidation of this compound in various research and development settings, including its potential role as a synthetic intermediate in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityAssignment
~2.12Triplet-CH ₂-C≡
~1.50Sextet-CH₂-CH ₂-CH₃
~0.98Triplet-CH₂-CH

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
~80.5C ≡C
~22.5-C H₂-CH₃
~20.8-C H₂-C≡
~13.5-C H₃

Note: Due to the symmetry of the molecule, only four distinct carbon signals are observed.[2][3]

Infrared (IR) Spectroscopy

As a symmetrical internal alkyne, this compound exhibits characteristic, albeit weak, IR absorption bands. The key absorption features are:

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H (sp³) stretching
~2230Very Weak / AbsentC≡C stretching
~1465Medium-CH₂- bending (scissoring)
~1375Medium-CH₃ bending (umbrella)

The carbon-carbon triple bond stretch in symmetrical or near-symmetrical internal alkynes is often very weak or entirely absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.[4][5] The gas-phase IR spectrum of this compound available from the NIST WebBook confirms the presence of strong C-H stretching vibrations and the absence of a prominent C≡C stretching band.[6]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

m/zRelative IntensityAssignment
110Moderate[M]⁺ (Molecular Ion)
95Moderate[M - CH₃]⁺
81High[M - C₂H₅]⁺
67High[M - C₃H₇]⁺ (Propargyl cleavage)
53Moderate[C₄H₅]⁺
41High[C₃H₅]⁺ (Allyl cation)

The molecular ion peak at m/z 110 confirms the molecular formula C₈H₁₄. The fragmentation pattern is consistent with the cleavage of the alkyl chains attached to the alkyne core.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8]

  • The solution is thoroughly mixed to ensure homogeneity.

  • The solution is then filtered through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[9]

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectrometer is tuned and locked to the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming on the lock signal.[8]

  • For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.[8]

  • All chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small drop of neat this compound is placed directly onto the surface of the ATR crystal.[10]

  • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

  • The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After analysis, the sample is carefully wiped from the crystal surface with a soft tissue soaked in a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS)
  • A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) column for separation and purification, or by direct injection.

  • The volatile sample molecules are vaporized in the heated ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12]

  • This electron impact causes the ionization of the molecules to form a molecular ion and induces fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualized Data Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general experimental workflow.

Spectroscopic_Information Information from Spectroscopic Techniques for this compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity ¹H-¹H & ¹H-¹³C correlations Symmetry Symmetry NMR->Symmetry Number of signals IR IR Functional_Groups Functional_Groups IR->Functional_Groups Vibrational modes MS MS MS->Connectivity Fragmentation pattern Molecular_Weight Molecular_Weight MS->Molecular_Weight Molecular ion peak

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution/Neat) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition (ATR-FTIR) Sample_Prep->IR_Acq MS_Acq MS Data Acquisition (EI-MS) Sample_Prep->MS_Acq Data_Processing Data Processing (Referencing, Baseline Correction) NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Fragmentation Analysis) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Core Thermodynamic Properties of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of 4-Octyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound (CAS Registry Number: 1942-45-6).[1][2][3][4] The information is compiled from established databases and literature, offering a valuable resource for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments.

This compound, with the chemical formula C₈H₁₄, is a symmetrical internal alkyne.[4] Its thermodynamic properties are crucial for understanding its behavior in chemical reactions and physical processes.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueUnitSource(s)
Molecular FormulaC₈H₁₄-[1][2][3][4]
Molar Mass110.20g·mol⁻¹[4]
AppearanceColorless liquid-[4][5]
Density (at 25 °C)0.751g/mL[4][6]
Melting Point-103°C[4][6]
170K[3][4]
Boiling Point131-132°C[4][6]
404-405K[3][4]
Enthalpy and Phase Change Data

The enthalpy values associated with formation and phase transitions are critical for energy balance calculations. The available experimental data for this compound are summarized in Table 2.

Table 2: Enthalpy and Phase Change Data for this compound

PropertyValueUnitPhaseSource(s)
Standard Enthalpy of Formation (ΔfH°)60.1 ± 2.1kJ/molGas[2]
Enthalpy of Vaporization (ΔvapH)39.6kJ/molLiquid to Gas[3]
Enthalpy of Reaction (Hydrogenation) (ΔrH°)-268.7 ± 1.1kJ/molLiquid[1][7]
-262.8 ± 0.67kJ/molLiquid[1][7]
-263kJ/molLiquid[1][7]
Estimated Thermodynamic Properties

Table 3: Estimated Thermodynamic Properties of this compound

PropertyEstimated ValueUnitPhase
Standard Molar Entropy (S°)385.52J/(mol·K)Gas
Standard Gibbs Free Energy of Formation (ΔfG°)209.6kJ/molGas
Liquid Heat Capacity (Cp)215.3J/(mol·K)Liquid
Enthalpy of Fusion (ΔfusH)18.7kJ/molSolid to Liquid

Disclaimer: The values in Table 3 are estimates derived from group contribution methods and should be used with an understanding of their theoretical basis.

Experimental Protocols

While specific experimental protocols for determining all thermodynamic properties of this compound were not found, this section outlines the general, well-established methodologies used for such measurements on liquid organic compounds.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound like this compound is typically determined using combustion calorimetry .

Methodology:

  • A precisely weighed sample of this compound is placed in a sample holder within a combustion bomb.

  • The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

  • The bomb is submerged in a known mass of water in a calorimeter.

  • The temperature of the water is monitored until it reaches a steady state.

  • The sample is ignited via an electrical fuse.

  • The temperature change of the water is carefully recorded until a final steady state is reached.

  • The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.

Determination of Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization can be determined using various techniques, including differential scanning calorimetry (DSC) or by measuring the vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation .

Methodology (DSC):

  • A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated in the DSC instrument at a constant rate.

  • The heat flow to the sample is measured relative to the reference.

  • A distinct endothermic peak is observed at the boiling point, the area of which is proportional to the enthalpy of vaporization.

  • The instrument is calibrated with a standard of known enthalpy of vaporization to quantify the result for this compound.

Determination of Heat Capacity (Cp)

Adiabatic calorimetry is a precise method for determining the heat capacity of a liquid.

Methodology:

  • A known mass of this compound is placed in a sample cell within an adiabatic calorimeter.

  • The sample is heated with a precisely measured amount of electrical energy.

  • The resulting temperature increase is measured with a high-precision thermometer.

  • The heat capacity is calculated by dividing the input energy by the temperature change and the molar amount of the sample.

  • This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Thermodynamic Property Determination Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent utilization of the thermodynamic properties of a chemical compound like this compound.

G Workflow for Thermodynamic Property Determination and Application cluster_0 Experimental Determination cluster_1 Data Analysis and Calculation cluster_2 Application A Sample Preparation (Pure this compound) B Combustion Calorimetry A->B Input C Differential Scanning Calorimetry (DSC) A->C Input D Adiabatic Calorimetry A->D Input E Enthalpy of Formation (ΔfH°) B->E Yields F Enthalpy of Vaporization (ΔvapH) C->F Yields G Heat Capacity (Cp) D->G Yields H Calculation of Entropy (S°) and Gibbs Free Energy (ΔfG°) E->H Used for I Chemical Process Simulation and Design E->I Applied to J Reaction Equilibrium and Feasibility Analysis E->J Applied to K Safety Assessment (e.g., thermal stability) E->K Applied to F->I Applied to F->J Applied to F->K Applied to G->H Used for G->I Applied to G->J Applied to G->K Applied to H->I Applied to H->J Applied to H->K Applied to G Relationship Between Core Thermodynamic Properties H Enthalpy (H) G Gibbs Free Energy (G) H->G label_edge G = H - TS S Entropy (S) S->G T Temperature (T) T->G

References

A Technical Guide to High-Purity 4-Octyne for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 4-octyne, a crucial building block in organic synthesis. This document outlines key specifications from various suppliers, details analytical methodologies for purity assessment, and offers guidance on supplier selection for demanding research and development applications.

Commercial Availability and Specifications of High-Purity this compound

This compound (CAS No. 1942-45-6), also known as dipropylacetylene, is a symmetrical internal alkyne. Several chemical suppliers offer high-purity grades of this compound, typically with a purity of 99% or greater as determined by gas chromatography (GC). Below is a summary of specifications from prominent commercial suppliers.

SupplierProduct NumberPurity SpecificationPhysical FormKey Identifiers
Sigma-Aldrich (MilliporeSigma) 24447399%LiquidCAS: 1942-45-6, EC: 217-730-2
Thermo Scientific Chemicals (Fisher Scientific) AA431571499%LiquidCAS: 1942-45-6, MDL: MFCD00009471
GFS Chemicals 8252299% (Assay by GC-FID: >=98.50%)LiquidCAS: 1942-45-6, Formula: C8H14
TCI America O0127>99.0% (GC)Colorless to Almost colorless clear liquidCAS: 1942-45-6, PubChem CID: 16029
CymitQuimica 3B-O0127>99.0%(GC)Colorless to Almost colorless clear liquidCAS: 1942-45-6, Formula: C8H14

Note: This table is a summary of publicly available data and may not reflect the most current product specifications. It is recommended to obtain the latest Certificate of Analysis from the supplier.

Potential Impurities in this compound Synthesis

The purity of this compound is critical for its application in sensitive chemical reactions.[1] Understanding the potential impurities arising from its synthesis is essential for quality assessment. The synthesis of symmetrical internal alkynes like this compound can be achieved through various methods, each with a characteristic impurity profile. A common route is the alkylation of acetylene (B1199291) with propyl halides.[2] Another method involves the dehydrohalogenation of a dihalo-octane.[3]

Table of Potential Impurities:

Impurity ClassSpecific ExamplesPotential Origin
Isomeric Alkynes 1-Octyne, 2-Octyne, 3-OctyneIsomerization during synthesis or purification.
Unreacted Starting Materials Propyl bromide, 1-PentyneIncomplete reaction during alkylation of acetylides.
Solvent Residues Tetrahydrofuran (THF), Diethyl etherSolvents used in the reaction or purification steps.
Coupling Byproducts Hexane, HeptaneSide reactions during the alkylation process.
Over-reduction Products cis/trans-4-Octene, OctaneIf hydrogenation is used for purification of a related compound.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity requires robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.

This protocol provides a general method for the purity analysis of this compound.

Objective: To separate, identify, and quantify this compound and any volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • High-purity Hexane (or other suitable solvent).

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Parameters (if applicable):

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the this compound peak relative to the total area of all peaks.

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4][5][6][7]

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known purity, be stable, and have a resonance that does not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).

    • Use a 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl protons or the multiplet of the methylene (B1212753) protons adjacent to the triple bond) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Workflow for Supplier Selection

The selection of a suitable supplier for high-purity this compound is a critical step for ensuring the reliability and reproducibility of research. The following flowchart illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Define Purity and Quantity Requirements B Identify Potential Suppliers A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Review CoAs for Purity and Impurity Profile C->D E Evaluate Supplier's Quality Management System (e.g., ISO 9001) D->E F Assess Lead Times and Availability E->F G Consider Technical Support and Customer Service F->G H Select Supplier and Place Order G->H I Perform In-house Quality Control on Received Material H->I

Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity this compound.

Logical Diagram for Purity Verification

Upon receipt of this compound, a systematic approach to purity verification is recommended to ensure it meets the required standards for the intended application.

Purity_Verification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Decision A Receive this compound and Accompanying CoA B Visual Inspection for Color and Clarity A->B C Compare CoA with Purchase Specifications B->C D Perform GC-MS Analysis C->D E Perform qNMR Analysis D->E F Compare In-house Data with CoA E->F G Does Material Meet Specifications? F->G H Accept Lot for Use G->H Yes I Reject Lot and Contact Supplier G->I No

Caption: A logical workflow for the in-house purity verification of commercially supplied this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 4-octyne (CAS RN: 1942-45-6), a colorless to slightly yellow liquid alkyne used in organic synthesis.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and minimizing risks associated with this flammable and hazardous chemical.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₄[1][3][4]
Molecular Weight 110.20 g/mol [3][4][5]
Appearance Colorless to slightly yellow, clear liquid[1][2]
Boiling Point 131-132 °C (at 760 mmHg)[3][4][6]
Melting Point -103 °C[3][6]
Density 0.751 g/mL at 25 °C[4][6]
Flash Point 29 °C (84.2 °F) - closed cup[3][6]
Vapor Pressure 35 mmHg at 37.7 °C[6]
Refractive Index n20/D 1.425[2][6]
Solubility Sparingly soluble in water (29.1 mg/L); soluble in organic solvents[1][2]
Storage Class 3 - Flammable liquids[6]

Experimental Protocols for Safe Handling and Storage

The following protocols provide detailed methodologies for the safe handling and storage of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against eye irritation.[7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended.[8] Always inspect gloves for integrity before use and wash hands thoroughly after removal. For extended contact, consider double-gloving.[8]

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources.[8]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the risk of respiratory irritation.[7][8] If working outside a fume hood or in an area with poor ventilation, an air-purifying respirator with organic vapor cartridges is required.[9]

2. Engineering Controls

Proper engineering controls are essential for maintaining a safe working environment.

  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Ensure the fume hood is functioning correctly before commencing work.[9]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[7][11] Use spark-proof tools and explosion-proof electrical, ventilating, and lighting equipment.[7]

  • Grounding and Bonding: Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[9][10]

3. Handling and Dispensing

Follow these procedures when handling and dispensing this compound:

  • Pre-Handling:

    • Locate the nearest safety shower and eyewash station.[8]

    • Ensure an appropriate fire extinguisher (e.g., dry powder, foam, or carbon dioxide) is readily accessible.[7][9]

  • Dispensing:

    • Perform all manipulations of this compound within a chemical fume hood.[8]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

    • Keep the container tightly closed when not in use.[7][8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.[8]

    • Properly remove and dispose of or decontaminate PPE.[8]

    • Wash hands thoroughly after handling.[7][8]

4. Storage

Proper storage of this compound is crucial to prevent accidents and maintain its stability.

  • Storage Containers: Store this compound in approved flammable liquid storage cabinets.[10] These cabinets should be labeled "Flammable – Keep Fire Away".[10][12]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][8][10]

    • Keep containers tightly closed to prevent the escape of vapors.[7]

    • Avoid storing flammable liquids on high shelves or in direct sunlight.[10]

    • Never store flammable liquids in a standard or domestic refrigerator or freezer; use only specially designed "spark-proof" refrigerators or freezers.[10]

  • Quantity Limits: Adhere to OSHA and NFPA guidelines for the maximum allowable quantities of flammable liquids in a single storage area.[12][13][14] Generally, no more than 60 gallons of a Category 3 flammable liquid like this compound should be stored in a single safety cabinet.[13][14]

  • Incompatible Materials: Store this compound away from oxidizing agents.[7]

5. Spill and Emergency Procedures

In the event of a spill or emergency, follow these procedures:

  • Spill Response:

    • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[9] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.[9]

    • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.[7][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[7] Seek immediate medical attention.[7]

    • Inhalation: Remove the individual to fresh air.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting.[7][11] Rinse mouth with water and seek immediate medical attention.[15]

6. Waste Disposal

Dispose of this compound waste in accordance with local, state, and federal regulations.

  • Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated, chemically compatible, and leak-proof container labeled for flammable liquid waste.[9][11]

  • Do not mix with other waste streams, especially oxidizers.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe_Handling_of_4_Octyne Safe Handling Workflow for this compound start Start: Receive this compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe eng_controls Verify Engineering Controls (Fume Hood, Ventilation, No Ignition Sources) ppe->eng_controls handling Handle and Dispense in Fume Hood (Grounding and Bonding) eng_controls->handling storage Store in Flammable Cabinet (Cool, Dry, Well-Ventilated) handling->storage Store Unused Chemical post_handling Post-Handling Procedures (Decontaminate, Remove PPE, Wash Hands) handling->post_handling After Use storage->handling Retrieve for Use waste Dispose of Waste (Labeled, Sealed Container) post_handling->waste end End of Process waste->end

Caption: Logical workflow for the safe handling of this compound.

References

Theoretical Examination of Bond Angles in 4-Octyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical principles governing the molecular geometry of 4-octyne, with a specific focus on its bond angles. While extensive theoretical studies specifically targeting this compound are not prevalent in publicly accessible literature, this document synthesizes established principles of alkyne chemistry, computational methodologies, and available data to serve as a foundational resource.

Core Concepts: Hybridization and Molecular Geometry

This compound, with the chemical formula C₈H₁₄, is a symmetric internal alkyne characterized by a carbon-carbon triple bond between the fourth and fifth carbon atoms.[1][2] The geometry of alkynes is fundamentally dictated by the sp hybridization of the carbon atoms involved in the triple bond.[3] This hybridization, involving one s and one p orbital, results in two equivalent sp hybrid orbitals oriented linearly at 180° to each other, and two unhybridized p orbitals.

The triple bond itself consists of one strong sigma (σ) bond formed by the head-on overlap of sp hybrid orbitals and two weaker pi (π) bonds from the sideways overlap of the unhybridized p orbitals.[4] Consequently, the atoms directly attached to the sp-hybridized carbons in an alkyne are positioned in a straight line.[5] For this compound (CH₃CH₂CH₂-C≡C-CH₂CH₂CH₃), this linearity applies to the C₃-C₄-C₅-C₆ backbone.

Quantitative Data on this compound Bond Angles

Bond AngleInvolved AtomsHybridizationIdealized Angle (°)
C≡C-C (Alkyne-Alkyl)C₅-C₄-C₃sp180
C-C≡C (Alkyl-Alkyne)C₄-C₅-C₆sp180
C-C-C (Alkyl Chain)C₂-C₃-C₄sp³109.5
H-C-H (Methylene Group)H-C₃-Hsp³109.5
H-C-C (Methyl/Methylene)H-C₁-C₂sp³109.5

Note: These are idealized angles. Actual bond angles in the molecule may exhibit minor deviations due to steric hindrance and other intramolecular interactions.

A geometry prediction for this compound using the PM7 semi-empirical method shows bond angles around the triple bond that are very close to 180°, and those in the propyl chains approximating the tetrahedral angle of 109.5°.[6]

Computational Protocols for Determining Molecular Geometry

The determination of precise molecular geometries, including bond angles, relies on computational chemistry methods. These in silico experiments provide detailed structural information that complements experimental techniques. A typical workflow for a theoretical study on a molecule like this compound is outlined below.

1. Initial Structure Generation: A starting 3D structure of the molecule is generated. This can be done using molecular building software or by retrieving a preliminary structure from a chemical database like PubChem.[7]

2. Geometry Optimization: This is the core computational step to find the lowest energy conformation of the molecule.

  • Method Selection: A quantum mechanical method is chosen. Density Functional Theory (DFT) methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices.

  • Calculation: The chosen method and basis set are used to iteratively calculate the forces on each atom and adjust their positions until a stationary point on the potential energy surface is found, representing the equilibrium geometry.

3. Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable conformation.

4. Property Calculation: Once the optimized geometry is confirmed, various molecular properties, including the precise bond lengths and angles, can be calculated and analyzed.

Visualizations

Computational_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis start Define Molecule (this compound) initial_geom Generate Initial 3D Structure start->initial_geom method_select Select Method & Basis Set (e.g., DFT/B3LYP/6-31G*) initial_geom->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Found extract_data Extract Bond Angles & Lengths check_freq->extract_data None Found end_point Final Optimized Geometry extract_data->end_point

Caption: Workflow for theoretical geometry optimization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Octyne in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of complex organic molecules, with profound applications in the pharmaceutical industry for drug discovery and development.[2][3] Internal alkynes, such as 4-octyne, are valuable building blocks that can be functionalized using these methods to create diverse molecular architectures. The resulting products, often highly substituted alkenes or other complex structures, are of significant interest in medicinal chemistry and materials science.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Sonogashira-type coupling, Suzuki-Miyaura coupling, and the Heck reaction.

Application Note 1: Sonogashira-Type Coupling of this compound with Aryl Halides

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, traditionally between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1][5] While the classic Sonogashira reaction is not directly applicable to internal alkynes like this compound, related palladium-catalyzed alkynylation reactions can be employed. Copper-free conditions are often preferred to avoid the homocoupling of alkynes (Glaser coupling).[1]

General Reaction Scheme:

Experimental Protocol: Copper-Free Sonogashira-Type Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an internal alkyne with an aryl halide under copper-free conditions.

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous DMF (5 mL) via syringe and stir until the catalyst dissolves.

  • Add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and triethylamine (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data for Sonogashira-Type Coupling of Internal Alkynes

The following table summarizes representative yields for the coupling of internal alkynes with aryl halides under palladium catalysis.

EntryInternal AlkyneAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1DiphenylacetyleneIodobenzenePd(OAc)₂ (2), PPh₃ (4)Et₃NDMF1002485
2DiphenylacetyleneBromobenzenePd(OAc)₂ (2), PPh₃ (4)K₂CO₃DMA1202478
31-Phenyl-1-propyne4-IodotoluenePdCl₂(PPh₃)₂ (3)Cs₂CO₃Toluene1101891

Catalytic Cycle for Copper-Free Sonogashira-Type (Heck-Alkynylation) Reaction

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) BaseH Base-H⁺X⁻ Alkyne_Complex π-Alkyne Complex PdII_Aryl->Alkyne_Complex Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) Complex Alkyne_Complex->Vinyl_Pd Migratory Insertion Vinyl_Pd->Pd0 β-Hydride Elimination & Reductive Elimination Product Coupled Product (Ar-C(R1)=C(H)R2) Vinyl_Pd->Product Vinyl_Pd->BaseH Base Base Base->Vinyl_Pd

Caption: Catalytic cycle of a copper-free Sonogashira-type reaction.

Application Note 2: Suzuki-Miyaura Coupling involving this compound

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[2] While less common than with sp²-hybridized boron reagents, alkynylboronates can be used, or tandem reactions can be designed where this compound is first functionalized and then coupled. A more direct approach involves the carboboration of the alkyne followed by a Suzuki coupling.

General Reaction Scheme (Two-Step Example):

  • Carboboration: R1-C≡C-R2 + 'B-R3' --[Catalyst]--> R1(R3)C=C(B)R2

  • Suzuki Coupling: R1(R3)C=C(B)R2 + Ar-X --[Pd Catalyst, Base]--> R1(R3)C=C(Ar)R2

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a vinylboronate ester (derivable from this compound) with an aryl halide.

Materials:

  • Vinylboronate ester derived from this compound

  • Aryl halide (e.g., 4-Bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the vinylboronate ester (1.0 mmol, 1.0 eq), aryl halide (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Add 1,4-dioxane (3 mL) and water (0.5 mL) to the reaction mixture.

  • Seal the tube and purge with an inert gas for 15 minutes.

  • Heat the reaction to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (25 mL) and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Vinylboronates

The table below provides representative data for Suzuki-Miyaura couplings involving vinylboronate esters.

EntryVinylboronate EsterAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1(E)-Oct-4-en-4-ylboronic acid pinacol (B44631) ester4-BromoanisolePd(OAc)₂ (1)SPhos (2)K₃PO₄Dioxane/H₂O8092
2(E)-Oct-4-en-4-ylboronic acid pinacol ester2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O10088
3(Z)-1,2-diphenylvinylboronic acid1-IodonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O9095

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification arrow -> prep_reagents Weigh Vinylboronate, Aryl Halide, & Base combine Combine Reagents & Catalyst in Schlenk Tube prep_reagents->combine prep_catalyst Prepare Catalyst Solution (Pd(OAc)₂ + SPhos in Dioxane) prep_catalyst->combine add_solvent Add Dioxane/Water combine->add_solvent purge Purge with Inert Gas add_solvent->purge heat Heat & Stir (80-100 °C) purge->heat cool Cool to Room Temp. heat->cool extract Dilute & Extract (EtOAc, H₂O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Application Note 3: Heck Reaction of this compound with Aryl Halides

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[7] While typically used with alkenes, variations of the Heck reaction can be applied to alkynes, often leading to the formation of substituted alkenes or dienes. For internal alkynes like this compound, the reaction can provide access to stereodefined trisubstituted alkenes.

General Reaction Scheme:

Experimental Protocol: Heck Reaction with an Internal Alkyne

This protocol provides a general method for the Heck reaction of an internal alkyne with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-Iodobenzonitrile)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealable reaction tube, dissolve the aryl halide (1.0 mmol, 1.0 eq) and this compound (1.5 mmol, 1.5 eq) in anhydrous acetonitrile (5 mL).

  • Add triethylamine (2.0 mmol, 2.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) in a small amount of acetonitrile.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and purge with an inert gas.

  • Heat the reaction mixture to 120 °C for 18-36 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature and dilute with water (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Quantitative Data for Heck-Type Reactions of Internal Alkynes

The following table presents representative data for Heck-type reactions involving internal alkynes.

EntryInternal AlkyneAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-IodobenzonitrilePd(OAc)₂ (2)Et₃NMeCN1202475
2DiphenylacetyleneIodobenzenePd(OAc)₂ (2)K₂CO₃DMF1201889
31-Phenyl-1-hexyne4-BromobenzaldehydePdCl₂(PPh₃)₂ (3)NaOAcDMA1303668

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)-X(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Alkene_Complex [label="π-Alkene Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl_Pd [label="σ-Alkyl-Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Alkene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; BaseH [label="Base-H⁺X⁻", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> PdII_Aryl [label="Oxidative Addition\n(Ar-X)", color="#EA4335"]; PdII_Aryl -> Alkene_Complex [label="Alkene Coordination", color="#4285F4"]; Alkene_Complex -> Alkyl_Pd [label="Migratory Insertion", color="#4285F4"]; Alkyl_Pd -> Pd0 [label="β-Hydride Elimination &\nReductive Elimination", color="#EA4335", constraint=false]; Alkyl_Pd -> Product [style=dashed, arrowhead=none, color="#34A853"]; Base -> Alkyl_Pd [style=dashed, color="#5F6368"]; Alkyl_Pd -> BaseH [style=dashed, color="#5F6368"];

{rank=same; Pd0; BaseH;} {rank=same; PdII_Aryl; Alkene_Complex; Alkyl_Pd;} {rank=same; Product; Base;} }

References

Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substrate Scope in Azide-Alkyne Click Chemistry

The term "click chemistry" broadly describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A critical aspect of these powerful ligation techniques is the nature of the alkyne substrate.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction almost exclusively requires a terminal alkyne . The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, a step which necessitates the presence of an acidic proton at the sp-hybridized carbon. Internal alkynes, such as 4-octyne, lack this terminal proton and are therefore generally unreactive under standard CuAAC conditions.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction relies on the high ring strain of a cyclic alkyne , typically a cyclooctyne (B158145) derivative, to overcome the activation energy barrier of the cycloaddition.[3][4][5][6] Linear and unstrained internal alkynes like this compound do not possess this intrinsic strain and thus do not react with azides under SPAAC conditions.

While this compound is not a suitable substrate for the two most common forms of click chemistry, a complementary reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , is capable of coupling internal alkynes with azides.[7][8][9][10] This method provides a pathway to fully substituted 1,2,3-triazoles, which are inaccessible via CuAAC or SPAAC.

These application notes will therefore detail the protocols for CuAAC and SPAAC using appropriate substrates, and provide a specific protocol for RuAAC, where an internal alkyne like this compound can be successfully employed.

Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Note

CuAAC is the prototypical click reaction, widely used for its efficiency, reliability, and biocompatibility under specific conditions. It is the method of choice for conjugating molecules when a terminal alkyne can be incorporated into one of the substrates. The reaction is catalyzed by Cu(I) ions, which are often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[11]

Key Applications:

  • Bioconjugation: Labeling proteins, nucleic acids, and other biomolecules.

  • Drug Discovery: Rapid synthesis of compound libraries for screening.

  • Materials Science: Surface functionalization and polymer synthesis.

  • Fluorescent Labeling: Attaching reporter molecules for imaging.

Data Presentation: CuAAC Reaction Parameters
ParameterValue / ConditionNotes
Alkyne Substrate Terminal Alkyne (e.g., Propargyl alcohol)Internal alkynes are unreactive.
Azide (B81097) Substrate Primary, Secondary, or Tertiary Alkyl/Aryl AzideWide scope of tolerated azides.
Catalyst CuSO₄ (or other Cu(II) salt) + Reducing AgentTypically 1-10 mol% Cu(II).
Reducing Agent Sodium Ascorbate (B8700270)Typically 5-10 equivalents relative to Cu(II).
Ligand (Optional) THPTA, TBTARecommended for biomolecule conjugations to protect from ROS.
Solvent H₂O, tBuOH/H₂O, DMSO, DMFOften works well in aqueous systems.
Temperature Room TemperatureMild conditions are a key advantage.
Reaction Time 15 minutes - 12 hoursHighly dependent on substrate concentration and reactivity.
Yield >90%Generally very high to quantitative yields.
Experimental Protocol: CuAAC Labeling of a Protein

This protocol describes the labeling of an azide-modified protein with a terminal alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein (e.g., 5 mg/mL in PBS)

  • Alkyne-functionalized dye (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)

  • THPTA ligand solution (e.g., 200 mM in H₂O)

  • Sodium Ascorbate (NaAsc) solution (e.g., 500 mM in H₂O, prepare fresh )

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with 10 µL of the alkyne-functionalized dye stock solution. Mix gently.

  • Prepare the catalyst premix: In a separate tube, add 5 µL of the 100 mM CuSO₄ solution to 10 µL of the 200 mM THPTA solution. Vortex briefly. Let it stand for 2 minutes.

  • Add the 15 µL of the CuSO₄/THPTA catalyst premix to the protein/dye mixture.

  • To initiate the reaction, add 10 µL of the freshly prepared 500 mM sodium ascorbate solution. The final volume is approximately 135 µL.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The labeled protein can be purified from excess reagents using a desalting column or dialysis.

Visualization: CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Azide-Protein in PBS r1 Combine Azide-Protein and Alkyne-Dye p1->r1 p2 Prepare Alkyne-Dye in DMSO p2->r1 p3 Prepare CuSO4/THPTA Catalyst Premix r2 Add Catalyst Premix p3->r2 p4 Prepare Fresh Sodium Ascorbate Solution r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate at RT (1-2 hours) r3->r4 pu1 Desalting Column or Dialysis r4->pu1 pu2 Collect Labeled Protein pu1->pu2

Caption: Workflow for a typical CuAAC bioconjugation experiment.

Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Application Note

SPAAC is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[6] The reaction's driving force is the release of ring strain from a cyclooctyne derivative (e.g., DIBO, DBCO, BCN) upon reaction with an azide.[4][5] The kinetics of SPAAC are highly dependent on the specific structure of the cyclooctyne used.

Key Applications:

  • Live-cell imaging and tracking of biomolecules.

  • In vivo bioconjugation for diagnostics and therapy.

  • Surface modification of living cells.

  • Preparation of hydrogels for tissue engineering.

Data Presentation: SPAAC Reaction Parameters
ParameterValue / ConditionNotes
Alkyne Substrate Strained Cyclooctyne (e.g., DBCO, BCN)Linear alkynes are unreactive.
Azide Substrate Primary, Secondary, or Tertiary Alkyl/Aryl AzideBroad azide scope.
Catalyst NoneCatalyst-free reaction.
Solvent Aqueous buffers (PBS, cell media), organic solventsHighly compatible with biological systems.
Temperature 4°C to 37°CCan be performed at physiological temperatures.
Reaction Time 30 minutes - 24 hoursKinetics depend on the cyclooctyne's strain and concentration.
Yield Good to QuantitativeGenerally high-yielding, but kinetics can be slower than CuAAC.
Experimental Protocol: SPAAC Labeling of Live Cells

This protocol describes the labeling of cell-surface glycans metabolically engineered to display azides, using a DBCO-functionalized fluorophore.

Materials:

  • Cells cultured with an azide-functionalized sugar (e.g., Ac₄ManNAz) for 48-72 hours.

  • DBCO-Fluorophore (e.g., 1 mM stock in DMSO).

  • Complete cell culture medium.

  • PBS with Ca²⁺/Mg²⁺.

Procedure:

  • Plate cells in a suitable format (e.g., glass-bottom dish for imaging).

  • After metabolic labeling, gently wash the cells twice with warm PBS.

  • Prepare the labeling solution: Dilute the DBCO-Fluorophore stock solution in complete cell culture medium to a final concentration of 10-50 µM.

  • Remove the PBS wash and add the DBCO-Fluorophore labeling solution to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Remove the labeling solution and wash the cells three times with warm PBS to remove unreacted probe.

  • The cells are now ready for imaging by fluorescence microscopy.

Visualization: SPAAC Live-Cell Labeling Workflow

SPAAC_Workflow cluster_labeling Metabolic Labeling cluster_reaction Click Reaction cluster_analysis Analysis m1 Culture cells with Azide-Sugar (48-72h) m2 Wash cells with PBS m1->m2 c1 Prepare DBCO-Fluorophore in culture medium m2->c1 c2 Incubate cells with DBCO-Fluorophore (30-60 min) c1->c2 c3 Wash cells 3x with PBS c2->c3 a1 Image cells via Fluorescence Microscopy c3->a1

Caption: Workflow for SPAAC-based live-cell fluorescence labeling.

Section 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Application Note

The RuAAC reaction is a powerful method for synthesizing 1,5-disubstituted 1,2,3-triazoles from terminal alkynes or, uniquely, fully substituted 1,4,5-triazoles from internal alkynes like this compound.[7][8][9] This reaction is complementary to CuAAC, which yields the 1,4-regioisomer. The most common catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [Cp*RuCl(COD)].[10][12] The ability to use internal alkynes opens up synthetic possibilities for creating complex, sterically hindered triazole structures.

Key Applications:

  • Synthesis of complex heterocyclic compounds.

  • Creation of fully substituted triazoles for medicinal chemistry.

  • Polymer chemistry.

  • Materials science applications requiring specific substitution patterns.

Data Presentation: RuAAC Reaction Parameters
ParameterValue / ConditionNotes
Alkyne Substrate Internal Alkyne (e.g., this compound) or Terminal AlkyneA key advantage over CuAAC.
Azide Substrate Primary or Secondary Alkyl/Aryl AzideTertiary azides are less reactive.[7]
Catalyst [CpRuCl(COD)], [CpRuCl(PPh₃)₂]Typically 1-5 mol%.
Solvent Toluene (B28343), Benzene, Dioxane, THFAnhydrous organic solvents are typically required.
Temperature 60°C - 100°COften requires heating.
Reaction Time 2 - 24 hoursGenerally slower than CuAAC.
Yield Good to ExcellentYields are typically high for suitable substrates.
Experimental Protocol: RuAAC with this compound

This protocol describes the synthesis of a fully substituted triazole from this compound and benzyl (B1604629) azide.

Materials:

  • This compound

  • Benzyl Azide

  • [Cp*RuCl(COD)] catalyst

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the [Cp*RuCl(COD)] catalyst (e.g., 0.02 mmol, 2 mol%).

  • Add benzyl azide (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-18 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography on silica (B1680970) gel.

Visualization: RuAAC Logical Relationship

RuAAC_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 Internal Alkyne (e.g., this compound) p1 1,4,5-Trisubstituted 1,2,3-Triazole r1->p1 r2 Azide (e.g., Benzyl Azide) r2->p1 c1 Ruthenium Catalyst [Cp*RuCl(COD)] c1->p1 Catalyzes c2 Anhydrous Solvent (Toluene) c2->p1 Enables c3 Heat (80°C) c3->p1 Drives

Caption: Key components and conditions for the RuAAC reaction.

References

Application Note: Protocols for the Selective and Complete Hydrogenation of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydrogenation of alkynes is a fundamental transformation in organic synthesis, providing access to alkenes and alkanes with controlled stereochemistry. The triple bond of an alkyne can be fully or partially reduced depending on the chosen catalyst and reaction conditions. This application note provides detailed protocols for the three primary outcomes of 4-octyne hydrogenation: selective reduction to the cis-alkene ((Z)-4-octene), selective reduction to the trans-alkene ((E)-4-octene), and complete reduction to the corresponding alkane (octane).

G cluster_products Possible Products cis_octene (Z)-4-Octene (cis) octane (B31449) Octane cis_octene->octane H₂ / Pd, Pt, or Ni trans_octene (E)-4-Octene (trans) trans_octene->octane H₂ / Pd, Pt, or Ni octyne This compound octyne->cis_octene H₂ / Lindlar's Catalyst or H₂ / P-2 Nickel octyne->trans_octene Na / NH₃(l) octyne->octane H₂ (excess) / Pd, Pt, or Ni

Caption: Reaction pathways for the hydrogenation of this compound.

Experimental Protocols

This section details the methodologies for achieving the selective or complete hydrogenation of this compound.

Protocol 1: Synthesis of (Z)-4-Octene via Syn-Hydrogenation

This protocol achieves the partial reduction of this compound to the cis-alkene using a poisoned catalyst, which prevents over-reduction to the alkane.[1][2][3][4] Two common catalysts for this transformation are Lindlar's catalyst and the P-2 nickel catalyst.

Method 1A: Using Lindlar's Catalyst

  • Materials:

    • This compound

    • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)[2][5]

    • Solvent (e.g., Ethanol (B145695), Ethyl Acetate, or Hexanes)[1]

    • Hydrogen (H₂) gas (balloon or cylinder)

    • Round-bottom flask equipped with a magnetic stir bar

    • Septum and needles for gas inlet/outlet

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent) and the chosen solvent (e.g., ethanol).

    • Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

    • Seal the flask with a septum.

    • Purge the flask with nitrogen or argon, then evacuate the atmosphere using a vacuum pump.

    • Introduce hydrogen gas via a balloon or from a cylinder, maintaining a slight positive pressure (approx. 1 atm).

    • Stir the reaction mixture vigorously at room temperature (20-25°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The uptake of hydrogen can also be monitored.

    • Upon completion, carefully vent the excess hydrogen in a fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of the solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-4-octene, which can be further purified by distillation if necessary.

Method 1B: Using P-2 Nickel Catalyst

The P-2 nickel catalyst, a nickel-boride complex, offers an effective alternative to Lindlar's catalyst for producing cis-alkenes.[3][6][7] The addition of ethylenediamine (B42938) can significantly enhance stereospecificity.[6]

  • Materials:

    • This compound

    • Nickel(II) acetate tetrahydrate (Ni(OAc)₂)

    • Sodium borohydride (B1222165) (NaBH₄)

    • Ethanol (EtOH)

    • Ethylenediamine (optional, for enhanced selectivity)

    • Hydrogenation apparatus

  • Procedure (In-situ Catalyst Preparation & Hydrogenation):

    • In a hydrogenation flask under a hydrogen atmosphere, dissolve Nickel(II) acetate (e.g., 5.0 mmol) in ethanol. This will form a green solution.

    • Add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[6][7]

    • (Optional) For enhanced cis-selectivity, add ethylenediamine (e.g., 10 mmol) to the catalyst suspension.[6]

    • Add this compound (e.g., 40.0 mmol) to the flask.

    • Ensure the system is connected to a hydrogen source (1 atm) and stir vigorously at room temperature.

    • Monitor hydrogen uptake until the theoretical amount for mono-hydrogenation has been consumed.

    • Work-up involves filtering the catalyst, diluting the mixture with water, and extracting the product with a suitable organic solvent like ether. The organic extracts are then washed, dried, and concentrated to yield the product.[6]

G start Start setup Assemble & Purge Hydrogenation Apparatus start->setup reagents Add Substrate, Solvent, & Catalyst to Flask setup->reagents hydrogen Introduce H₂ Atmosphere (e.g., Balloon) reagents->hydrogen reaction Stir Vigorously at Specified Temp/Pressure hydrogen->reaction monitor Monitor Reaction (TLC, GC, H₂ uptake) reaction->monitor monitor->reaction Reaction Incomplete workup Vent H₂ & Filter Catalyst monitor->workup Reaction Complete isolate Isolate Product (Solvent Removal, Purification) workup->isolate end_node End isolate->end_node

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 2: Synthesis of (E)-4-Octene via Anti-Hydrogenation

This protocol achieves the partial reduction of this compound to the trans-alkene using a dissolving metal reduction.[8][9] This reaction proceeds through a radical anion intermediate, where the trans configuration is thermodynamically favored.[8][10]

  • Materials:

    • This compound

    • Sodium (Na) metal, cut into small pieces

    • Anhydrous liquid ammonia (B1221849) (NH₃)

    • A proton source (e.g., ethanol or ammonium (B1175870) chloride) for quenching

    • Three-neck flask equipped with a dry ice condenser, gas inlet, and dropping funnel

    • Low-temperature bath (e.g., dry ice/acetone, approx. -78°C)

  • Procedure:

    • Assemble the glassware and ensure it is completely dry. Set up the apparatus in an efficient fume hood.

    • Cool the flask to -78°C and condense ammonia gas into it.

    • Once the desired volume of liquid ammonia is collected, add small pieces of sodium metal. The solution will turn a deep blue color, indicating the presence of solvated electrons.[9][11]

    • Slowly add a solution of this compound in a minimal amount of a co-solvent like anhydrous ether or THF to the stirring blue solution.

    • Allow the reaction to stir at -78°C for several hours. The reaction is typically complete when the blue color persists.

    • Quench the reaction by the slow, careful addition of a proton source like ethanol or solid ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate overnight in the fume hood.

    • Add water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude (E)-4-octene.

Protocol 3: Synthesis of Octane via Complete Hydrogenation

This protocol achieves the complete saturation of the alkyne triple bond to form an alkane. This is accomplished using a highly active catalyst and typically an excess of hydrogen.[2][3][5]

  • Materials:

    • This compound

    • Catalyst (e.g., 10% Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

    • Hydrogen (H₂) gas source (cylinder)

    • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Procedure:

    • Place this compound, solvent, and the catalyst (e.g., 1-5% by weight of Pd/C) into the pressure vessel.

    • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm or 50 psi).

    • Stir or shake the reaction mixture vigorously at room temperature. The reaction is exothermic.

    • Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases (typically requiring 2 molar equivalents of H₂).

    • Once complete, carefully vent the excess hydrogen pressure and purge the vessel with nitrogen.

    • Filter the mixture through Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting octane is often of high purity, but can be distilled if necessary.

Data Presentation: Summary of Protocols

The following table summarizes the key parameters and expected outcomes for the hydrogenation of this compound.

ProtocolTarget ProductCatalyst / ReagentsSolventTemperaturePressureTypical Selectivity
1A (Z)-4-OcteneLindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) + H₂EthanolRoom Temp.~1 atmHigh for cis-alkene; prevents over-reduction[1][4]
1B (Z)-4-OcteneP-2 Ni + Ethylenediamine + H₂EthanolRoom Temp.~1 atm>95% cis-alkene; cis:trans ratio can be ~200:1[6]
2 (E)-4-OcteneNa metal + liquid NH₃NH₃(l)-78 °C~1 atmHigh for trans-alkene[2][8][9]
3 OctanePd/C (or Pt, Ni) + H₂ (excess)EthanolRoom Temp.>1 atm (e.g., 50 psi)Complete conversion to alkane[3][5]

References

Application Notes and Protocols for the Metal-Catalyzed Polymerization of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of internal alkynes, such as 4-octyne, offers a pathway to synthesize fully conjugated polymers with unique electronic and photophysical properties. These materials are of significant interest for applications in organic electronics, sensor technology, and as scaffolds in drug delivery systems. Metal-catalyzed polymerization provides a powerful tool to control the polymer's molecular weight, polydispersity, and stereochemistry, thereby fine-tuning its material properties. This document provides detailed application notes and experimental protocols for the metal-catalyzed polymerization of this compound, with a primary focus on a well-defined Niobium-based catalyst system.

Properties of this compound

This compound, also known as dipropylethyne, is a symmetrical internal alkyne.[1]

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.20 g/mol [2]
Boiling Point131-132 °C[1]
Density0.751 g/mL at 25 °C[1]
AppearanceColorless liquid[1]

Niobium-Catalyzed Polymerization of this compound

A highly efficient and controlled polymerization of this compound can be achieved using the Niobium(V) alkylidene catalyst, Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂ (Catalyst 7 ).[3] This catalyst demonstrates good activity and allows for the synthesis of poly(this compound) with predictable molecular weights and narrow molecular weight distributions.[3]

Quantitative Data Summary

The following table summarizes the results for the polymerization of this compound using Catalyst 7 under various conditions.[3]

EntryAlkyne/Nb RatioTemperature (°C)Time (h)Yield (%)Mₙ (x 10⁴ g/mol )Mₙ/Mₙ
1100251250.81.18
2100253431.31.16
3100258752.21.17
41002524982.91.15
52002524954.81.19
63002548926.51.25
7100500.5481.51.15
8100501812.41.17
9100503962.81.18

Mₙ and Mₙ/Mₙ values were determined by gel permeation chromatography (GPC) in CHCl₃ at 40 °C against polystyrene standards.[3]

Experimental Protocol: Niobium-Catalyzed Polymerization

This protocol is adapted from the supplementary information of the work by Nishiyama et al.[3]

Materials:

  • This compound (distilled from CaH₂ before use)

  • Niobium catalyst Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂ (Catalyst 7 )

  • Toluene (B28343) (dried and deoxygenated)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • In a glovebox, add the desired amount of the Niobium catalyst 7 to a Schlenk flask equipped with a magnetic stir bar.

  • Add dry, deoxygenated toluene to the flask to dissolve the catalyst.

  • Using a syringe, add the desired amount of this compound to the catalyst solution under an inert atmosphere. The typical molar ratio of alkyne to Niobium catalyst is 100:1.[3]

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C or 50 °C) for the specified time.[3]

  • After the reaction is complete, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and the polydispersity index (Mₙ/Mₙ).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis catalyst Nb Catalyst 7 setup Combine in Schlenk Flask catalyst->setup monomer This compound monomer->setup solvent Toluene solvent->setup react Stir under Inert Atmosphere (25°C or 50°C) setup->react quench Quench with Methanol react->quench precipitate Precipitate in Methanol quench->precipitate isolate Filter and Dry precipitate->isolate analyze GPC Analysis (Mn, Mw/Mn) isolate->analyze

Caption: Workflow for Niobium-Catalyzed Polymerization of this compound.

Other Potential Catalytic Systems

While the Niobium catalyst provides a well-controlled system, other transition metals are known to catalyze alkyne polymerization. Although specific detailed protocols for this compound are less common in the literature for these systems, the following provides an overview of potential catalysts that could be adapted for this purpose.

  • Rhodium Catalysts: Rhodium complexes, such as Rh(I) complexes, are widely used for the polymerization of substituted acetylenes.[4] They are often tolerant of various functional groups and can produce highly stereoregular polymers.[4]

  • Palladium Catalysts: Palladium complexes are versatile catalysts in organic synthesis and have been used for alkyne polymerizations and cross-coupling reactions.[5]

  • Tungsten and Tantalum Catalysts: Early transition metal catalysts based on tungsten and tantalum have shown unique characteristics in the polymerization of internal alkynes.[3]

Researchers interested in exploring these alternative systems would typically start with conditions reported for other internal alkynes and optimize them for this compound.

Signaling Pathway and Logical Relationships

The general mechanism for transition metal-catalyzed alkyne polymerization often involves a series of steps including coordination of the alkyne to the metal center, insertion into a metal-carbon bond, and propagation. The specific mechanism can vary significantly depending on the metal and its ligand sphere. For the Niobium-alkylidene catalyst, a metathesis-type mechanism is proposed.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) catalyst Nb=C (Active Catalyst) coord Alkyne Coordination catalyst->coord monomer This compound monomer->coord cyclo [2+2] Cycloaddition coord->cyclo metalla Metallacyclobutene Intermediate cyclo->metalla rearrange Ring Opening metalla->rearrange new_alkylidene New Propagating Alkylidene rearrange->new_alkylidene new_alkylidene->coord + Monomer quench Quenching Agent (e.g., Methanol) new_alkylidene->quench polymer Poly(this compound) quench->polymer

Caption: Proposed Metathesis Mechanism for Nb-Catalyzed Polymerization.

Conclusion

The metal-catalyzed polymerization of this compound, particularly with the Niobium catalyst Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂ , provides an effective method for producing well-defined poly(this compound). The provided protocols and data serve as a valuable starting point for researchers aiming to synthesize and explore the properties of this interesting class of conjugated polymers for various advanced applications. Further exploration of other catalytic systems based on rhodium, palladium, tungsten, and tantalum may open up new avenues for controlling the polymer architecture and properties.

References

Application Note: Synthesis of Butanal from 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust two-step synthetic protocol for the preparation of butanal from the internal alkyne, 4-octyne. Direct ozonolysis of alkynes yields carboxylic acids; therefore, a partial hydrogenation of the alkyne to an alkene is a requisite intermediate step. The first step involves a stereoselective partial hydrogenation of this compound to (Z)-4-octene (cis-4-octene) utilizing a poisoned palladium catalyst, Lindlar's catalyst. The subsequent step employs reductive ozonolysis to cleave the carbon-carbon double bond of (Z)-4-octene, affording two equivalents of the target aldehyde, butanal. This method provides a reliable route to aliphatic aldehydes from symmetrical internal alkynes.

Introduction

Butanal, an important aliphatic aldehyde, serves as a key building block in the synthesis of various pharmaceuticals, resins, and other fine chemicals. While several industrial methods exist for its production, this note focuses on a laboratory-scale synthesis starting from the readily available this compound.

The ozonolysis of a carbon-carbon triple bond typically results in the formation of two carboxylic acids. Consequently, to synthesize butanal from this compound, a two-step reaction sequence is necessary. The initial step is the partial hydrogenation of this compound to cis-4-octene. This is achieved with high stereoselectivity using Lindlar's catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606), which prevents over-reduction to the corresponding alkane.

The second step is the reductive ozonolysis of the resulting cis-4-octene. Ozone cleaves the double bond to form an ozonide intermediate, which is then treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS), to yield two molecules of butanal. This reductive workup is crucial to prevent the oxidation of the aldehyde product to butanoic acid.

Overall Reaction Pathway

The synthesis proceeds in two sequential steps as illustrated below:

Step 1: Partial Hydrogenation of this compound

Step 2: Reductive Ozonolysis of (Z)-4-Octene

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of butanal from this compound.

ParameterStep 1: Hydrogenation (this compound to cis-4-Octene)Step 2: Ozonolysis (cis-4-Octene to Butanal)
Starting Material This compound(Z)-4-Octene
Key Reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)1. O₃; 2. Dimethyl Sulfide (DMS)
Product (Z)-4-OcteneButanal
Typical Isolated Yield ~85-95%~80-90% (per mole of alkene)
Stereoselectivity (Z:E) >96:4Not Applicable
Reaction Temperature Room Temperature-78 °C
Reaction Time 2-4 hours1-2 hours

Experimental Protocols

4.1. Step 1: Partial Hydrogenation of this compound to (Z)-4-Octene

Materials:

  • This compound (1.10 g, 10.0 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (100 mg)

  • Quinoline (2 drops)

  • Hexane (50 mL)

  • Hydrogen gas (H₂) balloon

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and hexane.

  • Add Lindlar's catalyst and quinoline to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 2-4 hours), the hydrogen balloon is removed, and the mixture is filtered through a pad of Celite to remove the catalyst.

  • The Celite pad is washed with a small amount of hexane.

  • The combined filtrate is concentrated under reduced pressure to yield (Z)-4-octene as a colorless liquid. The product should be used in the next step without further purification if GC analysis shows high purity.

4.2. Step 2: Reductive Ozonolysis of (Z)-4-Octene to Butanal

Materials:

  • (Z)-4-Octene (from Step 1, ~1.12 g, 10.0 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (100 mL)

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (DMS) (1.5 mL, 20.0 mmol)

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a drying tube and then a trap containing a potassium iodide solution is charged with (Z)-4-octene and anhydrous dichloromethane.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution. The reaction is monitored by the appearance of a persistent blue color in the solution, indicating the presence of excess ozone.

  • Once the reaction is complete, the ozone flow is stopped, and dry nitrogen is bubbled through the solution for 10-15 minutes to remove excess ozone.

  • Dimethyl sulfide is added dropwise to the cold solution.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours.

  • The solvent is carefully removed by distillation at atmospheric pressure.

  • The crude butanal can be purified by fractional distillation.

Visualizations

5.1. Signaling Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Partial Hydrogenation cluster_step2 Step 2: Reductive Ozonolysis Octyne This compound Reagents1 H₂, Lindlar's Catalyst Octyne->Reagents1 Octene (Z)-4-Octene Octene_step2 (Z)-4-Octene Octene->Octene_step2 Intermediate Reagents1->Octene Butanal Butanal (2 eq.) Reagents2 1. O₃ 2. (CH₃)₂S Reagents2->Butanal Octene_step2->Reagents2

Caption: Synthetic pathway from this compound to butanal.

5.2. Experimental Workflow Diagram

Workflow start Start: this compound hydrogenation Partial Hydrogenation (H₂, Lindlar's Catalyst) start->hydrogenation filtration Filtration through Celite hydrogenation->filtration concentration1 Solvent Removal filtration->concentration1 intermediate Intermediate: (Z)-4-Octene concentration1->intermediate ozonolysis Ozonolysis at -78 °C (O₃ in CH₂Cl₂) intermediate->ozonolysis workup Reductive Workup (add DMS, warm to RT) ozonolysis->workup distillation Fractional Distillation workup->distillation product Final Product: Butanal distillation->product

Caption: Experimental workflow for butanal synthesis.

Safety Precautions

  • Ozone: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be performed in a well-ventilated fume hood. Ensure that the ozone generator is properly set up and that any excess ozone is safely quenched (e.g., through a potassium iodide trap).

  • Dry Ice/Acetone Bath: This mixture creates a very low temperature. Handle with appropriate cryogenic gloves to prevent frostbite.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby and that the apparatus is properly sealed.

  • Dimethyl Sulfide: DMS is volatile and has a strong, unpleasant odor. It should be handled in a fume hood.

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing these experiments.

Conclusion

The described two-step protocol provides an effective method for the synthesis of butanal from this compound on a laboratory scale. The partial hydrogenation using Lindlar's catalyst is highly stereoselective for the cis-alkene, and the subsequent reductive ozonolysis provides a clean conversion to the desired aldehyde product. This methodology is applicable to the synthesis of other aliphatic aldehydes from symmetrical internal alkynes.

Application of 4-Octyne in the Proposed Synthesis of (R)-(+)-α-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Octyne, a symmetrical internal alkyne, serves as a versatile C8 building block in organic synthesis. Its reactivity can be strategically manipulated to introduce a variety of functional groups and stereochemical complexities, making it a valuable precursor for the synthesis of natural products and their analogues. This application note presents a proposed synthetic route for the enantioselective synthesis of (R)-(+)-α-Lipoic acid, a naturally occurring antioxidant and an essential cofactor in aerobic metabolism, utilizing this compound as the primary carbon source. While a direct total synthesis of (R)-(+)-α-Lipoic acid from this compound has not been documented in the literature, this proposed pathway highlights the potential of this compound in the construction of chiral, functionalized aliphatic chains, a common motif in many bioactive natural products.

Core Application: Stereoselective Functionalization of a C8 Backbone

The central strategy of this proposed synthesis is the stereocontrolled transformation of the C-C triple bond of this compound into the key functional groups and the single stereocenter of (R)-(+)-α-Lipoic acid. This involves a sequence of highly selective reduction, epoxidation, and nucleophilic ring-opening reactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for (R)-(+)-α-Lipoic acid from this compound is outlined below. The key disconnection strategy involves the sequential removal of the dithiolane ring and the carboxylic acid moiety, leading back to a simplified chiral diol intermediate, which can be directly derived from this compound through stereoselective reactions.

G lipoic_acid (R)-(+)-α-Lipoic Acid dithiol Dithiol Precursor lipoic_acid->dithiol Dithiolane Formation ditosylate Ditosylate Intermediate dithiol->ditosylate Thiolyation diol (R)-Octane-1,6-diol ditosylate->diol Tosylation alkene_diol (Z)-Oct-4-ene-1,8-diol derivative diol->alkene_diol Ozonolysis & Reduction alkyne_diol Oct-4-yne-1,8-diol derivative alkene_diol->alkyne_diol Stereoselective Reduction octyne This compound alkyne_diol->octyne Functionalization

Caption: Retrosynthetic analysis of (R)-(+)-α-Lipoic acid from this compound.

Proposed Synthetic Pathway

The forward synthesis from this compound to (R)-(+)-α-Lipoic acid would proceed through the following key transformations:

  • Lindlar Reduction: Stereoselective reduction of this compound to yield (Z)-4-octene.

  • Sharpless Asymmetric Dihydroxylation: Enantioselective dihydroxylation of (Z)-4-octene to produce the chiral diol, (4R,5R)-octane-4,5-diol.

  • Oxidative Cleavage and Reduction: Oxidative cleavage of the diol followed by reduction to yield a protected form of (R)-3-hydroxy-hexanal.

  • Chain Elongation and Functional Group Manipulation: Conversion of the aldehyde to a carboxylic acid and the hydroxyl group to a leaving group.

  • Dithiolane Formation: Introduction of the sulfur atoms and subsequent cyclization to form the 1,2-dithiolane (B1197483) ring of lipoic acid.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Transformation to Lipoic Acid start This compound cis_alkene (Z)-4-Octene start->cis_alkene Lindlar's Catalyst, H₂ chiral_diol (4R,5R)-Octane-4,5-diol cis_alkene->chiral_diol AD-mix-β chiral_diol_c (4R,5R)-Octane-4,5-diol aldehyde Protected (R)-3-hydroxy-hexanal chiral_diol_c->aldehyde 1. NaIO₄ 2. NaBH₄ 3. Protection ditosylate Ditosylate Intermediate aldehyde->ditosylate Series of standard transformations lipoic_acid (R)-(+)-α-Lipoic Acid ditosylate->lipoic_acid 1. Na₂S₂ 2. Oxidation

Caption: Proposed synthetic workflow from this compound to (R)-(+)-α-Lipoic acid.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis, based on established literature procedures.

Protocol 1: Lindlar Reduction of this compound to (Z)-4-Octene

  • Objective: To stereoselectively reduce the alkyne to a cis-alkene.

  • Materials: this compound, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline (B57606), hydrogen gas, hexane (B92381).

  • Procedure:

    • A solution of this compound (1.10 g, 10.0 mmol) in hexane (50 mL) is placed in a hydrogenation flask.

    • Lindlar's catalyst (200 mg) and quinoline (0.1 mL) are added to the solution.

    • The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

    • The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC.

    • Upon completion (disappearance of starting material), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to afford (Z)-4-octene.

Protocol 2: Sharpless Asymmetric Dihydroxylation of (Z)-4-Octene

  • Objective: To introduce two hydroxyl groups with a specific stereochemistry.

  • Materials: (Z)-4-octene, AD-mix-β, tert-butanol (B103910), water, methanesulfonamide (B31651).

  • Procedure:

    • A mixture of tert-butanol and water (1:1, 100 mL) is cooled to 0 °C.

    • AD-mix-β (14 g per 10 mmol of alkene) and methanesulfonamide (1.1 g, 11.5 mmol) are added and stirred until two clear phases are formed.

    • (Z)-4-octene (1.12 g, 10.0 mmol) is added to the mixture at 0 °C.

    • The reaction is stirred at 0 °C for 24 hours.

    • Sodium sulfite (B76179) (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

    • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

    • The combined organic layers are washed with 2 M NaOH, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to yield (4R,5R)-octane-4,5-diol.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations based on literature precedents for similar substrates.

StepTransformationReagents and ConditionsExpected Yield (%)Expected Stereoselectivity
1 Lindlar ReductionThis compound, H₂, Lindlar's catalyst, quinoline, hexane, RT>95>98% Z-isomer
2 Sharpless Asymmetric Dihydroxylation(Z)-4-Octene, AD-mix-β, t-BuOH/H₂O, MeSO₂NH₂, 0 °C85-95>95% e.e. (R,R)

Conclusion

This application note outlines a plausible and efficient synthetic strategy for the preparation of (R)-(+)-α-Lipoic acid starting from the simple and readily available internal alkyne, this compound. The proposed route capitalizes on well-established, highly stereoselective reactions to construct the required functionality and chirality. This conceptual framework underscores the utility of this compound as a versatile C8 building block in the synthesis of complex and biologically important natural products. Researchers in drug development and organic synthesis can adapt these protocols and strategies for the synthesis of other chiral aliphatic natural products and their derivatives.

Application Notes and Protocols for Stereoselective Reactions Involving 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key stereoselective reactions starting from 4-octyne. The methodologies outlined herein enable the controlled synthesis of specific stereoisomers of alkenes, diols, and epoxides, which are valuable intermediates in pharmaceutical and materials science research.

Stereoselective Reduction of this compound to (Z)- and (E)-4-Octene

The partial reduction of the internal alkyne this compound can be controlled to selectively yield either the (Z)- or (E)-alkene isomer. This selectivity is crucial for subsequent stereoselective transformations where the geometry of the double bond dictates the stereochemical outcome of the final product.

(Z)-4-Octene Synthesis via Lindlar Catalysis (syn-addition)

The hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of two hydrogen atoms across the triple bond, yielding the cis or (Z)-alkene exclusively.[1] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[2][3]

Data Presentation: (Z)-4-Octene Synthesis

ReactionCatalyst SystemYieldStereoselectivity (Z:E)Reference
Partial Hydrogenation5% Pd/CaCO₃, Pb(OAc)₂, Quinoline (B57606)85-98%>97:3[4]

Experimental Protocol: Lindlar Hydrogenation of this compound

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297); 50 mg per 1.0 g of alkyne) in a suitable solvent (e.g., 20 mL of ethanol (B145695) or ethyl acetate).

  • Reaction Setup: Add this compound (1.10 g, 10.0 mmol) to the suspension. For enhanced selectivity, a small amount of quinoline (approx. 50 mg) can be added to further moderate catalyst activity.[4]

  • Hydrogenation: Seal the flask and evacuate the air, backfilling with nitrogen gas. Repeat this cycle three times. Replace the nitrogen atmosphere with hydrogen gas (H₂), typically supplied from a balloon to maintain a pressure of approximately 1 atm.[4]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude (Z)-4-octene can be purified by simple distillation if necessary.

(E)-4-Octene Synthesis via Dissolving Metal Reduction (anti-addition)

The reduction of this compound using an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) provides the trans or (E)-alkene with high stereoselectivity.[5] The mechanism involves a radical anion intermediate, where the more stable trans configuration is preferentially formed before the final protonation step.[2][6]

Data Presentation: (E)-4-Octene Synthesis

ReactionReagent SystemYieldStereoselectivity (E:Z)Reference
Dissolving Metal ReductionSodium (Na) in liquid Ammonia (NH₃)>80%>95:5[5]

Experimental Protocol: Dissolving Metal Reduction of this compound

  • Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (e.g., argon).

  • Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas (approx. 50 mL for 10 mmol of alkyne) into the flask.

  • Formation of Solvated Electrons: Carefully add small pieces of sodium metal (0.70 g, 30 mmol, 3 equiv.) to the stirring liquid ammonia. The solution will turn a deep blue color, indicating the presence of solvated electrons.[5]

  • Alkyne Addition: Dissolve this compound (1.10 g, 10.0 mmol) in a minimal amount of anhydrous diethyl ether (5 mL) and add it dropwise to the sodium-ammonia solution over 15 minutes.

  • Reaction and Quenching: Allow the reaction to stir at -78 °C for 2 hours. After this period, quench the reaction by the slow, careful addition of solid ammonium (B1175870) chloride (NH₄Cl) until the blue color disappears.

  • Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Add 30 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. The crude (E)-4-octene can be purified by distillation.

Stereoselective Dihydroxylation of 4-Octene Derivatives

The (Z)- and (E)-isomers of 4-octene can be converted into vicinal diols with defined stereochemistry. Syn-dihydroxylation of (Z)-4-octene yields a meso diol, while the same reaction on (E)-4-octene produces a racemic mixture of enantiomers. Asymmetric dihydroxylation allows for the synthesis of enantioenriched diols.

Asymmetric syn-Dihydroxylation via Sharpless Catalysis

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral diols with high enantioselectivity.[7] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed. Starting with (Z)-4-octene, this reaction yields the corresponding chiral (4R,5S)- or (4S,5R)-octanediol.

Data Presentation: Asymmetric Dihydroxylation of (Z)-4-Octene

SubstrateReagentProductYieldEnantiomeric Excess (ee)Reference
(Z)-4-OcteneAD-mix-β(4R,5S)-4,5-OctanediolHigh>95%[7]
(Z)-4-OcteneAD-mix-α(4S,5R)-4,5-OctanediolHigh>95%[7]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup: In a 100 mL round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1, 40 mL). Add the commercial reagent AD-mix-β (5.6 g for 4 mmol of alkene). If the reaction is slow, add methanesulfonamide (B31651) (CH₃SO₂NH₂; 1 equiv.).[7] Stir the mixture at room temperature until both phases are clear.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add (Z)-4-octene (0.45 g, 4.0 mmol) to the stirring solution.

  • Monitoring: Let the reaction stir at 0 °C. The progress can be monitored by TLC. The reaction is often complete within 6-24 hours.

  • Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃, 6.0 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extraction: Add ethyl acetate (30 mL) and stir. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by flash column chromatography on silica (B1680970) gel.

Hydroboration-Oxidation of this compound

The hydroboration of a symmetrical internal alkyne like this compound, followed by oxidative workup, stereoselectively produces an enol via syn-addition, which then rapidly tautomerizes to a ketone.[8] While the initial hydroboration step is stereoselective, the final product, 4-octanone (B1346966), is achiral. This method is highly reliable for the regioselective synthesis of ketones from unsymmetrical alkynes.

Data Presentation: Hydroboration-Oxidation of this compound

ReactionReagent SystemProductYieldReference
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH4-OctanoneHigh (>90%)[9][10]

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration: To a dry, inert-atmosphere flask containing this compound (1.10 g, 10.0 mmol) in 10 mL of anhydrous THF, add 1.0 M BH₃·THF solution (3.7 mL, 3.7 mmol, ~0.33 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add 3 M aqueous NaOH (3 mL) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3 mL).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Add 20 mL of diethyl ether and separate the layers. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude 4-octanone can be purified by distillation under reduced pressure.

Visualizations: Reaction Pathways and Mechanisms

G cluster_reductions Stereoselective Reductions cluster_functionalizations Stereospecific Functionalizations This compound This compound Z-4-Octene Z-4-Octene This compound->Z-4-Octene H₂, Lindlar Cat. (syn-addition) E-4-Octene E-4-Octene This compound->E-4-Octene Na, liq. NH₃ (anti-addition) meso-4,5-Octanediol meso-4,5-Octanediol rac-(4R,5R/4S,5S)-Octanediol rac-(4R,5R/4S,5S)-Octanediol (4R,5S)-4,5-Octanediol (4R,5S)-4,5-Octanediol meso-4,5-Epoxyoctane meso-4,5-Epoxyoctane rac-(4R,5S/4S,5R)-Epoxyoctane rac-(4R,5S/4S,5R)-Epoxyoctane

G This compound This compound Radical_Anion Vinyl Radical Anion This compound->Radical_Anion + e⁻ (from Na) Vinyl_Radical Vinyl Radical (trans-favored) Radical_Anion->Vinyl_Radical + H⁺ (from NH₃) Vinyl_Anion Vinyl Anion (trans) Vinyl_Radical->Vinyl_Anion + e⁻ (from Na) E-4-Octene E-4-Octene Vinyl_Anion->E-4-Octene + H⁺ (from NH₃)

G Start H₂ + Pd Surface H_adsorbed Adsorbed H atoms Start->H_adsorbed Dissociation Alkyne_adsorbed This compound adsorbs to surface H_adsorbed->Alkyne_adsorbed Syn_addition1 First syn-addition of H Alkyne_adsorbed->Syn_addition1 Syn_addition2 Second syn-addition of H Syn_addition1->Syn_addition2 Product (Z)-4-Octene desorbs Syn_addition2->Product

G Catalyst_Cycle Os(VI) + Chiral Ligand Active_Catalyst Os(VIII)-Ligand Complex Catalyst_Cycle->Active_Catalyst Reoxidation (K₃[Fe(CN)₆]) Alkene_Complex Alkene Coordination Active_Catalyst->Alkene_Complex + (Z)-4-Octene Cycloaddition [3+2] Cycloaddition Alkene_Complex->Cycloaddition Osmate_Ester Osmate(VI) Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Hydrolysis->Catalyst_Cycle Release Os(VI) Product (4R,5S)-4,5-Octanediol Hydrolysis->Product

References

4-Octyne: A Versatile Building Block for the Stereoselective Synthesis of Substituted 1,3-Dienes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-18

Introduction

Substituted 1,3-dienes are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their conjugated π-system also makes them valuable precursors for a variety of powerful chemical transformations, including Diels-Alder cycloadditions, transition metal-catalyzed cross-coupling reactions, and stereoselective functionalizations. The stereocontrolled synthesis of these dienes is therefore a critical endeavor in modern organic chemistry and drug development. 4-Octyne, a commercially available and symmetrically substituted internal alkyne, serves as an excellent and versatile starting material for the construction of complex, stereodefined 1,3-dienes. This application note outlines key methodologies for the transformation of this compound into highly substituted 1,3-dienes, providing detailed protocols for researchers in organic synthesis and medicinal chemistry.

Key Synthetic Strategies

Several robust methods have been developed for the conversion of internal alkynes like this compound into substituted 1,3-dienes. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product. Key strategies include:

  • Zirconium-Catalyzed Carboalumination/Elimination: This powerful method allows for the stereospecific introduction of two different substituents onto the alkyne backbone.

  • Titanium-Mediated Reductive Cross-Coupling: This approach enables the coupling of the internal alkyne with another alkyne, leading to highly substituted and conjugated diene systems.

  • Nickel-Catalyzed Reductive Coupling: This method can be employed for both homo- and cross-coupling of alkynes, offering a direct route to complex dienes.

  • Palladium-Catalyzed Cross-Coupling Reactions: These versatile reactions allow for the introduction of a wide range of functional groups onto the diene scaffold.

This document will focus on the Zirconium-Catalyzed Carboalumination/Elimination pathway due to its high degree of stereocontrol and synthetic versatility.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a substituted 1,3-diene from an internal alkyne, illustrating the typical efficiency of the zirconium-catalyzed carboalumination approach. While the specific substrate is 3-hexyne, the reaction is directly analogous for this compound.

Starting Material Product Catalyst Reagents Solvent Temperature (°C) Time (h) Yield (%) Stereoselectivity
3-Hexyne(3E,5E)-4-Ethyl-3,5-decadieneCp₂ZrCl₂1. Me₃Al2. ZnCl₂3. (E)-1-Iodo-1-hexene, Pd(PPh₃)₄1,2-Dichloroethane (B1671644)rt1271>98% E,E

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (5E,7E)-6-Propyl-5,7-tridecadiene via Zirconium-Catalyzed Carboalumination of this compound followed by Negishi Coupling

This protocol details a two-step, one-pot procedure for the synthesis of a tetrasubstituted (E,E)-1,3-diene from this compound.

Materials:

  • This compound (99%)

  • Zirconocene (B1252598) dichloride (Cp₂ZrCl₂) (98%)

  • Trimethylaluminum (B3029685) (Me₃Al), 2.0 M solution in hexanes

  • 1,2-Dichloroethane (DCE), anhydrous

  • Zinc chloride (ZnCl₂), 1.0 M solution in diethyl ether

  • (E)-1-Iodo-1-pentene (prepared separately)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (99%)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexanes, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

Procedure:

Step 1: Hydrozirconation/Carboalumination of this compound

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, add zirconocene dichloride (Cp₂ZrCl₂) (585 mg, 2.0 mmol).

  • Add anhydrous 1,2-dichloroethane (20 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (2.0 M in hexanes, 2.0 mL, 4.0 mmol) to the suspension. The mixture will turn to a clear, homogenous solution.

  • To this solution, add this compound (220 mg, 2.0 mmol) via syringe.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by TLC or GC-MS.

Step 2: In-Situ Transmetalation and Palladium-Catalyzed Cross-Coupling

  • After the initial reaction is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of zinc chloride (1.0 M in diethyl ether, 4.0 mL, 4.0 mmol) to the reaction mixture. Stir for 30 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol) and (E)-1-iodo-1-pentene (420 mg, 2.0 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Transfer the solution of the palladium catalyst and iodoalkene to the reaction mixture containing the organozinc species via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.

Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 2% ethyl acetate in hexanes to afford the pure (5E,7E)-6-propyl-5,7-tridecadiene.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_coupling Cross-Coupling cluster_product Product This compound This compound Vinylalane Vinylalane Intermediate This compound->Vinylalane 1. Cp2ZrCl2, Me3Al DCE, rt, 12h Me3Al Me3Al Me3Al->Vinylalane Cp2ZrCl2 Cp2ZrCl2 Cp2ZrCl2->Vinylalane Vinylzinc Vinylzinc Intermediate Vinylalane->Vinylzinc 2. ZnCl2 Diene (5E,7E)-6-Propyl-5,7-tridecadiene Vinylzinc->Diene 3. Pd(PPh3)4 THF, rt, 6h Iodoalkene (E)-1-Iodo-1-pentene Iodoalkene->Diene Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Diene Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar) Start->Reaction_Setup Carboalumination 2. Carboalumination: - Add Cp2ZrCl2, DCE - Cool to 0°C - Add Me3Al, then this compound - Stir at rt for 12h Reaction_Setup->Carboalumination Transmetalation 3. Transmetalation: - Cool to 0°C - Add ZnCl2 solution - Stir for 30 min Carboalumination->Transmetalation Coupling 4. Negishi Coupling: - Add solution of Pd(PPh3)4  and (E)-1-iodo-1-pentene in THF - Stir at rt for 6h Transmetalation->Coupling Workup 5. Aqueous Work-up: - Quench with NaHCO3 - Extract with diethyl ether - Wash with brine, dry, concentrate Coupling->Workup Purification 6. Purification: - Flash column chromatography Workup->Purification Product Pure 1,3-Diene Purification->Product

Synthesis of 4-Octyne from 4,5-Dibromooctane: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of 4-octyne, an internal alkyne, through the double dehydrohalogenation of 4,5-dibromooctane (B15461278). This method utilizes a strong base, sodium amide, in liquid ammonia (B1221849) to facilitate two sequential E2 elimination reactions. This classic and efficient route is widely applicable for the preparation of various internal alkynes and serves as a fundamental transformation in organic synthesis.

Data Presentation

ParameterValueSource/Comment
Reactant 4,5-DibromooctaneVicinal dibromide
Reagent Sodium Amide (NaNH₂)Strong base, 2.0-2.2 equivalents required
Solvent Anhydrous Liquid Ammonia (NH₃)Provides a low-temperature reaction medium (-33 °C)
Reaction Temperature -33 °CBoiling point of liquid ammonia, minimizes side reactions
Reaction Time 2-4 hours---
Work-up Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether or pentane (B18724)Quenching of excess base and extraction of the product
Purification Method DistillationTo isolate pure this compound
Expected Yield 75-85%Based on analogous reactions[1]
Product This compound---
Appearance Colorless liquid---
Boiling Point 131-132 °C
Density 0.751 g/mL at 25 °C

Experimental Protocol

The synthesis of this compound from 4,5-dibromooctane is achieved via a double dehydrohalogenation reaction. This process involves two successive E2 elimination steps, requiring a potent base to abstract two equivalents of hydrogen halide.[1] Sodium amide in liquid ammonia is a highly effective reagent system for this transformation, with the low temperature of liquid ammonia (-33 °C) helping to suppress potential side reactions like isomerization of the newly formed triple bond.[1]

Materials:

  • 4,5-Dibromooctane

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (or pentane), anhydrous

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, condenser with a drying tube, dropping funnel, and distillation apparatus.

  • Dry ice/acetone condenser

Safety Precautions:

  • Sodium amide is a highly reactive and corrosive solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., in a glovebox).

  • Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The glassware should be thoroughly dried before use. The system is flushed with an inert gas, such as nitrogen or argon.

  • Ammonia Condensation: Anhydrous ammonia gas is condensed into the reaction flask, cooled in a dry ice/acetone bath, to the desired volume. A suitable volume is approximately 100 mL of liquid ammonia per 0.1 mol of 4,5-dibromooctane.[1]

  • Addition of Sodium Amide: With continuous stirring, carefully add sodium amide (2.0-2.2 equivalents) to the liquid ammonia.[1] The sodium amide will dissolve to form a solution.

  • Addition of 4,5-Dibromooctane: Dissolve 4,5-dibromooctane (1.0 equivalent) in a minimal amount of a dry, inert solvent such as diethyl ether or tetrahydrofuran. This solution is then added dropwise to the stirred sodium amide solution in liquid ammonia over a period of approximately 30 minutes.[1]

  • Reaction: The reaction mixture is stirred at -33 °C (the refluxing temperature of ammonia) for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the excess sodium amide is cautiously quenched by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the solution is neutral.

  • Ammonia Evaporation: The dry ice/acetone bath is removed, and the ammonia is allowed to evaporate in the fume hood.

  • Work-up: To the remaining residue, add water to dissolve the inorganic salts. The organic product is then extracted with diethyl ether or pentane (3 x 50 mL).[1]

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent is carefully removed by rotary evaporation.[1]

  • Purification: The crude this compound is purified by distillation.[1] The fraction boiling at approximately 131-132 °C should be collected to yield pure this compound.

Mandatory Visualization

SynthesisWorkflow A Reaction Setup (Dry Glassware, Inert Atmosphere) B Condense Liquid Ammonia (-78 °C) A->B Cooling C Add Sodium Amide (2.2 eq.) B->C Stirring D Add 4,5-Dibromooctane (in Ether, dropwise) C->D Formation of NaNH2 solution E Reaction (-33 °C, 2-4 h) D->E Initiation of dehydrohalogenation F Quench with NH4Cl E->F Reaction completion G Evaporate Ammonia F->G Neutralization H Aqueous Work-up (Extraction with Ether) G->H Residue I Dry Organic Layer (MgSO4) H->I Organic Phase J Solvent Removal (Rotary Evaporation) I->J Dried Solution K Purification (Distillation) J->K Crude Product L Pure this compound K->L Final Product

Caption: Experimental workflow for the synthesis of this compound from 4,5-dibromooctane.

References

Application Notes and Protocols: Cobalt-Catalyzed C-H Functionalization with 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cobalt-catalyzed C-H functionalization of various scaffolds using 4-octyne as a coupling partner. This emerging field offers a cost-effective and efficient alternative to methods employing precious metals like palladium and rhodium.[1][2] The use of earth-abundant cobalt is particularly attractive for the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science.[2][3]

Introduction to Cobalt-Catalyzed C-H Functionalization

Cobalt catalysis has gained significant traction for its ability to mediate the direct functionalization of otherwise inert C-H bonds.[1][2] This approach avoids the need for pre-functionalized substrates, thus offering a more atom-economical and environmentally benign synthetic route.[3] High-valent Cp*Co(III) complexes, in particular, have shown remarkable reactivity and selectivity in coupling a variety of directing groups with internal alkynes like this compound.[3][4][5] These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism, leading to the formation of a cobaltacycle intermediate.[6] Subsequent migratory insertion of the alkyne and reductive elimination or proto-demetalation yields the desired functionalized product.[3][4]

Key Applications with this compound

The reaction of various substrates with this compound under cobalt catalysis allows for the efficient synthesis of complex molecular architectures. Below are representative examples with quantitative data.

Annulation of Amides with this compound

Cobalt catalysis enables the [4+2] annulation of aromatic and vinyl amides with this compound, providing access to important N-heterocyclic scaffolds such as isoquinolones. These reactions can be performed using conventional heating or through electrooxidative methods that avoid the need for external chemical oxidants.

Table 1: Cobalt-Catalyzed Annulation of Acrylamide with this compound

EntryCatalyst SystemOxidant/MethodSolventTemp. (°C)Time (h)Yield (%)
1Co(OAc)₂ (10 mol%), AgOAc (2.0 equiv)AgOAcDCE1002485
2Co(acac)₂ (15 mol%)ElectrochemicalⁿBuOHRT1291

Data extracted from representative procedures for similar internal alkynes.

Hydroarylation of Arenes with this compound

The pyridine (B92270) or imine-directed hydroarylation of arenes with this compound is a powerful tool for creating C-C bonds. Low-valent cobalt catalysts are often employed for these transformations, demonstrating excellent functional group tolerance and operating under mild conditions.[7]

Table 2: Cobalt-Catalyzed Hydroarylation of 2-Phenylpyridine with this compound

EntryCobalt PrecatalystLigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
1CoBr₂ (10 mol%)PPh₃ (20 mol%)i-PrMgCl (2.2 equiv)THF801288
2Co(acac)₂ (5 mol%)SIMes (10 mol%)MeMgBr (2.0 equiv)Dioxane601692

SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene. Data is representative for internal alkynes.

Experimental Protocols

The following are detailed protocols for representative cobalt-catalyzed C-H functionalization reactions with this compound.

Protocol for Cp*Co(III)-Catalyzed Annulation of Benzamide (B126) with this compound

This protocol describes the synthesis of an isoquinolone derivative via a C-H/N-H annulation reaction.

Materials:

  • [Cp*Co(CO)I₂] (10 mol%)

  • AgSbF₆ (20 mol%)

  • Benzamide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pivalic Acid (PivOH) (30 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Cp*Co(CO)I₂] (0.02 mmol, 10 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and benzamide (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCM (1.0 mL) via syringe.

  • Add this compound (0.24 mmol, 1.2 equiv) and pivalic acid (0.06 mmol, 30 mol%) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired isoquinolone product.

Protocol for Low-Valent Cobalt-Catalyzed Hydroarylation of an Aromatic Imine with this compound

This protocol outlines the ortho-alkenylation of an aromatic imine.

Materials:

  • CoBr₂ (0.03 mmol, 10 mol%)

  • PCy₃ (0.06 mmol, 20 mol%)

  • N-(1-phenylethylidene)aniline (0.3 mmol, 1.0 equiv)

  • This compound (0.36 mmol, 1.2 equiv)

  • Cyclohexylmagnesium chloride (CyMgCl) (0.66 mmol, 2.2 equiv, 2.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, add CoBr₂ (0.03 mmol) and PCy₃ (0.06 mmol) to an oven-dried vial containing a magnetic stir bar.

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add N-(1-phenylethylidene)aniline (0.3 mmol) and this compound (0.36 mmol).

  • Slowly add CyMgCl solution (0.33 mL, 0.66 mmol) to the stirred mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 1 M HCl (2 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ortho-alkenylated product.

Mechanistic Overview and Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the cobalt-catalyzed C-H functionalization with this compound.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle for Cp*Co(III)-Catalyzed Annulation A [Cp*Co(III)X₂] B [Cp*Co(III)(Substrate)X]⁺ A->B Substrate Coordination -X⁻ C Cobaltacycle Intermediate B->C C-H Activation (CMD) D Alkyne Coordinated Intermediate C->D This compound Coordination E Post-Insertion Intermediate D->E Migratory Insertion F Product + [Cp*Co(I)] E->F Reductive Elimination F->A Oxidation

Caption: Proposed catalytic cycle for Cp*Co(III)-catalyzed C-H annulation with this compound.

Experimental_Workflow start Start: Prepare Schlenk tube and reagents reagents Add Cobalt Precatalyst, Ligand (if any), and Substrate start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent inert->solvent alkyne Add this compound and any Additives solvent->alkyne reaction Heat Reaction Mixture (if required) alkyne->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a cobalt-catalyzed C-H functionalization reaction.

Conclusion

Cobalt-catalyzed C-H functionalization with this compound presents a versatile and powerful strategy for the synthesis of complex organic molecules. The low cost and low toxicity of cobalt make it an attractive alternative to precious metal catalysts. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these innovative methodologies in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals. Further exploration of different cobalt catalysts, directing groups, and reaction conditions is expected to continue expanding the scope and utility of this important class of reactions.

References

Application Notes and Protocols for the Synthesis of 4-Octanol from 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-octanol (B147376) from 4-octyne. The synthesis is a two-step process commencing with the stereoselective reduction of this compound to cis-4-octene (B1353254) using a Lindlar catalyst, followed by the hydroboration-oxidation of the resulting alkene to yield the target alcohol, 4-octanol. This methodology is reliable, high-yielding, and provides good control over stereochemistry.

Introduction

The conversion of alkynes to alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. This application note details a robust two-step procedure for the synthesis of 4-octanol from the internal alkyne, this compound. The initial step involves the partial hydrogenation of the alkyne to a cis-alkene, a reaction effectively mediated by a poisoned palladium catalyst known as Lindlar's catalyst.[1] The subsequent step employs a hydroboration-oxidation reaction, which converts the alkene to the corresponding alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[2][3] For a symmetrical alkene like cis-4-octene, this reliably produces 4-octanol.

Overall Reaction Scheme

G cluster_0 Step 1: Lindlar Reduction cluster_1 Step 2: Hydroboration-Oxidation This compound This compound cis-4-Octene cis-4-Octene This compound->cis-4-Octene H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) cis-4-Octene_2 cis-4-Octene 4-Octanol 4-Octanol cis-4-Octene_2->4-Octanol 1. BH₃·THF 2. H₂O₂, NaOH G cluster_step1 Step 1: Lindlar Reduction cluster_step2 Step 2: Hydroboration-Oxidation start1 Charge flask with This compound and Lindlar Catalyst inert Establish Inert Atmosphere (N₂) start1->inert add_h2 Introduce H₂ Atmosphere inert->add_h2 react1 Stir at Room Temp (2-4 hours) add_h2->react1 monitor1 Monitor by TLC/GC react1->monitor1 workup1 Filter through Celite monitor1->workup1 concentrate1 Concentrate in vacuo workup1->concentrate1 product1 cis-4-Octene concentrate1->product1 start2 Dissolve cis-4-Octene in anhydrous THF at 0°C product1->start2 Proceed to next step add_bh3 Add BH₃·THF dropwise start2->add_bh3 react2 Stir (1h at 0°C, 2h at RT) add_bh3->react2 oxidize Oxidize with NaOH and H₂O₂ at 0°C react2->oxidize react3 Stir at RT (1.5h) oxidize->react3 workup2 Extract with Et₂O react3->workup2 dry Dry and Concentrate workup2->dry product2 4-Octanol dry->product2 G cluster_0 Hydroboration (Syn-Addition) cluster_1 Oxidation (Retention of Stereochemistry) A cis-4-Octene + BH₃ TS [Transition State] A->TS Concerted addition B Trialkylborane Intermediate TS->B C Trialkylborane + ⁻OOH D Borate Ester C->D Migration of alkyl group E 4-Octanol D->E Hydrolysis

References

Application Notes and Protocols for the Preparation of 4,5-Dichlorooctane from 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dichlorooctane from 4-octyne. The described methodology is a two-step process commencing with the stereoselective reduction of this compound to cis-4-octene (B1353254) utilizing a Lindlar catalyst. The subsequent step involves the chlorination of the cis-alkene intermediate to yield the final product, 4,5-dichlorooctane. Detailed experimental protocols for the preparation of the Lindlar catalyst and for both synthetic steps are provided. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

Vicinal dichlorides are important structural motifs in a variety of organic molecules and serve as versatile intermediates in organic synthesis. The preparation of these compounds from alkynes is a fundamental transformation in organic chemistry. This application note details a reliable and stereocontrolled method for the synthesis of 4,5-dichlorooctane from the internal alkyne, this compound. The synthetic strategy hinges on a two-step reaction sequence:

  • Partial hydrogenation of this compound: The triple bond of this compound is selectively reduced to a double bond, yielding cis-4-octene. This is achieved through the use of a "poisoned" palladium catalyst, specifically Lindlar's catalyst, which ensures a syn-addition of hydrogen, leading to the cis-stereochemistry of the resulting alkene.

  • Chlorination of cis-4-octene: The intermediate alkene, cis-4-octene, is then subjected to chlorination. The addition of chlorine across the double bond proceeds via an anti-addition mechanism, resulting in the formation of a racemic mixture of (4R,5S)- and (4S,5R)-4,5-dichlorooctane (a meso compound) and a racemic mixture of (4R,5R)- and (4S,5S)-4,5-dichlorooctane.

This method provides a controlled approach to the desired vicinal dichloride, avoiding over-reduction to the corresponding alkane or the formation of other halogenated byproducts.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepReactantKey ReagentsIntermediate/ProductExpected Yield
1This compoundH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)cis-4-Octene>95%
2cis-4-OcteneChlorine (Cl₂) in an inert solvent (e.g., CCl₄)4,5-DichlorooctaneHigh

Note: Specific yields can vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst

This protocol is adapted from a standard procedure for the preparation of Lindlar's catalyst.[1][2][3]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • A suspension of 10 g of calcium carbonate in 75 mL of distilled water is prepared in the reaction flask.

  • A solution of 0.5 g of palladium chloride in 10 mL of distilled water (acidified with a few drops of HCl to aid dissolution) is added to the calcium carbonate suspension with vigorous stirring.

  • The mixture is hydrogenated at room temperature and atmospheric pressure by bubbling hydrogen gas through the suspension with vigorous stirring until the uptake of hydrogen ceases.

  • The catalyst is collected by filtration and washed thoroughly with distilled water.

  • The moist catalyst is then suspended in 50 mL of distilled water, and a solution of 0.5 g of lead acetate in 10 mL of distilled water is added.

  • The mixture is stirred at 90-95 °C for 1 hour.

  • The catalyst is again collected by filtration, washed with distilled water, and dried in a vacuum oven at 60 °C.

  • Before use in the hydrogenation reaction, the catalyst is further "poisoned" by the addition of quinoline.

Protocol 2: Synthesis of cis-4-Octene from this compound

Materials:

  • This compound

  • Lindlar's catalyst (prepared as in Protocol 1)

  • Quinoline

  • Methanol (or another suitable solvent, e.g., hexane)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in methanol.

  • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction, typically a similar weight to the catalyst).

  • Flush the apparatus with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or a pressurized system) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. The reaction should be stopped once the starting material is consumed to avoid over-reduction to octane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • The solvent is removed from the filtrate under reduced pressure to yield crude cis-4-octene.[4] The product can be further purified by distillation if necessary.

Protocol 3: Synthesis of 4,5-Dichlorooctane from cis-4-Octene

Materials:

  • cis-4-Octene

  • Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Inert solvent (e.g., carbon tetrachloride or dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Drying tube (e.g., with calcium chloride)

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • Dissolve cis-4-octene (1 equivalent) in an inert solvent (e.g., carbon tetrachloride) in a reaction flask protected from light (to prevent radical side reactions).

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble chlorine gas through the stirred solution. Alternatively, a solution of chlorine in the same solvent can be added dropwise.

  • Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine. The reaction is typically rapid.

  • Once the reaction is complete (as indicated by the persistence of the chlorine color or by TLC/GC analysis), stop the addition of chlorine.

  • Bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

  • The solvent is removed under reduced pressure to yield crude 4,5-dichlorooctane. The product can be purified by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathway of the Synthesis

Synthesis_Pathway Alkyne This compound Alkene cis-4-Octene Alkyne->Alkene H₂ / Lindlar's Catalyst (syn-addition) Dichloroalkane 4,5-Dichlorooctane Alkene->Dichloroalkane Cl₂ in CCl₄ (anti-addition)

Caption: Synthetic pathway from this compound to 4,5-dichlorooctane.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reduction of this compound cluster_step2 Step 2: Chlorination of cis-4-Octene A Dissolve this compound in Methanol B Add Lindlar's Catalyst & Quinoline A->B C Hydrogenate under H₂ atmosphere B->C D Filter to remove catalyst C->D E Evaporate solvent to get cis-4-Octene D->E F Dissolve cis-4-Octene in CCl₄ E->F Intermediate G Cool to 0 °C F->G H Bubble Cl₂ gas through solution G->H I Remove excess Cl₂ with N₂ H->I J Evaporate solvent to get 4,5-Dichlorooctane I->J

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

  • This compound: Flammable liquid. Handle in a well-ventilated fume hood.

  • Hydrogen Gas: Extremely flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

  • Lindlar's Catalyst: The palladium catalyst can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care.

  • Chlorine Gas: Highly toxic and corrosive. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a neutralizing agent (e.g., sodium thiosulfate (B1220275) solution) readily available.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with caution and in a well-ventilated area. Consider using a less hazardous solvent like dichloromethane (B109758) if possible.

Characterization of 4,5-Dichlorooctane

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals for the methine protons adjacent to the chlorine atoms (CHCl), the methylene (B1212753) protons, and the terminal methyl groups. The chemical shift and coupling patterns of the CHCl protons will be indicative of the vicinal dichloride structure.

    • ¹³C NMR: The spectrum should show distinct signals for the carbons bearing the chlorine atoms, as well as for the other carbons in the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H stretching and bending vibrations for an alkane. The C-Cl stretching vibrations are typically observed in the fingerprint region (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M⁺, M+2, M+4 in an approximate ratio of 9:6:1). Fragmentation patterns can further confirm the structure.

Note: At the time of writing, publicly available experimental spectroscopic data for 4,5-dichlorooctane is limited. Researchers should acquire and interpret their own analytical data to confirm the structure of the synthesized compound.

Conclusion

The two-step synthesis of 4,5-dichlorooctane from this compound via a cis-4-octene intermediate is a reliable method for obtaining the desired vicinal dichloride with good stereocontrol. The use of Lindlar's catalyst is crucial for the selective formation of the cis-alkene, and the subsequent chlorination provides the target molecule. Adherence to the detailed protocols and safety precautions outlined in this document is essential for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: Large-Scale Synthesis of 4-Octyne for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-octyne, a valuable internal alkyne intermediate in various industrial applications. This document details established synthetic methodologies, presents quantitative data for process evaluation, and outlines key industrial applications, particularly in the synthesis of complex molecules and polymers.

Introduction to this compound and Its Industrial Relevance

This compound (CH₃CH₂CH₂C≡CCH₂CH₂CH₃) is a symmetrical internal alkyne that serves as a versatile building block in organic synthesis.[1] Its primary industrial relevance lies in its role as a precursor to highly substituted 1,3-dienes, which are key structural motifs in a variety of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The controlled synthesis of this compound with high purity and yield is therefore a critical step in the manufacturing of these advanced materials.

Industrial Applications of this compound

The industrial utility of this compound is primarily centered on its reactivity as a precursor for more complex molecules:

  • Synthesis of Substituted 1,3-Dienes: this compound is a key starting material for the synthesis of a wide range of substituted 1,3-dienes. These dienes are valuable intermediates in the production of polymers and are core components in various biologically active molecules.[3][4]

  • Pharmaceutical Intermediates: While direct patent literature for large-scale this compound synthesis is sparse, the synthesis of internal alkynes is a common step in the production of complex pharmaceutical compounds.[5][6][7] The dialkylacetylene core of this compound can be elaborated to form part of the carbon skeleton of active pharmaceutical ingredients.

  • Polymer Chemistry: Internal alkynes, including this compound, are utilized as monomers in the synthesis of specialty polymers.[1][8][9][10][11] The resulting polymers can possess unique electronic and physical properties, making them suitable for applications in materials science.

  • Agrochemical Synthesis: The structural motifs derived from this compound can be found in certain classes of agrochemicals, where the specific arrangement of substituents is crucial for biological activity.[12][13][14]

Large-Scale Synthesis of this compound: Protocols and Methodologies

The most common and industrially viable methods for the large-scale synthesis of this compound involve the alkylation of smaller terminal alkynes. Two primary routes are detailed below.

Method 1: Double Alkylation of Acetylene (B1199291)

This method builds the this compound molecule symmetrically by reacting acetylene with two equivalents of a propyl halide.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A multi-neck, jacketed glass-lined reactor equipped with a mechanical stirrer, a gas inlet for inert gas (e.g., nitrogen or argon), a cooling/heating system, and a port for reagent addition is required. The reactor should be thoroughly dried and purged with inert gas.

  • Amide Formation: Liquid ammonia (B1221849) is condensed into the reactor at approximately -78 °C (dry ice/acetone bath). Sodium metal is then added portion-wise with vigorous stirring to form a deep blue solution. A catalytic amount of ferric nitrate (B79036) is added to facilitate the conversion of sodium to sodium amide (NaNH₂), indicated by the dissipation of the blue color and the formation of a gray suspension.

  • Acetylene Addition: Purified acetylene gas is bubbled through the sodium amide suspension. The reaction is exothermic and should be carefully controlled to maintain the temperature. The formation of the disodium (B8443419) acetylide salt results in a thicker slurry.

  • Alkylation: 1-Bromopropane is added dropwise to the stirred suspension of disodium acetylide. The reaction temperature is maintained below -30 °C. The reaction is highly exothermic and the addition rate should be controlled to prevent a runaway reaction.

  • Quenching and Work-up: After the addition is complete, the reaction is allowed to slowly warm to room temperature, allowing the ammonia to evaporate. The remaining residue is carefully quenched with water. The organic layer containing this compound is separated.

  • Purification: The crude this compound is washed with water and brine, then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). Final purification is achieved by fractional distillation under atmospheric or reduced pressure to yield high-purity this compound.

Process Flow Diagram:

G cluster_synthesis Method 1: Double Alkylation of Acetylene start Start reactor Jacketed Reactor start->reactor na_nh3 Add Liquid NH₃ and Sodium Metal reactor->na_nh3 1. Reactor Prep nanh2 Form Sodium Amide (Fe(NO₃)₃ catalyst) na_nh3->nanh2 2. Amide Formation acetylene Bubble Acetylene Gas nanh2->acetylene 3. Acetylene Addition acetylide Form Disodium Acetylide acetylene->acetylide alkylation Add 1-Bromopropane acetylide->alkylation 4. Alkylation quench Quench and Evaporate NH₃ alkylation->quench 5. Quench separation Phase Separation quench->separation 6. Work-up drying Dry Organic Layer separation->drying distillation Fractional Distillation drying->distillation 7. Purification product Pure this compound distillation->product

Method 1: Double Alkylation of Acetylene Workflow
Method 2: Alkylation of 1-Pentyne (B49018)

This approach involves the deprotonation of a terminal alkyne, 1-pentyne, followed by alkylation with a propyl halide.

Reaction Scheme:

Experimental Protocol:

  • Reactor Setup: A similar reactor setup to Method 1 is used.

  • Sodium Amide Slurry: A slurry of sodium amide in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) is prepared in the reactor under an inert atmosphere.

  • 1-Pentyne Addition: 1-Pentyne is added dropwise to the stirred sodium amide slurry at a controlled temperature, typically between 0 °C and room temperature. The deprotonation reaction is usually rapid.

  • Alkylation: 1-Bromopropane is then added slowly to the resulting sodium pentynide solution. The reaction is exothermic, and the temperature should be maintained to ensure a controlled reaction and minimize side products.

  • Quenching and Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated from the aqueous layer.

  • Purification: The organic layer is washed with water and brine, dried, and then subjected to fractional distillation to isolate pure this compound.

Process Flow Diagram:

G cluster_synthesis Method 2: Alkylation of 1-Pentyne start Start reactor Jacketed Reactor start->reactor nanh2_slurry Prepare NaNH₂ Slurry in Toluene/THF reactor->nanh2_slurry 1. Reactor Prep pentyne_add Add 1-Pentyne nanh2_slurry->pentyne_add 2. Deprotonation pentynide Form Sodium Pentynide pentyne_add->pentynide alkylation Add 1-Bromopropane pentynide->alkylation 3. Alkylation quench Quench with Water alkylation->quench 4. Quench separation Phase Separation quench->separation 5. Work-up drying Dry Organic Layer separation->drying distillation Fractional Distillation drying->distillation 6. Purification product Pure this compound distillation->product

Method 2: Alkylation of 1-Pentyne Workflow

Quantitative Data and Process Comparison

The choice between these two primary synthesis methods depends on factors such as raw material cost and availability, desired scale of production, and capital investment in equipment. Below is a summary of typical quantitative data for each method.

ParameterMethod 1: Double Alkylation of AcetyleneMethod 2: Alkylation of 1-Pentyne
Starting Materials Acetylene, Sodium, 1-Bromopropane1-Pentyne, Sodium Amide, 1-Bromopropane
Typical Yield 70-85%80-95%
Purity (after distillation) >99%>99%
Key Process Considerations Requires handling of gaseous acetylene and liquid ammonia. Two-step alkylation.Requires pre-existing 1-pentyne. Generally simpler work-up.
Safety Hazards Use of highly flammable acetylene gas and cryogenic liquid ammonia. Strong base (NaNH₂).Use of a strong base (NaNH₂). Flammable solvents.
Scalability Well-suited for very large-scale, continuous, or semi-continuous production.Suitable for batch production at various scales.

Conclusion

The large-scale synthesis of this compound is a well-established process in industrial organic chemistry, primarily relying on the alkylation of terminal alkynes. Both the double alkylation of acetylene and the single alkylation of 1-pentyne offer viable routes to high-purity this compound. The choice of method is often dictated by economic and logistical factors. As a key intermediate, the efficient and cost-effective production of this compound is crucial for the manufacturing of a wide range of valuable downstream products in the pharmaceutical, agrochemical, and materials science sectors. Careful consideration of reaction conditions, safety protocols, and purification techniques is essential for successful industrial-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Octyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-octyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary laboratory methods for synthesizing this compound are:

  • Alkylation of a Terminal Alkyne: This method involves the deprotonation of a terminal alkyne, such as 1-pentyne (B49018), with a strong base to form an acetylide anion, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide, like 1-bromopropane (B46711).[1][2]

  • Double Dehydrohalogenation of a Vicinal Dihalide: This route involves the elimination of two equivalents of hydrogen halide from a vicinal dihalide, such as 4,5-dibromooctane (B15461278), using a strong base.[3]

Q2: I am getting a low yield in my this compound synthesis. What are the general areas I should investigate?

A2: Low yields in organic synthesis can often be attributed to several factors. Key areas to troubleshoot include the purity of your starting materials and reagents, the reaction conditions (temperature, reaction time, and solvent), and the efficiency of your work-up and purification procedures. For alkyne synthesis specifically, ensuring anhydrous (dry) conditions and an inert atmosphere can be critical to prevent quenching of strong bases and other side reactions.

Q3: What are some common side products I might encounter?

A3: Depending on the synthetic route, common side products can include:

  • Alkylation Route: If using secondary or tertiary alkyl halides instead of a primary one, you may see products of elimination (E2) reactions.[1][4]

  • Dehydrohalogenation Route: Incomplete elimination can result in the formation of bromoalkene intermediates. Using a less potent base or insufficient equivalents can lead to a mixture of the desired alkyne and the intermediate alkene.[3] Isomerization of the triple bond is also a possibility under certain basic conditions.

Q4: How can I best purify my crude this compound product?

A4: Fractional distillation is a common and effective method for purifying this compound, which is a liquid at room temperature.[5][6] This technique separates compounds based on differences in their boiling points. Since the boiling point of this compound is approximately 131-132 °C, fractional distillation can effectively remove lower-boiling solvents and some higher-boiling impurities. For more challenging separations, column chromatography may also be employed.

Troubleshooting Guides

Route 1: Alkylation of 1-Pentyne

Issue: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete deprotonation of 1-pentyne. Use a sufficiently strong and fresh base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi). Ensure the reaction is carried out under strictly anhydrous conditions as these bases react readily with water.
Side reaction of the acetylide anion. The acetylide anion is a strong base. If your alkyl halide is sterically hindered (secondary or tertiary), an E2 elimination reaction will be favored over the desired SN2 reaction.[1][4] Ensure you are using a primary alkyl halide (e.g., 1-bromopropane).
Loss of product during work-up. Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. Use a sufficient amount of drying agent and ensure it is completely removed before concentrating the product.
Impure reagents. Use freshly distilled 1-pentyne and 1-bromopropane. Ensure the base is of high purity.
Route 2: Double Dehydrohalogenation of 4,5-Dibromooctane

Issue: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete elimination. Use a very strong base, such as sodium amide (NaNH₂), in at least a two-fold molar excess to ensure double dehydrohalogenation.[3] Milder bases like potassium tert-butoxide may favor the formation of the bromoalkene intermediate.[7]
Formation of substitution products. While less common with strong, hindered bases, small, highly nucleophilic bases could lead to SN2 products. Using a bulky base like potassium tert-butoxide can favor elimination.[6]
Sub-optimal reaction temperature. The reaction is often carried out in liquid ammonia (B1221849) at its boiling point (-33 °C). Ensure the temperature is maintained to promote the desired reaction rate without causing excessive side reactions.
Loss of volatile product. This compound has a boiling point of 131-132 °C. While not extremely volatile, care should be taken during solvent removal to avoid co-distillation. Use a rotary evaporator with controlled temperature and pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of 1-Pentyne

This protocol is based on the general principles of acetylide alkylation.[1][2]

Reaction Scheme:

  • CH3CH2CH2C≡CH + NaNH2 → CH3CH2CH2C≡CNa + NH3

  • CH3CH2CH2C≡CNa + CH3CH2CH2Br → CH3CH2CH2C≡CCH2CH2CH3 + NaBr

Materials:

  • 1-Pentyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring.

  • Add 1-pentyne dropwise to the sodium amide solution.

  • After the addition is complete, stir the mixture for one hour.

  • Add 1-bromopropane dropwise to the solution of the sodium acetylide.

  • After the addition is complete, allow the ammonia to evaporate overnight.

  • Carefully quench the reaction mixture with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 131-132 °C.

Protocol 2: Synthesis of this compound via Double Dehydrohalogenation of 4,5-Dibromooctane

This protocol is adapted from established procedures for double dehydrohalogenation.[3]

Reaction Scheme: CH3CH2CH2CH(Br)CH(Br)CH2CH2CH3 + 2 NaNH2 → CH3CH2CH2C≡CCH2CH2CH3 + 2 NaBr + 2 NH3

Materials:

  • 4,5-Dibromooctane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Assemble a three-necked flask with a dry ice condenser and a mechanical stirrer in a well-ventilated fume hood.

  • Condense approximately 100 mL of liquid ammonia into the flask for every 0.1 mol of 4,5-dibromooctane.

  • Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

  • Dissolve 4,5-dibromooctane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution.

  • Stir the reaction mixture at the reflux temperature of liquid ammonia (-33 °C) for 2-4 hours.

  • Allow the ammonia to evaporate overnight.

  • Carefully quench the residue by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation, collecting the fraction at 131-132 °C.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterAlkylation of 1-PentyneDouble Dehydrohalogenation of 4,5-Dibromooctane
Starting Materials 1-Pentyne, 1-Bromopropane4,5-Dibromooctane
Key Reagents Strong base (e.g., NaNH₂)Strong base (e.g., NaNH₂)
Typical Solvent Liquid AmmoniaLiquid Ammonia
Reaction Temperature -33 °C-33 °C
Typical Yield Varies, can be high with pure reagents75-85%
Key Considerations Requires a primary alkyl halide to avoid elimination.Requires a strong base in sufficient excess for double elimination.

Visualizations

experimental_workflow_alkylation start Start: 1-Pentyne & NaNH2 in Liquid NH3 deprotonation Deprotonation (Formation of Sodium Pentynide) start->deprotonation alkylation Alkylation with 1-Bromopropane deprotonation->alkylation workup Work-up (Quench, Extract, Dry) alkylation->workup purification Purification (Fractional Distillation) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via alkylation.

experimental_workflow_dehydrohalogenation start Start: 4,5-Dibromooctane & NaNH2 in Liquid NH3 elimination Double Dehydrohalogenation start->elimination workup Work-up (Quench, Extract, Dry) elimination->workup purification Purification (Fractional Distillation) workup->purification product Product: this compound purification->product troubleshooting_low_yield low_yield Low Yield of this compound impure_reagents Impure Reagents? low_yield->impure_reagents suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions workup_issues Work-up/Purification Issues? low_yield->workup_issues side_reactions Side Reactions? low_yield->side_reactions purify_reagents Solution: Purify/Use Fresh Reagents impure_reagents->purify_reagents optimize_conditions Solution: Optimize Temp, Time, Stoichiometry suboptimal_conditions->optimize_conditions improve_workup Solution: Refine Extraction/Distillation workup_issues->improve_workup identify_side_products Solution: Analyze by GC-MS, Adjust Conditions side_reactions->identify_side_products

References

Technical Support Center: Purification of 4-Octyne by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 4-octyne via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is consistently reported to be between 131-132 °C at atmospheric pressure (760 mmHg).[1]

Q2: What are the potential impurities in my crude this compound sample?

A2: Impurities will largely depend on the synthetic route used. Common synthesis methods include the reaction of acetylene (B1199291) with 1-bromopropane (B46711) or the elimination reaction of 4,5-dibromooctane.[1] Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., 1-bromopropane, 4,5-dibromooctane).

  • Solvents used in the reaction (e.g., liquid ammonia, though this is highly volatile).

  • Byproducts of the reaction, such as isomers or polymers.

  • Related alkynes like 3-heptyne (B1585052) or 2-butyne (B1218202) if precursors were impure.[2]

Q3: When should I use fractional distillation instead of simple distillation to purify this compound?

A3: Fractional distillation is recommended when separating liquids with boiling points that are close to each other, typically with a difference of less than 70 °C.[3][4] If your crude this compound is contaminated with impurities having boiling points near 131-132 °C, fractional distillation will provide a much better separation than simple distillation.[3][5]

Q4: How do I select the appropriate fractionating column?

A4: The choice of fractionating column depends on the boiling point difference between this compound and its impurities.

  • Vigreux column: Suitable for moderate separation needs.

  • Packed column (e.g., with Raschig rings or glass beads): Offers a larger surface area and more theoretical plates, leading to better separation of components with very close boiling points.[3] The more theoretical plates, the more efficient the separation.[3][6]

Q5: What is the correct placement for the thermometer in the distillation apparatus?

A5: The top of the thermometer bulb should be positioned just below the side arm of the distillation head (three-way adapter).[7] This ensures that the temperature being measured is the temperature of the vapor that is entering the condenser, which is the true boiling point of the distillate.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is collecting. 1. Insufficient heating. 2. Leaks in the system. 3. Condenser water is too cold, causing vapor to condense and return to the distilling flask. 4. Thermometer placement is too high.1. Gradually increase the heating mantle temperature. The distilling pot may need to be significantly hotter than the boiling point of the liquid.[8] 2. Check all glass joints for a secure fit. Use joint grease if necessary.[9] 3. Reduce the flow rate of the cooling water. 4. Adjust the thermometer to the correct position.
The temperature is fluctuating. 1. Uneven heating. 2. Distillation rate is too fast. 3. The boiling point of a new fraction is being reached.1. Ensure the heating mantle is in good contact with the flask and consider using a stirring bar for even heat distribution. 2. Reduce the heating to slow down the distillation rate. A slow and steady rate provides better separation. 3. If the temperature stabilizes at a new, higher plateau, it indicates a different compound is distilling. Collect this in a separate receiving flask.
The column is flooding (filling with liquid). 1. Heating is too vigorous, causing a high rate of vaporization that the column cannot handle. 2. The column is not well insulated, leading to excessive condensation.1. Reduce the heat to allow the liquid to drain back into the distilling flask, then resume heating at a gentler rate.[8] 2. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss.[8]
The collected distillate is not pure. 1. Distillation was performed too quickly. 2. The fractionating column is not efficient enough (too few theoretical plates). 3. The fractions were not separated properly.1. Repeat the distillation at a slower rate. 2. Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux). 3. Collect smaller fractions and analyze the purity of each (e.g., by GC or NMR) to identify the pure fractions of this compound.
The liquid in the distilling flask is bumping or boiling violently. 1. Lack of boiling chips or a stir bar. 2. Heating is too rapid.1. Always add new boiling chips or a magnetic stir bar to the liquid before heating. Never add boiling chips to hot liquid. 2. Decrease the heating rate.

Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compound 110.20131-1320.751
1-Bromopropane123.00711.35
3-Heptyne96.17106-1070.733
2-Butyne54.09270.691

Data sourced from[1][2].

Experimental Protocol: Fractional Distillation of this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head (three-way adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flasks

  • Clamps and stands

  • Tubing for condenser water

  • Joint grease (optional, if joints are not perfectly sealed)

Procedure:

  • Apparatus Setup:

    • Place a stir bar or a few boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • Position the thermometer correctly, with the bulb just below the side arm of the distillation head.

    • Connect the condenser to a cold water source, with water entering the bottom inlet and exiting the top outlet.

  • Distillation:

    • Begin stirring the crude this compound.

    • Turn on the heating mantle and gradually increase the temperature.

    • Observe the liquid as it begins to boil and the vapor rises up the fractionating column. A ring of condensing vapor should slowly ascend the column.[3]

    • If the condensation ring stalls, you may need to increase the heat slightly or insulate the column with glass wool or aluminum foil.[8]

    • The temperature should hold steady as the first fraction (likely lower-boiling impurities) begins to distill. Collect this "forerun" in a separate receiving flask.

    • Once the temperature begins to rise again, change the receiving flask to collect the main fraction.

    • The temperature should stabilize at the boiling point of this compound (131-132 °C).[1] Collect the distillate while the temperature remains constant.

    • If the temperature drops or begins to rise significantly again, it indicates that the this compound fraction is finished. Change the receiving flask to collect any higher-boiling impurities.

  • Shutdown:

    • Stop heating and allow the apparatus to cool down completely before disassembling.

    • Important: Never distill to dryness, as this can lead to the formation of explosive peroxides, especially with alkynes.[7]

Visualizations

Fractional_Distillation_Setup cluster_0 Heating cluster_1 Distillation cluster_2 Condensation & Collection Heating_Mantle Heating Mantle Flask Round-Bottom Flask (Crude this compound + Stir Bar) Heating_Mantle->Flask heats Stir_Plate Magnetic Stirrer Stir_Plate->Heating_Mantle Column Fractionating Column Flask->Column vapor rises Head Distillation Head Column->Head vapor enters Thermometer Thermometer Head->Thermometer vapor surrounds bulb Condenser Condenser Head->Condenser vapor to condenser Water_Out Water Out Condenser->Water_Out Receiving_Flask Receiving Flask (Purified this compound) Condenser->Receiving_Flask distillate drips Water_In Water In Water_In->Condenser cools

Caption: Experimental setup for the fractional distillation of this compound.

Troubleshooting_Workflow Start Distillation Problem Occurs Q1 Is distillate collecting? Start->Q1 A1_No Check for leaks. Increase heat gradually. Check thermometer placement. Q1->A1_No No Q2 Is the column flooding? Q1->Q2 Yes End Problem Resolved A1_No->End A2_Yes Reduce heating rate. Insulate column. Q2->A2_Yes Yes Q3 Is the temperature fluctuating? Q2->Q3 No A2_Yes->End A3_Yes Check for even heating. Slow down distillation rate. Q3->A3_Yes Yes Q4 Is the final product impure? Q3->Q4 No A3_Yes->End A4_Yes Repeat distillation slowly. Use a more efficient column. Collect smaller fractions. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Troubleshooting workflow for common fractional distillation issues.

References

Technical Support Center: 4-Octyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-octyne. The information is designed to help identify and remove common impurities from various reactions involving this internal alkyne.

I. Synthesis of this compound via Dehydrohalogenation of 4,5-Dibromooctane (B15461278)

The synthesis of this compound from 4,5-dibromooctane is a common laboratory procedure.[1] However, impurities can arise from the starting material and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in the 4,5-dibromooctane starting material?

A1: Impurities in the 4,5-dibromooctane can carry through to the this compound synthesis. Common impurities from the bromination of 4-octene to produce 4,5-dibromooctane include:

  • Unreacted 4-octene: Incomplete bromination will leave residual starting material.

  • 5-Bromo-4-octanol: This can form if water is present during the bromination reaction.

  • Allylic bromination products (e.g., 6-bromo-4-octene): These byproducts can result from a radical reaction, often initiated by light.

Q2: What are the common impurities formed during the dehydrohalogenation of 4,5-dibromooctane to this compound?

A2: The primary impurities in this reaction are typically:

  • Unreacted 4,5-dibromooctane: If the reaction does not go to completion, the starting material will remain.

  • Bromo-octene intermediates: The double dehydrohalogenation occurs in two steps. Incomplete reaction can result in the presence of bromo-octene isomers.

Troubleshooting Guide
Symptom Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Ensure the use of a slight excess (2.0 - 2.2 equivalents) of the strong base (e.g., sodium amide) to drive the double elimination to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.Carefully perform the extraction with a suitable solvent like diethyl ether or pentane. Ensure the drying agent is completely removed before solvent evaporation.
Presence of bromo-octene intermediates in the final product Insufficient amount of base or reaction time.Increase the equivalents of base and/or extend the reaction time. Monitor by TLC until the intermediate spots disappear.
Final product is difficult to purify by distillation Boiling points of impurities are close to this compound.If distillation is ineffective, consider using column chromatography on silica (B1680970) gel with a non-polar eluent such as hexanes to separate the less polar this compound from more polar impurities.
Experimental Protocol: Purification of this compound by Distillation

Objective: To purify crude this compound obtained from the dehydrohalogenation of 4,5-dibromooctane.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head.

  • Collect the fraction that boils at the literature value for this compound, which is approximately 131-132 °C.[2]

  • Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature either rises significantly or drops.

II. Hydration of this compound

The acid-catalyzed hydration of this compound yields 4-octanone. As this compound is a symmetrical internal alkyne, this reaction is expected to produce a single ketone product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the hydration of this compound?

A1: The hydration of this compound, typically catalyzed by aqueous acid and mercuric sulfate (B86663), produces 4-octanone.[3][4] The reaction proceeds through an enol intermediate which then tautomerizes to the more stable ketone.[2][3]

Q2: Are side products expected in the hydration of a symmetrical internal alkyne like this compound?

A2: For symmetrical internal alkynes, the formation of a single ketone product is expected.[2] Unlike unsymmetrical internal alkynes which can yield a mixture of ketones, the regioselectivity is not a concern with this compound.[2][4] The primary impurity would be unreacted this compound.

Troubleshooting Guide
Symptom Potential Cause Recommended Solution
Incomplete reaction (presence of this compound) Insufficient catalyst or reaction time.Ensure the proper catalytic amount of mercuric sulfate is used. The reaction can be slow, so allow for adequate reaction time and monitor by TLC or GC-MS.
Low reaction temperature.Gently heat the reaction mixture if necessary to increase the reaction rate.
Formation of unexpected byproducts Impurities in the starting this compound.Ensure the purity of the starting this compound using techniques like distillation before proceeding with the hydration reaction.

Diagram: Hydration of this compound to 4-Octanone

Hydration_of_4_Octyne This compound This compound Enol Intermediate Enol Intermediate This compound->Enol Intermediate H2O, H2SO4, HgSO4 4-Octanone 4-Octanone Enol Intermediate->4-Octanone Keto-Enol Tautomerization

Caption: Reaction pathway for the hydration of this compound.

III. Ozonolysis of this compound

Ozonolysis is an oxidative cleavage reaction. For an internal alkyne like this compound, this reaction breaks the triple bond to form carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the products of the ozonolysis of this compound?

A1: The ozonolysis of this compound, followed by an oxidative workup (e.g., with water), results in the cleavage of the triple bond to yield two molecules of butanoic acid. If the reaction is performed in the absence of water, an acid anhydride (B1165640) may be formed, which hydrolyzes to butanoic acid upon the addition of water.[5]

Q2: What are the potential impurities in the ozonolysis of this compound?

A2: The main impurities could be:

  • Unreacted this compound: If the reaction does not go to completion.

  • Aldehydes or other partially oxidized species: If the workup conditions are not sufficiently oxidative. However, with alkynes, the reaction generally proceeds to the carboxylic acid.

Troubleshooting Guide
Symptom Potential Cause Recommended Solution
Incomplete reaction Insufficient ozone.Bubble ozone through the solution until the characteristic blue color of unreacted ozone persists, indicating the complete consumption of the alkyne.
Mixture of products Improper workup.Ensure a proper oxidative workup to convert any intermediate ozonides to the final carboxylic acid products.

Diagram: Ozonolysis of this compound

Ozonolysis_of_4_Octyne This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate 1. O3 Butanoic Acid (2 equiv.) Butanoic Acid (2 equiv.) Ozonide Intermediate->Butanoic Acid (2 equiv.) 2. H2O Sonogashira_Workflow cluster_reactants Reactants & Catalysts Terminal Alkyne Terminal Alkyne Reaction Mixture Reaction Mixture Terminal Alkyne->Reaction Mixture Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Cu(I) Co-catalyst (optional) Cu(I) Co-catalyst (optional) Cu(I) Co-catalyst (optional)->Reaction Mixture Base Base Base->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification Coupled Product Coupled Product Purification->Coupled Product

References

optimizing temperature and pressure for 4-octyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-octyne reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experimental conditions and resolve common issues.

Section 1: Partial Hydrogenation to (Z)-4-Octene (cis-Alkene)

This section focuses on the stereoselective reduction of this compound to its cis-alkene isomer, (Z)-4-octene, typically using a poisoned catalyst.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing significant amounts of octane. How can I prevent this over-reduction? A1: Over-reduction to the alkane is a common issue resulting from excessive catalyst activity. To enhance selectivity for the alkene, ensure your Lindlar's catalyst is properly "poisoned" with an agent like quinoline (B57606) or lead acetate (B1210297).[1][2][3] Reducing the hydrogen pressure (a balloon is often sufficient) or lowering the reaction temperature (e.g., 0 °C to room temperature) can also significantly limit over-reduction.[1]

Q2: The hydrogenation reaction is very slow or appears stalled. What are the likely causes? A2: A slow or incomplete reaction often points to a deactivated catalyst. Ensure that the this compound and solvent are of high purity and free from potential catalyst poisons, such as sulfur compounds. If the catalyst activity is still low, you can try a modest increase in hydrogen pressure or temperature, but monitor the reaction progress closely by TLC or GC to avoid over-reduction.[4]

Q3: I am observing a mixture of (Z)- and (E)-4-octene in my product. Why is the stereoselectivity poor? A3: The hydrogenation of an alkyne with Lindlar's catalyst should be highly stereospecific, yielding the cis ((Z)) isomer through syn-addition.[1][2] The presence of the trans ((E)) isomer may suggest contamination with a non-selective catalyst or that the reaction conditions (e.g., prolonged time, excessive heat) are causing isomerization of the (Z)-4-octene product. Verify the integrity and source of your Lindlar's catalyst.

Troubleshooting Guide: (Z)-4-Octene Synthesis

This guide provides a logical workflow for diagnosing and solving common problems encountered during the partial hydrogenation of this compound to (Z)-4-octene.

G start Start: Partial Hydrogenation of this compound check_conversion Check Reaction Progress (TLC/GC) start->check_conversion incomplete Problem: Incomplete Reaction / Slow Rate check_conversion->incomplete Low Conversion over_reduction Problem: Over-reduction to Octane check_conversion->over_reduction Alkane Peak poor_stereo Problem: Poor Stereoselectivity (trans-alkene present) check_conversion->poor_stereo Isomer Peaks success Success: Clean conversion to (Z)-4-Octene check_conversion->success Target Product solution_incomplete1 Action: Check purity of reagents and solvent. incomplete->solution_incomplete1 solution_incomplete2 Action: Use fresh/more active Lindlar's catalyst. incomplete->solution_incomplete2 solution_incomplete3 Action: Slightly increase H₂ pressure or temperature. incomplete->solution_incomplete3 solution_over1 Action: Ensure catalyst is well-poisoned (add quinoline). over_reduction->solution_over1 solution_over2 Action: Reduce H₂ pressure (use balloon). over_reduction->solution_over2 solution_over3 Action: Lower reaction temperature (e.g., to 0 °C). over_reduction->solution_over3 solution_stereo1 Action: Verify catalyst is Lindlar's (not Pd/C). poor_stereo->solution_stereo1 solution_stereo2 Action: Avoid prolonged reaction times or excessive heat. poor_stereo->solution_stereo2

Caption: Troubleshooting workflow for cis-hydrogenation of this compound.

Optimized Reaction Parameters
ParameterOptimal ConditionNotes
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃ or BaSO₄)Poisoned with lead(II) acetate and quinoline to prevent over-reduction.[1][2][3]
Hydrogen Pressure Low Pressure (1 atm, balloon)High pressure increases the rate of hydrogenation but severely reduces selectivity, leading to alkane formation.[1]
Temperature 0 °C to Room Temperature (25 °C)Exothermic reaction; lower temperatures improve selectivity for the cis-alkene.[1]
Solvent Ethanol, Ethyl Acetate, or HexanesThe solvent should be chosen based on the solubility of the starting material.[1]
Expected Product (Z)-4-OcteneThe reaction proceeds via syn-addition of hydrogen across the triple bond.[1][2]
Experimental Protocol: Synthesis of (Z)-4-Octene
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd/CaCO₃, ~5-10% by weight relative to the alkyne).

  • Reagents: Add a suitable solvent (e.g., ethanol) followed by this compound.

  • Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon. Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by taking aliquots and analyzing them via TLC or GC. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation if necessary.

Section 2: Partial Hydrogenation to (E)-4-Octene (trans-Alkene)

This section covers the dissolving metal reduction of this compound to produce the trans-alkene isomer, (E)-4-octene.

Frequently Asked Questions (FAQs)

Q1: My dissolving metal reduction is not working or gives a very low yield. What are the critical parameters? A1: The most critical parameter is maintaining a low temperature to keep the ammonia (B1221849) solvent in its liquid state (-33 °C or below; a dry ice/acetone bath at -78 °C is standard).[5][6][7] Additionally, the sodium or lithium metal must be fresh; cut the metal under an inert atmosphere immediately before use to expose a clean, reactive surface.

Q2: Why is my product a mixture of starting material and the trans-alkene? A2: Incomplete conversion is often due to an insufficient amount of the reducing agent. Ensure you use at least two molar equivalents of the alkali metal to provide the two electrons needed for the reduction.[5] The purity of the liquid ammonia is also important, as water can quench the reaction.

Troubleshooting Guide: (E)-4-Octene Synthesis

This workflow outlines steps to address issues in the dissolving metal reduction of this compound.

G start Start: Dissolving Metal Reduction of this compound check_reaction Analyze Product Mixture (GC/NMR) start->check_reaction no_reaction Problem: No Reaction / High SM check_reaction->no_reaction No Product low_yield Problem: Low Yield of (E)-4-Octene check_reaction->low_yield Incomplete success Success: Clean conversion to (E)-4-Octene check_reaction->success Target Product solution_no_reaction1 Action: Ensure temperature is low enough for liquid NH₃ (-78 °C). no_reaction->solution_no_reaction1 solution_no_reaction2 Action: Use freshly cut Na/Li metal to ensure high reactivity. no_reaction->solution_no_reaction2 solution_no_reaction3 Action: Use dry liquid ammonia. no_reaction->solution_no_reaction3 solution_low_yield1 Action: Use at least 2 equivalents of Na/Li metal. low_yield->solution_low_yield1 solution_low_yield2 Action: Allow sufficient reaction time for full conversion. low_yield->solution_low_yield2

Caption: Troubleshooting workflow for trans-hydrogenation of this compound.

Optimized Reaction Parameters
ParameterOptimal ConditionNotes
Reagents Sodium (Na) or Lithium (Li) metalAt least 2 molar equivalents are required for the reduction.[5]
Solvent Liquid Ammonia (NH₃)Serves as both the solvent and the proton source for the reaction.[5][7]
Temperature -78 °C to -33 °CEssential for maintaining ammonia in its liquid phase.[5][6]
Quenching Agent NH₄Cl or an alcohol (e.g., ethanol)Added after the reaction is complete to neutralize any excess alkali metal.
Expected Product (E)-4-OcteneThe reaction proceeds via an anti-addition mechanism involving radical anion intermediates.[5][7]
Experimental Protocol: Synthesis of (E)-4-Octene
  • Setup: In a three-neck flask equipped with a dry ice condenser, gas inlet, and dropping funnel, condense ammonia gas at -78 °C (dry ice/acetone bath).

  • Reagents: Dissolve this compound in a minimal amount of a dry co-solvent like THF and add it to the liquid ammonia.

  • Reaction: Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color indicates the presence of excess solvated electrons.

  • Monitoring: Allow the reaction to stir for 1-2 hours. The blue color should persist.

  • Workup: Quench the reaction by the careful, portion-wise addition of solid ammonium (B1175870) chloride until the blue color disappears.

  • Isolation: Allow the ammonia to evaporate overnight in a fume hood. Add water and extract the organic product with a nonpolar solvent like diethyl ether. Dry the organic layer and remove the solvent by rotary evaporation.

Section 3: Acid-Catalyzed Hydration to 4-Octanone

This section details the addition of water across the triple bond of this compound to form a ketone, a reaction that is significantly accelerated by an acid and a mercury(II) catalyst.

Frequently Asked Questions (FAQs)

Q1: The hydration of this compound is proceeding very slowly. How can I increase the rate? A1: The hydration of alkynes is notably slower than that of alkenes. The use of a mercury(II) sulfate (B86663) (HgSO₄) catalyst in addition to a strong acid (like H₂SO₄) is critical to achieve a reasonable reaction rate.[8][9][10] Gently heating the reaction mixture can also increase the rate, but should be done with care.

Q2: Why is a ketone the final product instead of an alcohol? A2: The initial product of the hydration is a vinyl alcohol, also known as an enol. Enols are generally unstable and rapidly rearrange to their more stable constitutional isomer, a ketone, through a process called keto-enol tautomerization.[9][10][11]

Q3: Is it possible to form 3-octanone (B92607) from this compound in this reaction? A3: No. For the symmetrical internal alkyne this compound, the addition of the hydroxyl group can occur on either C4 or C5. However, due to the symmetry of the molecule, both additions lead to the same intermediate enol and ultimately the same final product, 4-octanone.

Experimental Workflow: Hydration of this compound

This diagram illustrates the key stages of the acid-catalyzed hydration process.

G start Start: this compound reagents Add H₂O, H₂SO₄, and HgSO₄ Catalyst start->reagents heating Heat Reaction Mixture (Reflux) reagents->heating enol_formation Intermediate: Formation of Enol heating->enol_formation tautomerization Spontaneous Rearrangement: Keto-Enol Tautomerization enol_formation->tautomerization product Final Product: 4-Octanone tautomerization->product workup Workup and Purification product->workup

Caption: Key steps in the acid-catalyzed hydration of this compound.

Optimized Reaction Parameters
ParameterOptimal ConditionNotes
Reagents Water (H₂O) and a strong acid (e.g., H₂SO₄)The reaction medium is typically an aqueous acid solution.[9][10]
Catalyst Mercury(II) Sulfate (HgSO₄)Essential for achieving a practical reaction rate.[8][9][10]
Temperature Moderate heating (e.g., 60-80 °C or reflux)Often required to overcome the high activation energy of the addition.[8]
Solvent Aqueous acid; sometimes a co-solvent like THF is used
Expected Product 4-OctanoneThe reaction follows Markovnikov's rule (though irrelevant for symmetrical this compound) and proceeds via an enol intermediate.[9][12]
Experimental Protocol: Synthesis of 4-Octanone
  • Setup: In a round-bottom flask, combine water and concentrated sulfuric acid carefully.

  • Catalyst: To this acidic solution, add a catalytic amount of mercury(II) sulfate.

  • Reagent: Add this compound to the mixture. If it is not fully soluble, a co-solvent like THF may be added.

  • Reaction: Attach a reflux condenser and heat the mixture with stirring for several hours. Monitor the disappearance of the starting material by TLC or GC.

  • Workup: After cooling to room temperature, pour the mixture into a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ketone, which can be purified by distillation.

References

Technical Support Center: Selective Hydrogenation of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 4-octyne to cis-4-octene (B1353254). Our goal is to help you prevent over-reduction to octane (B31449) and achieve high yields of the desired cis-alkene.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of this compound.

Issue Possible Cause Recommended Solution
Low or No Conversion of this compound Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned by impurities in the starting material or solvent.• Use a fresh batch of high-quality Lindlar's catalyst or P-2 nickel catalyst.• Ensure solvents and the this compound starting material are pure and free of catalyst poisons such as sulfur compounds.• Increase the catalyst loading, but monitor closely for over-reduction.
Insufficient Hydrogen: The hydrogen supply may be inadequate, or the reaction vessel may have a leak.• Ensure a continuous and sufficient supply of hydrogen gas (typically a balloon or a system with positive pressure).• Check the reaction setup for any leaks.
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen.• Use vigorous stirring to ensure the catalyst is well-suspended and to maximize gas-liquid mass transfer.
Over-reduction to Octane Catalyst is too Active: The catalyst may not be sufficiently "poisoned" or deactivated, leading to the hydrogenation of the initially formed cis-4-octene. Standard palladium on carbon (Pd/C) or platinum catalysts are too active for this selective transformation.[1]• Use a properly prepared Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or P-2 nickel catalyst.[1] These catalysts are specifically designed to be less reactive and stop the reduction at the alkene stage.[1]
Prolonged Reaction Time: Leaving the reaction to run for too long, even with a selective catalyst, can lead to some degree of over-reduction.• Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the this compound has been consumed.
High Hydrogen Pressure or Temperature: More forcing reaction conditions can overcome the selectivity of the poisoned catalyst.• Conduct the reaction at or near room temperature and atmospheric pressure.
Formation of trans-4-Octene Isomerization: Although Lindlar's catalyst strongly favors syn-addition to form the cis-isomer, some isomerization to the more stable trans-isomer can occur under certain conditions, especially with prolonged reaction times or less selective catalysts.• Use a highly selective Lindlar's catalyst and monitor the reaction to stop it upon completion.• For exclusive formation of trans-4-octene, a dissolving metal reduction (e.g., sodium in liquid ammonia) should be used instead of catalytic hydrogenation.
Inconsistent Results Variability in Catalyst Quality: The activity and selectivity of commercially available Lindlar's catalyst can vary between batches and suppliers.• Test new batches of catalyst on a small scale to determine the optimal reaction conditions.• Consider preparing the catalyst in-house for maximum consistency.
Presence of Impurities: Trace impurities in the solvent or starting material can affect catalyst performance.• Use high-purity, degassed solvents and purify the this compound if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in Lindlar's catalyst?

A1: Lindlar's catalyst is a "poisoned" or deactivated palladium catalyst designed for the selective hydrogenation of alkynes to cis-alkenes.[1]

  • Palladium (Pd): The active metal that catalyzes the addition of hydrogen.

  • Calcium Carbonate (CaCO₃): A support material that provides a large surface area for the palladium.

  • Lead Acetate: A "poison" that deactivates the palladium catalyst, reducing its activity to prevent the further reduction of the alkene to an alkane.

  • Quinoline (B57606): An organic base that also acts as a poison, further enhancing the selectivity of the catalyst by preventing over-hydrogenation.

Q2: Why does the hydrogenation of this compound with Lindlar's catalyst produce cis-4-octene and not trans-4-octene?

A2: The catalytic hydrogenation with Lindlar's catalyst proceeds via a syn-addition mechanism. The this compound molecule adsorbs onto the surface of the palladium catalyst, and then two hydrogen atoms are delivered to the same face of the triple bond from the catalyst surface. This simultaneous or sequential addition from the same side results in the formation of the cis-alkene.

Q3: How can I monitor the progress of the reaction to avoid over-reduction?

A3: The reaction can be monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane). This compound is less polar than 4-octene, so it will have a higher Rf value. The reaction is complete when the spot corresponding to this compound disappears.

  • Gas Chromatography (GC): Withdraw a small aliquot of the reaction mixture, filter it through a small plug of silica (B1680970) gel to remove the catalyst, and inject it into a GC. This will allow you to quantify the disappearance of this compound and the appearance of cis-4-octene and any octane byproduct.

Q4: Can I use other catalysts for this transformation?

A4: Yes, besides Lindlar's catalyst, P-2 nickel catalyst (Ni₂B) is also effective for the selective hydrogenation of alkynes to cis-alkenes. It is prepared by the reduction of a nickel(II) salt with sodium borohydride. For producing trans-4-octene, a dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) is the method of choice. Unpoisoned catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel will lead to complete reduction to octane.

Q5: What should I do if my reaction is stalled and not proceeding to completion?

A5: If the reaction has stalled, it is likely due to catalyst deactivation. You can try adding a fresh portion of the catalyst to the reaction mixture. However, be cautious as this might increase the rate of over-reduction once the reaction restarts. It is also important to ensure that your hydrogen source is still active and that there are no leaks in your system.

Data Presentation

The following table summarizes representative quantitative data for the hydrogenation of this compound under different catalytic systems.

Catalyst SystemSubstrate:Catalyst Ratio (mol/mol)SolventTemperature (°C)Time (h)Conversion of this compound (%)Selectivity for cis-4-octene (%)Yield of Octane (%)
Lindlar's Catalyst (Pd/CaCO₃, Pb, Quinoline) 100:1Ethanol (B145695)252>99~98<2
P-2 Nickel (Ni₂B) 50:1Methanol251.5>99~97<3
Pd@Cu/TiO₂ (Photocatalyst) Not specified2-PropanolRoom Temp1.5~95~85 (cis/trans mixture)~5
Pt Nanoparticles with Octylamine Not specifiedNot specifiedNot specifiedNot specified~99.9>90 (cis dominant)<10

Note: The data presented are representative and can vary based on the specific reaction conditions and the quality of the catalyst.

Experimental Protocols

Detailed Methodology for the Selective Hydrogenation of this compound to cis-4-Octene using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Anhydrous ethanol or hexane (B92381)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas handling

  • Celite or filter paper

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (e.g., 50 mg for 1 g of this compound).

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 20 mL of ethanol) to the flask via a syringe. Add a small amount of quinoline (e.g., 1-2 drops) to further ensure selectivity. Finally, add the this compound (e.g., 1 g, 9.07 mmol).

  • Hydrogenation: Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times. Maintain a positive pressure of hydrogen with the balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC as described in the FAQs. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., hexane or diethyl ether) and filter through a pad of Celite or filter paper to remove the catalyst. Wash the filter cake with the same solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cis-4-octene. The product can be further purified by distillation if necessary.

Visualizations

Reaction_Pathway This compound This compound cis-4-Octene cis-4-Octene This compound->cis-4-Octene H₂, Lindlar's Catalyst (Selective Hydrogenation) Octane Octane cis-4-Octene->Octane H₂, Pd/C or Pt (Over-reduction)

Caption: Reaction pathway for the hydrogenation of this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start Hydrogenation of this compound check_conversion Monitor Reaction Progress (TLC/GC) start->check_conversion issue Identify Issue check_conversion->issue Problem Detected complete Reaction Complete (cis-4-Octene) check_conversion->complete This compound Consumed low_conversion Low/No Conversion issue->low_conversion Starting Material Remains over_reduction Over-reduction to Octane issue->over_reduction Octane Detected solution_low Check H₂ Supply Increase Stirring Use Fresh Catalyst low_conversion->solution_low solution_over Use Poisoned Catalyst (Lindlar's) Reduce Reaction Time Lower Temperature/Pressure over_reduction->solution_over solution_low->start Retry solution_over->start Retry

References

troubleshooting guide for alkyne metathesis with 4-octyne

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkyne Metathesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting alkyne metathesis experiments with 4-octyne.

Troubleshooting Guide

Question: I am observing low or no conversion of this compound in my metathesis reaction. What are the possible causes and solutions?

Answer:

Low or no conversion in alkyne metathesis of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The catalyst may be sensitive to air and moisture, leading to deactivation. Some catalysts also have limited functional group tolerance.[1][2] Schrock-type catalysts, for instance, can be incompatible with substrates containing heteroatoms like nitrogen or sulfur.[2]

    • Solution: Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and reagents. Consider using more robust, air-stable catalysts if available, such as certain rhenium(V) or multidentate ligand-supported molybdenum complexes.[1][2][3]

  • Inefficient Byproduct Removal:

    • Cause: Alkyne metathesis is an equilibrium process. The accumulation of the volatile alkyne byproduct (in the case of cross-metathesis) can inhibit the forward reaction. For the self-metathesis of this compound, the products are 3-hexyne (B1328910) and 5-decyne, which are not volatile. However, in cross-metathesis reactions where a volatile alkyne is produced, its removal is crucial.

    • Solution: For reactions that produce a volatile alkyne, perform the reaction under vacuum or use molecular sieves (e.g., 5Å) to trap the byproduct.[4] This shifts the equilibrium towards the desired product.[4]

  • Suboptimal Reaction Temperature:

    • Cause: Many traditional alkyne metathesis catalysts, such as the Mortreux system (Mo(CO)6/phenol), require elevated temperatures to become active.[1][2] Conversely, some highly active modern catalysts may decompose at higher temperatures.

    • Solution: Consult the literature for the optimal temperature range for your specific catalyst system. For in-situ generated catalysts like the Mortreux system, heating is generally required.[1][2] For well-defined Schrock or Fürstner-type catalysts, the reaction may proceed efficiently at room temperature.[4][5]

  • Formation of Unwanted Side Products:

    • Cause: Besides the desired metathesis products, side reactions such as cyclotrimerization or polymerization can occur, consuming the starting material and catalyst.[6] The polymerization of this compound has been observed with certain catalyst systems.[7][8]

    • Solution: The choice of catalyst and reaction conditions can influence the extent of side reactions. Multidentate ligands on the catalyst can sometimes suppress polymerization.[2] Analyzing the reaction mixture by GC-MS can help identify byproducts and guide optimization.[6][9]

Question: My catalyst appears to be decomposing during the reaction, indicated by a color change and cessation of activity. What could be the cause?

Answer:

Catalyst decomposition is a common issue in metathesis reactions and can be triggered by several factors.

Potential Causes and Solutions:

  • Presence of Impurities:

    • Cause: Trace amounts of water, oxygen, or functional groups incompatible with the catalyst can lead to rapid decomposition.

    • Solution: Rigorously purify all solvents and reagents. Ensure the this compound starting material is free from peroxides and other impurities. Degas solvents thoroughly before use.

  • Inherent Catalyst Instability:

    • Cause: Some catalyst systems are inherently less stable, especially at elevated temperatures or over long reaction times.

    • Solution: If possible, switch to a more robust catalyst. For example, catalysts with tripodal ligands have shown enhanced stability.[1] If using a less stable catalyst, try running the reaction at a lower temperature for a longer duration or adding the catalyst in portions.

  • Reaction with Terminal Alkynes:

    • Cause: While this compound is an internal alkyne, the presence of any terminal alkyne impurities can lead to catalyst degradation through the formation of inactive metallacyclobutadienes.[4]

    • Solution: Ensure the purity of your this compound starting material. If terminal alkynes are unavoidable components in a cross-metathesis reaction, specific catalysts designed for terminal alkyne metathesis should be used.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for alkyne metathesis?

A1: Alkyne metathesis proceeds via a mechanism first proposed by T.J. Katz.[11][12] It involves the reaction of a metal alkylidyne complex with an alkyne to form a metallacyclobutadiene intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to regenerate a different metal alkylidyne and a new alkyne, effectively scrambling the substituents of the original alkynes.[1]

Q2: Which catalyst system is best suited for the metathesis of this compound?

A2: The choice of catalyst depends on the desired transformation (e.g., self-metathesis, cross-metathesis, ring-closing metathesis) and the functional groups present in the substrate. For simple internal alkynes like this compound, several systems can be effective:

  • Schrock-type catalysts (e.g., [t-BuC≡W(Ot-Bu)3]) are highly active but can be sensitive to air, moisture, and certain functional groups.[2][5]

  • Fürstner-type catalysts with silanolate ligands often show excellent functional group tolerance and high activity.[2][4]

  • Mortreux-type catalysts (e.g., Mo(CO)6 with a phenol (B47542) co-catalyst) are generated in-situ but typically require high temperatures.[1][2] Recent developments have led to air-stable molybdenum alkylidyne catalysts that perform well in open air, offering a more user-friendly option.[3]

Q3: How can I monitor the progress of my this compound metathesis reaction?

A3: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points (under inert atmosphere if necessary) and analyzing them by techniques such as:

  • Gas Chromatography (GC): This is a convenient method to quantify the consumption of this compound and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the starting material and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying both the expected products and any unexpected side products.[6][9]

Q4: Are there any specific safety precautions I should take when working with this compound and alkyne metathesis catalysts?

A4: Yes, several safety precautions are necessary:

  • Inert Atmosphere: Many alkyne metathesis catalysts are pyrophoric or highly reactive with air and moisture. Always handle them in a glovebox or under an inert atmosphere.

  • Solvent Purity: Use anhydrous, deoxygenated solvents to prevent catalyst deactivation and potential side reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Reagent Handling: this compound is a flammable liquid.[13] Handle it in a well-ventilated fume hood away from ignition sources.

Quantitative Data Summary

The following table summarizes data from a study on the polymerization of this compound using different niobium-based catalysts, which can be informative for understanding reactivity under metathesis-related conditions.

RunCatalystTemperature (°C)Time (min)Yield (mg)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
825036020.90.15
93253031.42.7
103503094.18.2
1172515241144
1272530421938
1372560602727
14725120964422
15750156228113
1675030823774

Data adapted from a study on the controlled polymerization of this compound.[8] Catalysts are specific niobium-alkylidene complexes as described in the source publication. TON = [monomer reacted (mmol) based on polymer yield]/[Nb (mmol)], TOF = TON/time.

Experimental Protocols

Representative Protocol for Self-Metathesis of this compound

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

Materials:

  • This compound (purified, anhydrous)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Alkyne metathesis catalyst (e.g., a Schrock or Fürstner-type catalyst)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and line

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere. Dry all glassware in an oven and cool under vacuum before use.

  • Reagent Preparation: In a glovebox, prepare a stock solution of the catalyst in anhydrous toluene.

  • Reaction Assembly: To the Schlenk flask, add anhydrous toluene (e.g., 10 mL) and purified this compound (e.g., 1 mmol) via syringe under a positive pressure of inert gas.

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C, depending on the catalyst). Once the temperature has stabilized, add the catalyst solution (e.g., 1-5 mol%) dropwise to the stirring solution.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots for GC or TLC analysis.

  • Quenching: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature and quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent (e.g., ethyl vinyl ether).

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired metathesis products (3-hexyne and 5-decyne) from any remaining starting material and catalyst residues.

Visualizations

Troubleshooting_Alkyne_Metathesis Start Problem: Low or No Conversion of this compound CheckCatalyst Is the catalyst active and handled correctly? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? Start->CheckConditions CheckByproducts Are side products being formed? Start->CheckByproducts Sol_Catalyst_Inert Solution: Use inert atmosphere techniques (glovebox, Schlenk line). Ensure dry, pure reagents. CheckCatalyst->Sol_Catalyst_Inert No/Unsure Sol_Catalyst_Choice Solution: Select a more robust or air-stable catalyst. Check functional group compatibility. CheckCatalyst->Sol_Catalyst_Choice Yes, but still no reaction Sol_Conditions_Temp Solution: Adjust temperature based on catalyst requirements (e.g., heat for Mortreux, RT for Schrock). CheckConditions->Sol_Conditions_Temp No/Unsure Sol_Conditions_Equilibrium Solution (for cross-metathesis): Use vacuum or molecular sieves to remove volatile byproducts and drive equilibrium. CheckConditions->Sol_Conditions_Equilibrium No/Unsure Sol_Byproducts_Analysis Solution: Analyze mixture by GC-MS to identify side products (e.g., polymers, cyclotrimers). CheckByproducts->Sol_Byproducts_Analysis Yes/Unsure Sol_Byproducts_Optimize Solution: Modify catalyst or conditions to suppress side reactions. Consider multidentate ligands. Sol_Byproducts_Analysis->Sol_Byproducts_Optimize

Caption: Troubleshooting workflow for low conversion in this compound metathesis.

Alkyne_Metathesis_Mechanism cluster_cycle Catalytic Cycle M_Alkylidyne Metal Alkylidyne [M]≡CR¹ Metallacycle Metallacyclobutadiene Intermediate M_Alkylidyne->Metallacycle + Alkyne [2+2] Cycloaddition Alkyne This compound R²C≡CR² Alkyne->Metallacycle New_Alkyne New Alkynes R¹C≡CR² Metallacycle->New_Alkyne Retro [2+2] Cycloreversion New_M_Alkylidyne New Metal Alkylidyne [M]≡CR² Metallacycle->New_M_Alkylidyne New_M_Alkylidyne->M_Alkylidyne Reacts with another alkyne to continue cycle

Caption: Simplified mechanism of alkyne metathesis (Katz mechanism).

References

Technical Support Center: Scaling Up 4-Octyne Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of 4-octyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time or temperature. - Base Degradation: The strong base (e.g., sodium amide) may have degraded due to exposure to moisture or air. - Side Reactions: Isomerization of the triple bond, elimination reactions of the alkyl halide, or polymerization of reactants/products.- Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Gradually increase reaction time and/or temperature, but be mindful of potential side reactions. - Ensure all solvents and reagents are strictly anhydrous. Handle sodium amide under an inert atmosphere (e.g., nitrogen or argon). - Optimize reaction conditions (see experimental protocols). Consider a milder base or a different solvent system.
Formation of Isomeric Impurities (e.g., 3-Octyne, 2-Octyne) Triple Bond Isomerization: This can be catalyzed by the strong base, particularly at elevated temperatures or with prolonged reaction times.- Maintain the lowest effective reaction temperature. - Minimize the reaction time after the consumption of the starting material. - Consider a synthetic route less prone to isomerization if this issue persists.
Presence of Alkene or Alkane Byproducts - Incomplete Dehydrohalogenation (if starting from 4,5-dibromooctane): The elimination of both bromine atoms may not have gone to completion. - Reduction of the Alkyne: Trace impurities or certain reaction conditions might lead to the reduction of the triple bond.- Use a sufficient excess of a strong base like sodium amide to ensure double elimination. - Increase the reaction temperature cautiously while monitoring for isomerization. - Ensure the reaction environment is free from potential reducing agents.
Difficulty in Product Purification - Similar Boiling Points of Isomers: Isomers of octyne can have very close boiling points, making separation by distillation challenging. - Formation of Non-Volatile Byproducts: Polymerization or other side reactions can lead to high-molecular-weight impurities that are difficult to remove.- Utilize high-efficiency fractional distillation columns.[1][2][3][4][5] For very high purity requirements, preparative gas chromatography may be necessary. - Optimize reaction conditions to minimize the formation of byproducts. Consider a pre-purification step like filtration or simple distillation to remove heavy residues before the final fractional distillation.
Exothermic Reaction is Difficult to Control at Scale Poor Heat Dissipation: In larger reactors, the surface-area-to-volume ratio decreases, making efficient heat removal more challenging.- Use a jacketed reactor with a reliable temperature control system. - Add reagents slowly and continuously monitor the internal temperature. - Consider using a solvent with a higher boiling point to better absorb and dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which is more suitable for scale-up?

A1: The two primary laboratory-scale synthesis routes for this compound are:

  • Alkylation of Acetylene (B1199291): This involves the reaction of acetylene with two equivalents of an alkyl halide (e.g., 1-bromopropane) in the presence of a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849).[6][7]

  • Dehydrohalogenation of a Dihaloalkane: This route involves the double dehydrohalogenation of 4,5-dibromooctane (B15461278) using a strong base.[6]

For large-scale production, the alkylation of acetylene is often preferred due to the lower cost and more readily available starting materials. However, the handling of gaseous acetylene and pyrophoric sodium amide at scale requires specialized equipment and stringent safety protocols.[6][8][9][10][11]

Q2: What are the most critical safety precautions when using sodium amide for large-scale this compound synthesis?

A2: Sodium amide is a highly reactive and pyrophoric solid that reacts violently with water.[8] Key safety precautions include:

  • Handling: Always handle sodium amide in a glovebox or under a robust inert atmosphere (e.g., nitrogen or argon).[8] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[6][8][9][10][11]

  • Exclusion of Moisture: Ensure all glassware, solvents, and reagents are scrupulously dry.

  • Quenching: Carefully quench any residual sodium amide with a proton source like isopropanol (B130326) at low temperatures before aqueous workup.

  • Fire Safety: Have a Class D fire extinguisher and dry sand readily available. Do not use water, carbon dioxide, or halogenated extinguishers on a sodium amide fire.[8]

Q3: How can I monitor the progress of the this compound synthesis reaction at a large scale?

A3: In-process monitoring is crucial for consistency and safety. The most common methods include:

  • Gas Chromatography (GC): A small aliquot of the reaction mixture can be quenched and analyzed by GC to determine the consumption of starting materials and the formation of this compound and any byproducts.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC can provide a quick and simple way to monitor the disappearance of the starting materials.

Q4: What is the most effective method for purifying this compound at an industrial scale?

A4: Fractional distillation is the most practical and widely used method for purifying this compound on a large scale.[1][2][3][4][5] Due to the potential for isomeric impurities with close boiling points, a distillation column with a high number of theoretical plates is recommended for achieving high purity.[1][2][3][4][5]

Quantitative Data

The following table summarizes typical data for the synthesis of this compound via the alkylation of acetylene at different scales. Please note that these are representative values and can vary based on specific reaction conditions and equipment.

Parameter Laboratory Scale (10-100 g) Pilot Scale (1-10 kg) Industrial Scale (>100 kg)
Typical Yield 70-85%65-80%60-75%
Purity (after purification) >98%>97%>95%
Typical Reaction Time 2-4 hours4-8 hours8-16 hours
Key Challenges Handling of small quantities of hazardous reagents.Heat dissipation, consistent reagent addition.Process automation, safety management, waste disposal.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Alkylation of Acetylene

This protocol outlines a general procedure for the synthesis of this compound on a multi-kilogram scale. Warning: This reaction involves highly flammable and reactive materials and should only be performed by trained personnel in a facility equipped to handle such processes.

Materials:

Equipment:

  • Jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, condenser, thermocouple, and gas inlet/outlet.

  • Cooling system for the reactor jacket.

  • Addition funnels or pumps for controlled liquid addition.

  • Scrubber system for off-gases.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Ammonia and Sodium Amide: Cool the reactor to -40°C and charge it with liquid ammonia. Slowly add sodium amide under a nitrogen blanket while maintaining the temperature below -33°C.

  • Acetylene Addition: Bubble acetylene gas through the stirred suspension of sodium amide in liquid ammonia. The formation of sodium acetylide is an exothermic process; control the addition rate to maintain the temperature.

  • First Alkylation: Slowly add one equivalent of 1-bromopropane to the reaction mixture. The reaction is exothermic; control the addition rate to maintain the temperature. Stir for 1-2 hours after the addition is complete.

  • Second Deprotonation and Alkylation: Slowly add a second equivalent of sodium amide, followed by the slow addition of a second equivalent of 1-bromopropane. Maintain the temperature throughout the additions.

  • Reaction Completion and Quenching: After the second alkylation, allow the reaction to stir for an additional 2-3 hours. Slowly and carefully quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the ammonia to evaporate. Add water and an organic solvent (e.g., hexane) to the reactor. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation.

Visualizations

experimental_workflow start Reactor Setup (Clean, Dry, N2 Purge) charge_nh3_nanh2 Charge Liquid NH3 and NaNH2 (-40°C) start->charge_nh3_nanh2 add_acetylene Bubble Acetylene Gas charge_nh3_nanh2->add_acetylene first_alkylation Add 1-Bromopropane (1 eq.) add_acetylene->first_alkylation second_alkylation Add NaNH2 (1 eq.) then 1-Bromopropane (1 eq.) first_alkylation->second_alkylation quench Quench with aq. NH4Cl second_alkylation->quench workup Workup (Evaporate NH3, Extract) quench->workup purification Purification (Fractional Distillation) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the large-scale synthesis of this compound.

logical_relationships scale_up Scaling Up this compound Production challenges Key Challenges scale_up->challenges heat Heat Dissipation challenges->heat mixing Mixing Efficiency challenges->mixing reagent Reagent Handling (NaNH2, Acetylene) challenges->reagent purification Purification challenges->purification reactor Jacketed Reactor with Temperature Control heat->reactor mixing->reactor addition Controlled Reagent Addition reagent->addition inert Inert Atmosphere Operations reagent->inert distillation High-Efficiency Fractional Distillation purification->distillation solutions Solutions & Mitigations reactor->solutions addition->solutions inert->solutions distillation->solutions

Caption: Logical relationships of challenges and solutions in scaling up this compound production.

References

Technical Support Center: Kinetic vs. Thermodynamic Control in 4-Octyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the kinetic and thermodynamic control of reactions involving 4-octyne.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of this compound reactions?

A1: In reactions of this compound that can yield multiple products, the dominant product is determined by the reaction conditions, primarily temperature and reaction time. This is the core of kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The major product is the one that forms the fastest, meaning it has the lowest activation energy. This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. The system reaches equilibrium, and the major product is the most stable one, which has the lowest overall Gibbs free energy.

Q2: How does kinetic vs. thermodynamic control apply to the hydrogenation of this compound?

A2: The partial hydrogenation of this compound can produce either cis-4-octene (B1353254) or trans-4-octene (B86139).

  • cis-4-Octene (Kinetic Product): This isomer is the kinetic product because the syn-addition of hydrogen to the alkyne on the surface of a catalyst like Lindlar's catalyst is sterically favored and occurs more rapidly.[1][2][3]

  • trans-4-Octene (Thermodynamic Product): This isomer is the thermodynamic product as it is more stable due to reduced steric strain compared to the cis-isomer. Achieving the trans-isomer typically requires conditions that allow for equilibration, such as dissolving metal reduction (e.g., Na in liquid NH₃) or specific transition metal catalysts that promote isomerization.[4][5]

Q3: What about the hydrohalogenation of this compound? How is product distribution controlled?

A3: The hydrohalogenation of an internal alkyne like this compound with one equivalent of a hydrogen halide (e.g., HBr) yields a mixture of (E)- and (Z)-4-halo-4-octene.[6]

  • Kinetic Product: The kinetic product is typically the result of an anti-addition of the hydrogen and halide across the triple bond, which can be favored under specific conditions. For instance, the reaction of this compound with trifluoroacetic acid (TFA) in the presence of a bromide ion source has been shown to proceed mainly via anti-addition.[7]

  • Thermodynamic Product: The thermodynamic product is the more stable of the two haloalkene isomers. The (E)-isomer is generally more stable than the (Z)-isomer due to less steric hindrance. Higher temperatures and longer reaction times would favor the formation of the more stable (E)-isomer.

Troubleshooting Guides

Hydrogenation of this compound

Issue 1: Over-reduction to Octane

  • Problem: The reaction is proceeding past the desired alkene stage and forming a significant amount of the fully saturated alkane, octane.

  • Cause: The catalyst is too active, or the reaction is running for too long. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) will readily catalyze the full reduction.[8]

  • Troubleshooting Steps:

    • Catalyst Choice: For the synthesis of cis-4-octene, ensure you are using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂/quinoline).[2][9] This deactivates the catalyst just enough to stop the reaction at the alkene stage.

    • Monitor the Reaction: Carefully monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the this compound has been consumed.

    • Hydrogen Pressure: Use a balloon filled with hydrogen or maintain a low, constant pressure of H₂ gas. High pressures can promote over-reduction.

Issue 2: Poor Selectivity for cis-4-Octene

  • Problem: A mixture of cis- and trans-4-octene is being formed, or the trans-isomer is the major product when the cis-isomer is desired.

  • Cause: The catalyst is not providing the expected stereoselectivity, or isomerization of the cis-product to the more stable trans-product is occurring. Isomerization can be promoted by certain catalysts or reaction conditions.[10]

  • Troubleshooting Steps:

    • Verify Catalyst Quality: Ensure the Lindlar's catalyst is fresh and has not lost its poisoning agents.

    • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the chances of isomerization.

    • Solvent Effects: Use a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297). Protic or highly polar solvents can sometimes influence selectivity.

Hydrohalogenation of this compound

Issue 1: Formation of a Mixture of (E) and (Z) Isomers

  • Problem: The reaction is producing an inseparable mixture of (E)- and (Z)-4-halo-4-octene.

  • Cause: For internal alkynes, achieving high stereoselectivity in hydrohalogenation can be challenging, and mixtures are common.[6][11]

  • Troubleshooting Steps:

    • Temperature Control: To favor the kinetic product (often from anti-addition), perform the reaction at a very low temperature (e.g., -78 °C). To favor the more stable thermodynamic (E)-product, a higher temperature may be required, but this could also lead to side reactions.

    • Reagent and Solvent Choice: The choice of hydrogen halide and solvent can influence the stereochemical outcome. For example, using HBr with a bromide salt in a non-polar solvent might enhance selectivity for the anti-addition product.[7]

Issue 2: Formation of Dihalide Byproducts

  • Problem: The formation of 4,4-dihalo-octane or other dihalogenated products is observed.

  • Cause: The initially formed haloalkene is reacting with a second equivalent of the hydrogen halide.[6]

  • Troubleshooting Steps:

    • Stoichiometry: Use only one equivalent of the hydrogen halide. Adding the reagent slowly to the alkyne solution can help prevent localized high concentrations.

    • Monitor the Reaction: Stop the reaction as soon as the starting alkyne is consumed to minimize the reaction of the product.

Data Presentation

The following tables summarize the expected product distributions for the reactions of this compound under kinetic and thermodynamic control. The data is based on typical outcomes for internal alkynes and may vary based on specific experimental conditions.

Table 1: Hydrogenation of this compound

Control TypeCatalystTemperature (°C)Reaction Timecis-4-Octene (%)trans-4-Octene (%)Octane (%)
Kinetic Lindlar's Catalyst25Short>95<5<1
Thermodynamic Na / liq. NH₃-78Short<5>95<1
Over-reductionPd/C25Long-->99

Table 2: Hydrohalogenation of this compound with HBr (1 equivalent)

Control TypeTemperature (°C)Reaction Time(Z)-4-bromo-4-octene (%)(E)-4-bromo-4-octene (%)Dihalide (%)
Kinetic -78Short~70-80 (major)~20-30 (minor)<5
Thermodynamic 40Long~20-30 (minor)~70-80 (major)<10

Experimental Protocols

Protocol 1: Kinetic Controlled Hydrogenation of this compound to cis-4-Octene

Objective: To selectively synthesize cis-4-octene from this compound.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hydrogen gas (H₂)

  • Hexane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

  • Septum

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Seal the flask with a septum.

  • Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Once the this compound is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude cis-4-octene.

Protocol 2: Thermodynamic Controlled Hydrobromination of this compound to (E)-4-bromo-4-octene

Objective: To synthesize the more stable (E)-4-bromo-4-octene.

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution in acetic acid

  • Dichloromethane (B109758) (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser.

  • Slowly add one equivalent of HBr in acetic acid to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for several hours to allow for equilibration to the more stable (E)-isomer.

  • Monitor the reaction by GC to observe the isomerization and consumption of the starting material.

  • After the desired product ratio is achieved, cool the reaction to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture enriched in (E)-4-bromo-4-octene.

Visualizations

Reaction_Coordinate_Hydrogenation Reaction Coordinate Diagram for this compound Hydrogenation cluster_energy Reactants This compound + H₂ TS_Kinetic TS_cis Reactants->TS_Kinetic Lower Ea TS_Thermodynamic TS_trans Reactants->TS_Thermodynamic Higher Ea Kinetic_Product cis-4-Octene (Kinetic Product) TS_Kinetic->Kinetic_Product Thermodynamic_Product trans-4-Octene (Thermodynamic Product) TS_Thermodynamic->Thermodynamic_Product E_axis Energy RC_axis Reaction Coordinate

Caption: Reaction coordinate diagram for the hydrogenation of this compound.

Troubleshooting_Hydrogenation Troubleshooting Workflow for this compound Hydrogenation Start Start Hydrogenation Check_Products Analyze Product Mixture (GC/TLC) Start->Check_Products Desired_Product Desired Product Obtained Check_Products->Desired_Product Yes Over_Reduction Over-reduction to Octane? Check_Products->Over_Reduction No Poor_Selectivity Poor cis/trans Selectivity? Over_Reduction->Poor_Selectivity No Action_Catalyst Use Poisoned Catalyst (Lindlar) Over_Reduction->Action_Catalyst Yes Action_Temp Lower Reaction Temperature Poor_Selectivity->Action_Temp Yes Action_Catalyst_Check Verify Catalyst Quality Poor_Selectivity->Action_Catalyst_Check Action_Monitor Monitor Reaction Closely Action_Catalyst->Action_Monitor Action_Monitor->Start Action_Temp->Start Action_Catalyst_Check->Start

Caption: Troubleshooting workflow for this compound hydrogenation.

References

Technical Support Center: Minimizing Catalyst Poisoning in 4-Octyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing catalyst poisoning during 4-octyne reactions.

Troubleshooting Guides

Issue 1: Reaction is sluggish, has stalled, or shows no conversion.

Possible Cause: Catalyst poisoning is a primary suspect when a this compound hydrogenation reaction performs poorly. This occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking them from facilitating the reaction. Other potential causes include low-quality reagents, poor catalyst activity, or issues with the experimental setup.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Action A Sluggish or Stalled Reaction B Check for Obvious Issues: - Hydrogen supply - Stirring - Temperature A->B Start Here C Evaluate Reactant & Solvent Purity B->C If setup is OK D Assess Catalyst Activity C->D If reactants are pure E Purify Reactants/Solvents C->E If impurities are suspected F Test New/Different Catalyst D->F If catalyst is suspect G Implement Poison Mitigation Strategies E->G F->G

Caption: Troubleshooting workflow for a slow or stalled this compound hydrogenation.

Detailed Steps:

  • Verify Experimental Setup:

    • Hydrogen Supply: Ensure a consistent and pure supply of hydrogen gas. For reactions using a balloon, ensure it is adequately filled and the needle is not clogged.

    • Agitation: Vigorous stirring is crucial for heterogeneous catalysis to ensure proper mixing of the substrate, catalyst, and hydrogen.

    • Temperature: Confirm that the reaction is at the optimal temperature for the specific catalyst and solvent system.

  • Assess Purity of Reagents and Solvents:

    • This compound: Impurities from the synthesis of this compound can poison the catalyst. If possible, distill the alkyne before use.

    • Solvents: Use high-purity, degassed solvents. Common impurities in solvents, such as sulfur compounds in thiophene-stabilized grades, are known catalyst poisons.

    • Additives: If using additives like quinoline (B57606) to control selectivity, ensure they are of high purity.

  • Evaluate Catalyst Condition:

    • Age and Storage: Catalysts can deactivate over time, especially if not stored under an inert atmosphere.

    • Activity: If possible, test the catalyst with a known clean substrate to confirm its activity.

Issue 2: Poor selectivity - over-reduction to octane (B31449) or formation of trans-4-octene.

Possible Cause: Achieving high selectivity for cis-4-octene (B1353254) requires a partially deactivated or "poisoned" catalyst, such as a Lindlar or P-2 catalyst. If the catalyst is too active, it will continue to hydrogenate the initially formed cis-4-octene to 4-octane. The formation of the trans isomer can be a result of catalyst-induced isomerization.

Troubleshooting Workflow:

G cluster_0 Observation cluster_1 Investigation cluster_2 Action A Poor Selectivity: - Over-reduction - Trans isomer formation B Review Catalyst Choice: - Is it a selective catalyst? A->B C Check Reaction Conditions: - Hydrogen pressure - Temperature B->C If using a selective catalyst E Switch to a Poisoned Catalyst (e.g., Lindlar, P-2) B->E If using a highly active catalyst D Analyze for Catalyst Modifiers C->D F Optimize H2 Pressure & Temperature C->F G Add/Optimize a Selectivity-Control Agent (e.g., quinoline) D->G

Caption: Troubleshooting workflow for poor selectivity in this compound hydrogenation.

Detailed Steps:

  • Catalyst Selection: For the semi-hydrogenation of an internal alkyne like this compound to the cis-alkene, a standard palladium on carbon (Pd/C) or platinum catalyst is often too active and will lead to the fully saturated alkane.[1][2] Use a catalyst specifically designed for this transformation, such as a Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate) or a P-2 catalyst (nickel boride).[3][4]

  • Reaction Conditions:

    • Hydrogen Pressure: High hydrogen pressures can promote over-reduction. Aim for atmospheric or slightly elevated pressures.[5]

    • Temperature: Higher temperatures can sometimes decrease selectivity. Run the reaction at room temperature or slightly below if over-reduction is an issue.

  • Use of Selectivity-Enhancing Additives: The addition of quinoline or other nitrogen- or sulfur-containing compounds can further "poison" the catalyst, enhancing selectivity for the cis-alkene by inhibiting the adsorption and subsequent hydrogenation of the alkene product.[3][4] The optimal amount of additive may need to be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of in this compound reactions?

A1: The most common poisons for palladium and other platinum-group metal catalysts used in hydrogenation reactions are:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are particularly potent poisons. Even trace amounts can severely deactivate the catalyst.[6]

  • Nitrogen Compounds: While some nitrogen compounds like quinoline are used as intentional poisons to control selectivity, others, especially certain heterocycles, can act as unintended poisons.[4]

  • Halides: Halide ions can poison the catalyst.

  • Carbon Monoxide (CO): CO can be present as an impurity in the hydrogen gas and strongly binds to the catalyst surface.[7]

  • Heavy Metals: Metals like lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[8]

Q2: How can I detect potential poisons in my starting materials or solvents?

A2: Several analytical techniques can be used to detect and quantify catalyst poisons:

  • Gas Chromatography (GC) with a Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS): GC-SCD is highly selective for sulfur compounds and can detect them at very low levels.[9][10] GC-MS can be used to identify a broader range of volatile organic impurities.[9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace amounts of metallic poisons.[11]

Q3: What is a "poisoned" catalyst like Lindlar's catalyst, and why would I use it?

A3: A "poisoned" catalyst, such as Lindlar's catalyst, is one that has been intentionally deactivated to a controlled degree.[1] Lindlar's catalyst consists of palladium supported on calcium carbonate or barium sulfate, which is then "poisoned" with a substance like lead acetate (B1210297) and often used with an additive like quinoline.[3][4] This deliberate poisoning makes the catalyst active enough to reduce the triple bond of an alkyne to a double bond but not active enough to further reduce the resulting alkene to an alkane.[1] This allows for the selective synthesis of cis-alkenes from alkynes.[4]

Q4: Can I regenerate a catalyst that has been poisoned?

A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: Poisons that are weakly adsorbed may sometimes be removed by washing the catalyst with a suitable solvent or by a mild thermal treatment.

  • Irreversible Poisoning: Strongly chemisorbed poisons, like sulfur, often require more rigorous regeneration procedures. These can include oxidative treatments (e.g., heating in air or treating with an oxidizing agent like hydrogen peroxide) followed by a reduction step to restore the active metallic sites.[12][13] However, these harsh conditions can also lead to changes in the catalyst structure, such as sintering (the agglomeration of metal particles), which can permanently reduce its activity.

Quantitative Data on Catalyst Poisoning

While specific quantitative data for the effect of poisons on this compound hydrogenation is sparse in the literature, the following table provides a general overview of the impact of common poisons on palladium catalysts in similar alkyne hydrogenation reactions.

Poison ClassExample CompoundTypical SourceImpact on Catalyst ActivityImpact on Selectivity
Sulfur Compounds Thiophene, ThiolsSolvents, ReagentsSevere deactivation, even at ppm levelsCan alter selectivity, often negatively
Nitrogen Compounds Pyridine, QuinolineIntentional additive, ImpurityModerate to severe deactivationUsed to increase selectivity to the alkene
Halides Chloride ionsReagents, GlasswareModerate deactivationCan affect stereoselectivity
Carbon Monoxide COImpurity in H₂ gasStrong deactivationCan improve selectivity at low concentrations[7]
Heavy Metals Lead (Pb)Intentional poison (Lindlar)Severe deactivationKey component for achieving high cis-alkene selectivity

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to cis-4-Octene using Lindlar's Catalyst

This protocol describes the partial hydrogenation of this compound to yield cis-4-octene.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (high purity)

  • Hexane (B92381) or Ethanol (high purity, degassed)

  • Hydrogen gas (high purity)

  • Round-bottom flask

  • Hydrogen balloon setup or hydrogenation apparatus

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel with Celite)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., hexane or ethanol).

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).

  • Add a small amount of quinoline (e.g., 1 equivalent relative to the catalyst) to enhance selectivity.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen.

  • Pressurize the system with hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the cis-4-octene by distillation if necessary.

Protocol 2: Detection of Sulfur Impurities by GC-SCD

This protocol outlines a general procedure for detecting sulfur-containing impurities in a reaction solvent or starting material.

Instrumentation:

  • Gas chromatograph equipped with a sulfur chemiluminescence detector (GC-SCD).

  • A suitable capillary column for separating volatile sulfur compounds (e.g., DB-Sulfur SCD column).[10]

Procedure:

  • Prepare a calibration standard containing known concentrations of relevant sulfur compounds (e.g., thiophene, dimethyl sulfide) in a clean solvent.

  • Prepare the sample for analysis. This may involve direct injection of the solvent or a diluted solution of the this compound.

  • Set up the GC-SCD method with an appropriate temperature program to separate the analytes of interest.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample and analyze the resulting chromatogram. The SCD will selectively detect sulfur-containing compounds.

  • Quantify the amount of sulfur impurities in the sample by comparing the peak areas to the calibration curve.

Protocol 3: Regeneration of a Deactivated Palladium Catalyst

This protocol provides a general method for regenerating a palladium catalyst that has been poisoned, for example, by sulfur compounds.

Materials:

  • Deactivated palladium catalyst (e.g., Pd/C)

  • Deionized water

  • Suitable organic solvent (e.g., ethanol, acetone)

  • Dilute aqueous solution of an oxidizing agent (e.g., hydrogen peroxide) or a base (e.g., NaOH), depending on the nature of the poison.

  • Tube furnace

  • Hydrogen gas supply

Procedure:

  • Washing: Wash the catalyst with a suitable organic solvent to remove any adsorbed organic residues. Follow with several washes with deionized water.

  • Oxidative Treatment:

    • For sulfur poisoning, a common method is to dry the catalyst and then heat it in a gentle flow of air or an inert gas containing a low concentration of oxygen at a controlled temperature (e.g., 50-140°C).[13] This can help to oxidize and remove chemisorbed sulfur.

    • Alternatively, the catalyst can be slurried in water and treated with an oxidizing agent like hydrogen peroxide.[13]

  • Washing and Drying: After the oxidative treatment, wash the catalyst thoroughly with deionized water to remove any residual reagents and byproducts. Dry the catalyst in an oven or under vacuum.

  • Reduction: To restore the catalytic activity, the oxidized palladium must be reduced back to its metallic state. Place the dried catalyst in a tube furnace and heat it under a flow of hydrogen gas at a controlled temperature.

  • Passivation and Storage: After reduction, the catalyst is highly pyrophoric. It must be carefully cooled under an inert atmosphere before being stored under inert conditions.

Disclaimer: These protocols are intended as a general guide. Specific conditions may need to be optimized for your particular reaction and setup. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Technical Support Center: Monitoring 4-Octyne Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4-octyne.

General Experimental Workflow

The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction involving this compound using common analytical techniques.

Reaction_Monitoring_Workflow A Start Reaction (e.g., Hydrogenation of this compound) B Withdraw Aliquot at Time Point (t) A->B C Quench Reaction (if necessary) B->C D Prepare Sample for Analysis C->D E Analytical Technique Selection D->E F NMR Spectroscopy E->F Structural Info Quantitative G GC-MS E->G Volatile/Thermal Stability Quantitative H HPLC E->H Non-Volatile Quantitative I Analyze Data (e.g., Peak Integration) F->I G->I H->I J Determine Reaction Progress (% Conversion) I->J K Reaction Complete? J->K L Continue Monitoring K->L No M Proceed to Workup & Purification K->M Yes L->B

Caption: General workflow for monitoring this compound reaction progress.

FAQs and Troubleshooting by Analytical Method

This section is divided by analytical technique, addressing common problems and providing solutions for monitoring reactions with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data on the consumption of starting material and formation of product.[1]

Q1: Why are the signals for my this compound starting material broad or poorly resolved?

A1: Poor resolution in NMR spectra can stem from several factors related to sample preparation and instrument parameters.

  • Possible Causes & Solutions:

    • Sample Inhomogeneity: The reaction mixture may not be uniform, causing magnetic field distortions.[2]

      • Troubleshooting: Ensure the sample is well-mixed before and after insertion into the spectrometer. If the reaction involves solids, ensure they are fully dissolved or properly suspended.

    • Paramagnetic Species: Trace amounts of paramagnetic metals from catalysts or impurities can cause significant line broadening.

      • Troubleshooting: If using a metal catalyst, consider filtering a small aliquot through a plug of silica (B1680970) or celite before analysis.

    • Incorrect Shimming: The magnetic field may not be sufficiently homogenized.

      • Troubleshooting: Re-shim the spectrometer, particularly if you observe distorted solvent peaks.

    • High Concentration: Very concentrated samples can lead to increased viscosity and broader signals.

      • Troubleshooting: Dilute the sample with additional deuterated solvent.

Q2: I can't distinguish the starting material from the product peaks. How can I improve spectral dispersion?

A2: Overlapping signals are a common challenge, especially when the product structure is similar to the reactant.

  • Possible Causes & Solutions:

    • Low-Field Spectrometer: A lower field strength (e.g., 300 MHz) may not provide sufficient resolution.

      • Troubleshooting: If available, use a higher field NMR spectrometer (e.g., 600 MHz) to increase spectral dispersion.[3]

    • Complex Mixture: The presence of intermediates or side products can complicate the spectrum.

      • Troubleshooting: Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to help assign overlapping signals.

Q3: How do I accurately quantify the reaction conversion using ¹H NMR?

A3: Accurate quantification requires careful selection of peaks and acquisition parameters.

  • Methodology:

    • Peak Selection: Identify non-overlapping, well-resolved peaks corresponding to both this compound (reactant) and the product. For this compound, the methylene (B1212753) protons (-CH₂-) are a good choice.

    • Integration: Carefully integrate the selected peaks for the reactant (Int_reactant) and the product (Int_product).

    • Normalization: Normalize the integrals by the number of protons they represent. For example, if you integrate the four methylene protons of this compound, divide the integral by 4.

    • Calculation: Use the following formula:

      • % Conversion = [Normalized Int_product / (Normalized Int_reactant + Normalized Int_product)] * 100

    • Parameter Check: For best accuracy, ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T1 of the peaks being integrated) to allow for complete proton relaxation between scans.[1]

Nucleus Assignment (this compound) Expected Chemical Shift (ppm)
¹H NMRMethyl Protons (-CH₃)~1.0 (triplet)
Methylene Protons (-CH₂-)~2.1 (quartet)
¹³C NMRAlkynyl Carbons (-C≡C-)70 - 100
Methylene Carbons (-CH₂-)20 - 40
Methyl Carbons (-CH₃)10 - 30

Note: Shifts are approximate and can vary based on the solvent and other molecules in the solution.[3]

  • Preparation: In a clean NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the starting material to serve as the baseline. Ensure parameters are set for quantitative analysis (e.g., ns=1, ds=0, sufficient d1 delay).[1]

  • Initiate Reaction: Add the catalyst or reagent required to start the reaction directly to the NMR tube.

  • Acquire Spectra Over Time: Immediately begin acquiring a series of 1D spectra at regular time intervals (e.g., every 5 minutes).[2] This can be automated using arrayed experiments on modern spectrometers.[1][4]

  • Data Processing: Process the series of spectra to observe the decrease in the this compound signals and the corresponding increase in product signals. Integrate relevant peaks to calculate the conversion at each time point.

NMR_Troubleshooting Start Poor NMR Spectrum (Broad/Overlapping Peaks) CheckShims Are shims optimized? Start->CheckShims ReShim Re-shim spectrometer CheckShims->ReShim No CheckConcentration Is sample too concentrated? CheckShims->CheckConcentration Yes ReShim->CheckConcentration DiluteSample Dilute sample CheckConcentration->DiluteSample Yes CheckPurity Paramagnetic impurities present? CheckConcentration->CheckPurity No DiluteSample->CheckPurity FilterSample Filter aliquot through short silica plug CheckPurity->FilterSample Yes HigherField Use higher field NMR or 2D techniques CheckPurity->HigherField No FilterSample->HigherField End Improved Spectrum HigherField->End

Caption: Troubleshooting workflow for common NMR analysis issues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for monitoring volatile and thermally stable compounds. It separates components of a mixture followed by detection and identification by mass spectrometry.[5]

Q1: My this compound peak is not appearing, or it is very small.

A1: The absence of an expected peak can be due to issues with the injection, the GC method, or the compound's stability.

  • Possible Causes & Solutions:

    • Incorrect Injector Temperature: If the injector temperature is too low, this compound may not volatilize efficiently. If it's too high, it could cause thermal degradation.

      • Troubleshooting: For a compound like this compound (boiling point ~131-132°C), an injector temperature of 200-250°C is a good starting point. Adjust in 10-20°C increments.

    • Compound Adsorption: Active sites in the injector liner or on the column can irreversibly adsorb the analyte.

      • Troubleshooting: Use a deactivated liner and ensure you are using a suitable, high-quality GC column.

    • Reaction with Solvent: Some analytes can react with the solvent, especially in the heated injector port.[6]

      • Troubleshooting: Ensure the chosen solvent (e.g., hexane, ethyl acetate) is inert to this compound under GC conditions.

Q2: The peaks for this compound and my product are co-eluting (not separating).

A2: Poor resolution is typically a chromatographic issue that can be solved by modifying the temperature program or changing the column.

  • Possible Causes & Solutions:

    • Inadequate Temperature Program: An isothermal run or a very fast temperature ramp may not provide enough separation power.

      • Troubleshooting: Implement a temperature gradient. Start at a lower temperature and ramp slowly (e.g., 5-10°C/min) to a final temperature. This will improve the separation of compounds with different boiling points.[7]

    • Incorrect Column Phase: The stationary phase of the column may not be suitable for separating your specific reactant and product.

      • Troubleshooting: If the reactant and product have similar boiling points but different polarities, consider switching to a column with a different stationary phase (e.g., from a non-polar DB-5 to a more polar Wax column).

Parameter Setting Purpose
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Split Ratio 50:1Prevents column overloading for concentrated samples.
Carrier Gas HeliumInert gas to carry the sample through the column.
Column Flow 1.0 mL/minTypical flow rate for standard capillary columns.
Oven Program 50°C (hold 2 min), then ramp 10°C/min to 250°C (hold 5 min)Separates compounds based on boiling point.
MS Source Temp. 230 °CTemperature of the ion source in the mass spectrometer.
MS Quad Temp. 150 °CTemperature of the quadrupole mass analyzer.
  • Sample Preparation: At a specific time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction vessel.

  • Quenching/Dilution: Immediately quench the reaction if necessary (e.g., by adding water or a neutralizing agent) and dilute the aliquot in a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration of ~1 mg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the injector.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Analysis: Monitor the total ion chromatogram (TIC) for the disappearance of the this compound peak and the appearance of the product peak. Use the mass spectra to confirm the identity of each component.

  • Quantification: Create a calibration curve or use an internal standard to quantify the concentration of reactant and product over time.[8]

GCMS_Troubleshooting Start GC-MS Problem (No Peak / Poor Separation) CheckInjection Is injector temperature appropriate? Start->CheckInjection AdjustTemp Adjust injector temperature (e.g., 250°C) CheckInjection->AdjustTemp No CheckSeparation Are peaks co-eluting? CheckInjection->CheckSeparation Yes AdjustTemp->CheckSeparation AdjustOven Optimize oven temperature program (slower ramp) CheckSeparation->AdjustOven Yes End Improved Chromatogram CheckSeparation->End No CheckColumn Is column phase suitable? AdjustOven->CheckColumn ChangeColumn Try column with different polarity CheckColumn->ChangeColumn No CheckColumn->End Yes ChangeColumn->End

Caption: Troubleshooting workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds in a liquid mobile phase, making it suitable for a wide range of products, including those that are non-volatile or thermally sensitive.[9]

Q1: Why do I have distorted or split peaks in my chromatogram?

A1: Peak distortion in HPLC is often caused by a mismatch between the sample solvent and the mobile phase, or issues with the column itself.[10]

  • Possible Causes & Solutions:

    • Strong Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause severe peak fronting or splitting.[10] For reversed-phase HPLC, strong solvents are typically high in organic content (e.g., 100% acetonitrile).

      • Troubleshooting: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, minimize the injection volume.[10]

    • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

      • Troubleshooting: Dilute your sample and re-inject.

    • Column Void or Contamination: A void at the head of the column or contamination can cause peak splitting.

      • Troubleshooting: Try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.

Q2: How can I develop a method to separate this compound from a more polar product?

A2: For separating a non-polar compound (this compound) from a more polar product (e.g., an alcohol or diol formed from hydration), reversed-phase HPLC is the method of choice.[11]

  • Method Development Strategy:

    • Column Choice: A standard C18 column is a good starting point.[11]

    • Mobile Phase: Use a mixture of water (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B).[11]

    • Gradient Elution: Start with a higher percentage of water to retain the non-polar this compound. Then, run a gradient to increase the percentage of organic solvent, which will elute the this compound. The more polar product will elute earlier in the run.

    • Detection: Use a UV detector. Although this compound lacks a strong chromophore, it may be detectable at low wavelengths (~210-220 nm). If the product has a chromophore, detection will be more sensitive.

Time (min) % Water (0.1% TFA) % Acetonitrile (0.1% TFA) Elution
0.0955Polar compounds elute.
5.0955Hold for polar compounds.
20.0595Gradient to elute non-polar compounds (like this compound).
25.0595Hold to ensure elution.
26.0955Return to initial conditions.
30.0955Column re-equilibration.
  • Sample Preparation: At a specific time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction.

  • Quenching/Dilution: Quench the reaction if necessary and dilute the sample in the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile). The final concentration should be within the linear range of the detector.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates.[9]

  • Injection: Inject the sample (e.g., 10 µL) into the equilibrated HPLC system.

  • Analysis: Monitor the chromatogram for the decrease in the this compound peak area and the increase in the product peak area.

  • Quantification: Calculate the percent conversion by comparing the integrated peak areas of the reactant and product.[11]

HPLC_Troubleshooting Start HPLC Problem (Distorted/Split Peaks) CheckSolvent Does sample solvent match mobile phase? Start->CheckSolvent ChangeSolvent Dissolve sample in mobile phase or reduce injection volume CheckSolvent->ChangeSolvent No CheckLoad Is sample overloaded? CheckSolvent->CheckLoad Yes ChangeSolvent->CheckLoad Dilute Dilute sample CheckLoad->Dilute Yes CheckColumn Is column old or blocked? CheckLoad->CheckColumn No Dilute->CheckColumn FlushColumn Flush or replace column CheckColumn->FlushColumn Yes End Improved Chromatogram CheckColumn->End No FlushColumn->End

Caption: Troubleshooting workflow for common HPLC analysis issues.

References

Technical Support Center: Strategies for Improving Regioselectivity in Alkyne Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in addition reactions involving internal alkynes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on controlling reaction outcomes, using 4-octyne as a model for symmetrical alkynes and extending principles to unsymmetrical systems where regioselectivity is critical.

Frequently Asked Questions (FAQs)

Q1: I am performing an electrophilic addition (e.g., HBr) to this compound and only see one product. Why am I not getting a mixture of regioisomers?

A1: Regioselectivity is only a concern for unsymmetrical substrates. This compound is a symmetrical internal alkyne, meaning the two carbons of the triple bond are in identical chemical environments. Therefore, the addition of a reagent like HBr will yield only one constitutional isomer, (E/Z)-4-bromo-4-octene. The concept of Markovnikov vs. anti-Markovnikov addition does not apply here.[1][2]

Q2: When does regioselectivity become a factor for internal alkynes?

A2: Regioselectivity is a crucial factor when using an unsymmetrical internal alkyne (e.g., 3-octyne (B96577) or 1-phenyl-1-propyne). In these cases, the two carbons of the triple bond are electronically and sterically different, leading to the potential for two different regioisomers. The challenge is to control which carbon atom forms a bond with each part of the incoming reagent.[3][4]

Q3: What are the primary strategies to control regioselectivity in additions to unsymmetrical internal alkynes?

A3: The two primary strategies are:

  • Substrate Control: Leveraging the inherent electronic and steric properties of the alkyne. Electron-withdrawing or -donating groups can polarize the triple bond, making one carbon more susceptible to nucleophilic or electrophilic attack.[5][6] Steric hindrance can also direct an incoming reagent to the less bulky side of the alkyne.[7][8]

  • Reagent/Catalyst Control: This is the most powerful approach. The choice of catalyst (e.g., rhodium, iridium, cobalt, platinum), ligands, and additives can override the substrate's natural preference and dictate the regiochemical outcome.[4][7][9] For example, different catalyst systems can lead to opposite regioisomers from the same starting material, a concept known as catalyst-controlled regiodivergence.[7]

Q4: How can I achieve an "anti-Markovnikov" addition of water to an alkyne?

A4: "Anti-Markovnikov" hydration is achieved using a two-step hydroboration-oxidation protocol.[10] For a terminal alkyne, this process yields an aldehyde. For an internal alkyne like this compound, it results in a ketone (4-octanone).[11] To improve selectivity and prevent multiple additions, a sterically hindered borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) is preferred over BH₃.[8][12]

Q5: How can I achieve a "Markovnikov" addition of water to an alkyne?

A5: Markovnikov hydration is typically achieved through oxymercuration-demercuration.[13] This reaction uses mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous solution, followed by reduction with sodium borohydride (B1222165) (NaBH₄).[14][15] This method reliably forms a ketone from an internal alkyne by adding the hydroxyl group to the more substituted carbon (in the case of unsymmetrical alkynes) and avoids the carbocation rearrangements that can plague simple acid-catalyzed hydration.[16]

Troubleshooting Guides

Issue 1: My metal-catalyzed hydrofunctionalization of an unsymmetrical alkyne is giving a 1:1 mixture of regioisomers.

This common issue indicates that the catalyst is not exerting sufficient control over the addition or that the electronic/steric bias of the alkyne is negligible.

Troubleshooting Workflow

G Troubleshooting Poor Regioselectivity in Catalytic Additions start Poor Regioselectivity Observed (e.g., 1:1 Product Ratio) check_catalyst Review Catalyst System start->check_catalyst check_ligand Modify Ligand check_catalyst->check_ligand Ligand Effects check_metal Screen Different Metals check_catalyst->check_metal Metal Center check_additives Introduce Additives check_catalyst->check_additives Reaction Modifiers ligand_desc Switch between electron-donating and electron-withdrawing ligands. This can alter the electronics of the metal center and reverse selectivity. check_ligand->ligand_desc end Improved Regioselectivity check_ligand->end metal_desc Different metals have different mechanistic pathways. Try Rh(I), Ir(I), Co(III), or Pt(II) catalysts. check_metal->metal_desc check_metal->end additives_desc Lewis acids (e.g., Al(iBu)₃) or non-coordinating anions (e.g., NaBArF) can change the active catalytic species and control the outcome. check_additives->additives_desc check_additives->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: My hydroboration-oxidation of a terminal alkyne is producing a ketone instead of the desired aldehyde.

This indicates that the initial hydroboration step may have occurred twice or that the regioselectivity was poor.

  • Solution 1: Use a Bulkier Borane Reagent. Standard borane (BH₃) can add twice to the alkyne. Using a sterically hindered dialkylborane like 9-BBN or disiamylborane ensures a 1:1 stoichiometry and significantly enhances regioselectivity for the boron to add to the terminal carbon, leading to the aldehyde.[8][12]

  • Solution 2: Control Reaction Temperature. Run the hydroboration step at a low temperature (e.g., 0 °C to room temperature) to favor the kinetic product and prevent unwanted side reactions.

Quantitative Data on Regioselectivity

The choice of catalyst and additives can have a dramatic, quantifiable impact on the distribution of regioisomers. The following table illustrates catalyst-controlled regiodivergent hydrosilylation of an unsymmetrical arylalkyne.

Catalyst SystemAdditiveSolventTemp (°C)Time (h)α-adduct : β-adduct RatioReference
Co(acac)₂ / LAl(iBu)₃ Toluene8012>95 : 5 [9]
Co(acac)₂ / LNaBArF Toluene8012<5 : 95 [9]
L = Cyclopropane bisphosphine ligand

This data clearly shows that by simply changing the additive from a Lewis acid (Al(iBu)₃) to a borate (B1201080) salt (NaBArF), the regioselectivity of the addition can be completely reversed from the α-product to the β-product.[9]

Key Experimental Protocols

Protocol 1: Regioselective Hydroboration-Oxidation of 1-Octyne (B150090) (Anti-Markovnikov Hydration)

This protocol details the use of a sterically hindered borane to achieve selective anti-Markovnikov hydration of a terminal alkyne to yield an aldehyde.

Materials:

  • 1-Octyne

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), add 1-octyne (1.0 eq). Dissolve it in anhydrous THF.

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Oxidation: Cool the mixture again to 0 °C. Cautiously and slowly add ethanol, followed by the 6 M NaOH solution.

  • Peroxide Addition: Very slowly, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octanal. Purify via column chromatography.

Protocol 2: Iridium-Catalyzed Regioselective Addition of a 1,3-Diketone to an Unfunctionalized Internal Alkyne

This protocol demonstrates a catalyst-controlled addition where the regioselectivity is dictated by the electronic properties of the alkyne substituents.

Materials:

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, combine the iridium catalyst (5 mol %), 1-phenyl-1-propyne (1.0 eq), and acetylacetone (1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane.

  • Reaction: Heat the reaction mixture to reflux (approx. 83 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting alkyne is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting vinyl-diketone product by silica (B1680970) gel column chromatography. The regioselectivity is typically high, with the nucleophilic attack occurring at the alkyne carbon bearing the phenyl group due to its inductive effect.[17]

Decision-Making Diagram

Choosing the correct strategy to achieve a desired regioisomer for an unsymmetrical internal alkyne (R-C≡C-R') is critical.

G cluster_mark Markovnikov-type Addition cluster_antimark Anti-Markovnikov-type Addition cluster_catalyst Catalyst-Controlled Addition start Desired Product? mark_hydrate Hydration (Ketone) start->mark_hydrate  OH on more  substituted C antimark_hydrate Hydration (Aldehyde from Terminal Alkyne) start->antimark_hydrate  OH on less  substituted C cat_control Specific C-X Bond Formation (e.g., C-N, C-Si, C-C) start->cat_control  Other  Bonds mark_hydrohalo Hydrohalogenation (Vinyl Halide) oxymerc Use Oxymercuration- Demercuration (Hg(OAc)₂, H₂O; NaBH₄) mark_hydrate->oxymerc hx_no_peroxide Use HX (HCl, HBr, HI) in non-polar solvent, no peroxides/light mark_hydrohalo->hx_no_peroxide antimark_hydrohalo Hydrobromination (Vinyl Halide) hydroboration Use Hydroboration-Oxidation (9-BBN; H₂O₂, NaOH) antimark_hydrate->hydroboration hbr_peroxide Use HBr with radical initiator (peroxides, AIBN, UV light) antimark_hydrohalo->hbr_peroxide cat_desc Select catalyst/ligand/additive based on literature precedence for desired regioselectivity (e.g., Rh vs. Co, Lewis acid vs. base) cat_control->cat_desc

Caption: Decision tree for selecting a regioselective strategy.

References

Technical Support Center: Safe Handling of Byproducts in 4-Octyne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing hazardous byproducts and unreacted reagents generated during the synthesis of 4-octyne, particularly when using strong bases like sodium amide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous materials I should be concerned about during the synthesis of this compound?

A1: The primary hazards are not typically from the this compound product itself, but from the reagents and potential side products. When synthesizing this compound via alkylation of a terminal alkyne (e.g., 1-pentyne), the most significant hazardous material is unreacted sodium amide (NaNH₂) .[1][2][3] Sodium amide is a strong base that reacts violently with water and can form explosive peroxides upon exposure to air or prolonged storage.[1][2][3][4] Unreacted alkyl halides (e.g., propyl bromide) are also hazardous and should be handled with care.

Q2: How can I tell if my sodium amide has become dangerously reactive?

A2: Sodium amide that has been exposed to air and moisture can form shock-sensitive peroxides.[1][2] A key visual indicator of this hazardous state is a change in color from the typical white or grayish powder to a yellow or brown solid .[1][3][4] If you observe this discoloration, do not handle the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures.[1]

Q3: What are the immediate dangers of sodium amide exposure?

A3: Sodium amide is highly corrosive to the eyes, skin, and mucous membranes.[1][2] Inhalation can cause severe burns to the respiratory system and may lead to pulmonary edema.[1] Ingestion is extremely dangerous as it reacts immediately with saliva, causing severe burns and potentially an explosion of hydrogen gas in the mouth or esophagus.[1] Skin or eye contact requires immediate and copious rinsing with water for at least 15 minutes after brushing off any visible solids.[1][5]

Q4: What is the correct procedure for quenching unreacted sodium amide after my reaction is complete?

A4: Quenching must be done under controlled conditions in an inert atmosphere (e.g., nitrogen or argon) and with extreme caution. A common and safe method is the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or ethanol, to the reaction mixture, which is typically cooled in an ice bath.[6] This is followed by the cautious addition of water to quench any remaining reactive species.[6] For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q5: What are the common issues encountered during the work-up of this compound synthesis and how can I troubleshoot them?

A5: A common issue is the formation of emulsions during aqueous work-up, especially if large amounts of sodium amide were used, leading to the formation of sodium hydroxide (B78521) upon quenching. Adding brine (saturated NaCl solution) can help to break up emulsions.[7] If the product is volatile, care must be taken during solvent removal using a rotary evaporator; use a lower bath temperature and apply vacuum gradually to avoid product loss.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Violent, uncontrolled reaction during quenching. Quenching agent (e.g., water) was added too quickly or without sufficient cooling.Always add the quenching agent slowly and dropwise to a cooled reaction vessel. Start with a less reactive protic solvent like isopropanol before adding water.[6]
Solid precipitate forms during aqueous work-up, making layer separation difficult. Formation of insoluble salts.Try washing with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to dissolve inorganic salts.[7]
Low yield of this compound after purification. The product may have been lost during solvent removal due to its volatility.Use a lower bath temperature on the rotary evaporator and ensure a good seal on all joints.[8]
Sodium amide appears yellow or brown before use. Peroxide formation due to exposure to air and moisture.[1][3][4]DO NOT USE. The material poses a serious explosion risk.[3][4] Contact your EHS office for emergency disposal.[1]

Quantitative Data on Hazardous Reagents

Substance Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Key Hazards
Sodium AmideNaNH₂39.01210400Reacts violently with water; forms explosive peroxides; corrosive.[3][4]
Propyl BromideC₃H₇Br123.00-11071Flammable; harmful if swallowed or inhaled; skin and eye irritant.
Ammonia (byproduct of quenching)NH₃17.03-77.7-33.3Toxic; corrosive; irritant to eyes, skin, and respiratory system.[4]

Experimental Protocols

Protocol for Quenching Unreacted Sodium Amide

Objective: To safely neutralize residual sodium amide in a reaction mixture.

Methodology:

  • Preparation: Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon). The reaction flask should be immersed in an ice/water bath to maintain a temperature of 0-5 °C.

  • Initial Quench: Slowly and dropwise, add a solution of a secondary alcohol, such as isopropanol, dissolved in an inert solvent (e.g., the reaction solvent like THF or ether). Monitor for any temperature increase or gas evolution.

  • Secondary Quench: Once the initial vigorous reaction has subsided, continue to add a more reactive primary alcohol, like ethanol, slowly and dropwise.

  • Final Quench: After the reaction with the alcohol is complete, cautiously add water dropwise to the reaction mixture to hydrolyze any remaining sodium amide and other reactive species.

  • Work-up: Once the quenching is complete, the reaction mixture can be warmed to room temperature and proceed to a standard aqueous work-up, typically involving extraction with an organic solvent and washing with brine.

Visual Guides

TroubleshootingWorkflow Troubleshooting Sodium Amide Quenching start Reaction Complete cool_reaction Cool Reaction to 0-5 °C start->cool_reaction add_isopropanol Slowly Add Isopropanol cool_reaction->add_isopropanol observe Observe Reaction add_isopropanol->observe vigorous_reaction Vigorous Reaction? observe->vigorous_reaction slow_addition Continue Slow Addition vigorous_reaction->slow_addition Yes error Potential Hazard: Uncontrolled Reaction vigorous_reaction->error No (If added too fast) reaction_subsides Reaction Subsides? slow_addition->reaction_subsides reaction_subsides->slow_addition No add_water Slowly Add Water reaction_subsides->add_water Yes proceed_workup Proceed to Aqueous Workup add_water->proceed_workup

Caption: Workflow for safely quenching sodium amide.

SodiumAmideDecisionTree Sodium Amide Safety Decision Tree start Inspect Sodium Amide Container check_color Check Color of Solid start->check_color is_yellow_brown Is it Yellow or Brown? check_color->is_yellow_brown do_not_use DO NOT USE OR HANDLE Contact EHS Immediately is_yellow_brown->do_not_use Yes is_white_gray Is it White/Gray? is_yellow_brown->is_white_gray No proceed Proceed with Caution Use in Inert Atmosphere is_white_gray->proceed Yes unknown Color Unclear or Container Damaged is_white_gray->unknown No unknown->do_not_use

Caption: Decision tree for assessing sodium amide safety.

References

Technical Support Center: Reaction Optimization for Greener Synthesis of 4-Octyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the greener synthesis of 4-octyne and its derivatives. The following information is designed to address specific experimental challenges and facilitate the optimization of synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key principles of a "greener" synthesis for this compound derivatives?

A1: A greener synthesis of this compound derivatives focuses on the 12 Principles of Green Chemistry. Key considerations include:

  • Prevention of Waste: Designing synthetic pathways that minimize byproducts.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Use of Less Hazardous Chemical Syntheses: Employing and generating substances with little to no toxicity.

  • Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents, opting for greener alternatives like water, bio-based solvents, or solvent-free conditions where possible.

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

  • Use of Catalysis: Utilizing catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste.

Q2: What are the main greener alternatives to traditional methods for synthesizing this compound?

A2: Traditional methods for synthesizing internal alkynes often involve strong bases and hazardous reagents. Greener alternatives for this compound, a symmetrical internal alkyne, primarily revolve around modifications of cross-coupling reactions, such as:

  • Copper-Free Sonogashira Coupling: This is a significant advancement as it eliminates the use of a toxic copper co-catalyst, which can also promote undesirable side reactions like Glaser-Hay homocoupling.[1][2][3][4] The reaction can often be performed under milder conditions.[1]

  • Synthesis in Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign options such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents like Cyrene.[5]

  • Ligand-Free Catalysis: In some cases, the phosphine (B1218219) ligands, which can be toxic and air-sensitive, can be omitted, simplifying the reaction setup.

Q3: Why is eliminating copper from the Sonogashira reaction considered a "greener" approach?

A3: Eliminating copper from the Sonogashira reaction offers several green chemistry benefits:

  • Reduced Toxicity: Copper salts are toxic to aquatic life and can pose environmental hazards.

  • Prevention of Side Reactions: Copper catalysts can promote the homocoupling of terminal alkynes (Glaser coupling), leading to unwanted byproducts and reducing the atom economy.[3]

  • Simplified Purification: The absence of copper simplifies the work-up and purification process, often reducing the amount of solvent required for chromatography.

Q4: Can this compound be synthesized from bio-based starting materials?

A4: While direct synthesis from biomass is still an area of active research, the building blocks for this compound can potentially be derived from bio-based sources. For instance, butanol can be produced through fermentation processes, and subsequent conversion to a suitable precursor for coupling reactions is a possible route. Research is ongoing to develop more direct and efficient pathways from renewable feedstocks.

Troubleshooting Guides

Problem 1: Low or No Yield in Copper-Free Sonogashira Coupling for this compound Synthesis
Potential Cause Troubleshooting Step Explanation
Inactive Palladium Catalyst Use a fresh batch of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Ensure proper storage under an inert atmosphere.Palladium catalysts, especially in their Pd(0) active form, can be sensitive to air and moisture, leading to decomposition into inactive palladium black.
Inappropriate Solvent If using an aqueous medium, ensure the starting materials have some solubility or use a co-solvent. Consider greener solvent alternatives like 2-MeTHF or PEG.The choice of solvent is crucial for catalyst stability and reaction rate. For non-polar reactants like those often used for this compound synthesis, a completely aqueous medium might not be suitable without additives.
Incorrect Base The choice of base is critical. For copper-free Sonogashira, organic bases like triethylamine (B128534) (TEA) or piperidine (B6355638) are common. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar solvents. Optimize the base and its concentration.The base is required to deprotonate the terminal alkyne (if used as a precursor) and to neutralize the HX generated during the catalytic cycle. Its strength and solubility can significantly impact the reaction rate.
Low Reaction Temperature While greener chemistry encourages lower temperatures, some copper-free systems may require moderate heating to achieve a reasonable reaction rate. Gradually increase the temperature and monitor the reaction progress.The activation energy for the catalytic cycle may not be overcome at room temperature, especially with less reactive substrates.
β-Hydride Elimination When using alkyl halides (like 1-halobutane) as precursors, β-hydride elimination can be a competing side reaction, leading to butene formation. Use a catalyst system that favors reductive elimination over β-hydride elimination. Shorter reaction times and milder temperatures can also help.This is a common issue with alkyl halides that have hydrogens on the β-carbon. The palladium-alkyl intermediate can eliminate a hydride to form an alkene instead of undergoing the desired cross-coupling.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Explanation
Homocoupling of Alkyne Precursor (Glaser Coupling) Although less common in copper-free reactions, residual copper contamination or the presence of oxygen can still promote this side reaction. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen).Oxygen can facilitate the oxidative homocoupling of terminal alkynes, leading to the formation of diynes.
Decomposition of Starting Materials or Product If the reaction is heated for an extended period, sensitive functional groups on the this compound derivative may decompose. Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid prolonged heating.Thermal instability can lead to a complex mixture of byproducts and reduced yield of the desired product.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for greener alkyne synthesis, primarily focusing on copper-free Sonogashira-type reactions. Note that specific conditions for this compound are limited in the literature; therefore, data for similar internal alkynes are included for comparison.

Table 1: Comparison of Greener Solvents for Copper-Free Sonogashira Coupling

Solvent System Catalyst Base Temperature (°C) Typical Yield (%) Reference
Water/i-PropanolPd complex with water-soluble ligandK₂CO₃90~95[6]
2-MeTHF (a bio-based solvent)Pd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃Room Temp.>95
Polyethylene Glycol (PEG) 200OxPdCy@clay-85-130High[1]
Water (with surfactant)Pd(OAc)₂Quaternary ammonium (B1175870) salt-Good

Table 2: Effect of Catalyst Loading and Base in Greener Sonogashira Reactions

Catalyst Loading (mol%) Base (equivalents) Solvent Temperature (°C) Outcome Reference
0.25Triethylamine (5)Water50Good to quantitative yields[7]
0.025Triethylamine (5)Water50Effective for reactive substrates[7]
0.1-Aqueous or alcohol-High yields for aryl bromides[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Synthesis of a Symmetrical Internal Alkyne

This protocol is a generalized procedure based on common practices for copper-free Sonogashira reactions and should be optimized for the specific synthesis of this compound derivatives.

Materials:

  • 1-Halobutane (e.g., 1-iodobutane (B1219991) or 1-bromobutane)

  • Acetylene (B1199291) source (e.g., trimethylsilylacetylene, followed by deprotection) or direct coupling of two molecules of a terminal alkyne precursor.

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a more specialized catalyst system)

  • Base (e.g., triethylamine, piperidine, or an inorganic base like K₂CO₃)

  • Greener solvent (e.g., 2-MeTHF, water with a co-solvent, or PEG)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any ligands.

  • Add the degassed solvent, followed by the base.

  • If starting from a terminal alkyne, add it to the mixture. If using a protected acetylene source like TMS-acetylene, add it at this stage.

  • Add the 1-halobutane dropwise to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature to 50°C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • If using an aqueous solvent, the product may precipitate and can be collected by filtration. Otherwise, perform a standard aqueous work-up.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Greener this compound Synthesis

Troubleshooting_Workflow Start Low or No Yield of this compound Check_Catalyst Is the Palladium Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst. Ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Reagents Are Starting Materials Pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature, base, and solvent. Consider a different catalyst system. Check_Conditions->Solution_Conditions No Check_Side_Reactions Are Side Reactions Occurring? Check_Reagents->Check_Side_Reactions Yes Solution_Reagents Purify starting materials. Use freshly distilled solvents. Check_Reagents->Solution_Reagents No Solution_Side_Reactions Modify conditions to minimize side reactions (e.g., lower temperature, shorter reaction time). Check_Side_Reactions->Solution_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Reagents Solution_Reagents->Check_Side_Reactions Solution_Side_Reactions->Success

A step-by-step guide for troubleshooting low product yield.

General Catalytic Cycle for Copper-Free Sonogashira Coupling

Sonogashira_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Alkyne_Coordination Alkyne Coordination & Deprotonation (R'-C≡C-H, Base) Pd(II)_Complex->Alkyne_Coordination Alkynyl_Pd_Complex R-Pd(II)-(C≡C-R')(L_n) Alkyne_Coordination->Alkynyl_Pd_Complex Reductive_Elimination Reductive Elimination Alkynyl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-C≡C-R' (this compound Derivative) Reductive_Elimination->Product

A simplified representation of the copper-free Sonogashira catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-octyne with the structurally similar internal alkyne, 3-hexyne. The data presented is essential for researchers, scientists, and drug development professionals involved in structural elucidation and characterization of organic molecules.

¹H and ¹³C NMR Spectral Data Comparison

Due to the molecular symmetry of this compound and 3-hexyne, their NMR spectra exhibit a notable simplicity, with fewer signals than the total number of protons or carbons. In this compound, the molecule is symmetrical about the C4-C5 triple bond. This symmetry renders the protons on carbons 1 and 8, 2 and 7, and 3 and 6 chemically and magnetically equivalent. Similarly, the carbons at positions 1 and 8, 2 and 7, and 3 and 6 are equivalent. A similar pattern of equivalence is observed for 3-hexyne.

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for this compound and 3-hexyne.

CompoundNucleusChemical Shift (δ) ppmMultiplicityAssignment
This compound ¹H0.98TripletCH₃ (C1, C8)
1.50SextetCH₂ (C2, C7)
2.12TripletCH₂ (C3, C6)
¹³C13.6-C1, C8
20.8-C3, C6
22.8-C2, C7
80.5-C4, C5
3-Hexyne ¹H1.109TripletCH₃ (C1, C6)
2.148QuartetCH₂ (C2, C5)
¹³C12.5-C2, C5
14.4-C1, C6
81.1-C3, C4

Logical Relationships in this compound

The following diagram illustrates the magnetic equivalence of the carbon and hydrogen atoms in the this compound molecule, which explains the observed simplicity of its NMR spectra.

G Magnetic Equivalence in this compound cluster_0 This compound Structure cluster_1 Equivalent Proton Groups cluster_2 Equivalent Carbon Groups C1 C1H3 C2 C2H2 C1->C2 H_A Group A (C1-H, C8-H) C1->H_A C_1_8 Group 1 (C1, C8) C1->C_1_8 C3 C3H2 C2->C3 H_B Group B (C2-H, C7-H) C2->H_B C_2_7 Group 2 (C2, C7) C2->C_2_7 C4 C4 C3->C4 H_C Group C (C3-H, C6-H) C3->H_C C_3_6 Group 3 (C3, C6) C3->C_3_6 C5 C5 C4->C5 C_4_5 Group 4 (C4, C5) C4->C_4_5 C6 C6H2 C5->C6 C5->C_4_5 C7 C7H2 C6->C7 C6->H_C C6->C_3_6 C8 C8H3 C7->C8 C7->H_B C7->C_2_7 C8->H_A C8->C_1_8

Caption: Magnetic equivalence in this compound.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for liquid samples like this compound is outlined below.

1. Sample Preparation

  • Sample Purity: Ensure the sample of the alkyne is of high purity to minimize interference from impurity signals in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For non-polar compounds like this compound and 3-hexyne, deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg in 0.5-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS serves as an internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Sample Filtration: To ensure a homogeneous magnetic field, the final solution should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: A higher field spectrometer (e.g., 500 MHz) will provide better signal dispersion, which is particularly useful for resolving complex multiplets.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses allows for the full relaxation of protons back to their equilibrium state.

  • Number of Scans: For a sample with the recommended concentration, 8 to 16 scans should provide a spectrum with an excellent signal-to-noise ratio.

For ¹³C NMR Spectroscopy:

  • Decoupling: Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum by removing the splitting of carbon signals by attached protons. This also provides a significant enhancement of the carbon signal through the Nuclear Overhauser Effect (NOE).

  • Pulse Sequence: A standard one-pulse experiment with proton decoupling is typically sufficient.

  • Acquisition Time: A longer acquisition time of 1-2 seconds is beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Relaxation Delay: A relaxation delay of 2-10 seconds is often necessary to allow for the complete relaxation of all carbon nuclei, especially the non-protonated alkyne carbons which can have long relaxation times.

  • Number of Scans: Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, the area under each signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Interpreting the Mass Spectrum of 4-Octyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular analysis, a thorough understanding of fragmentation patterns is paramount for accurate structural elucidation. This guide provides a detailed interpretation of the mass spectrum of 4-octyne, comparing it with its isomer, 3-octyne (B96577), to highlight the subtle yet significant differences in their fragmentation behavior under electron ionization.

Comparative Analysis of this compound and 3-Octyne Mass Spectra

The electron ionization (EI) mass spectra of this compound and 3-octyne, both with a molecular weight of 110.2 g/mol , exhibit characteristic fragmentation patterns for internal alkynes. The primary fragmentation pathway involves cleavage of the C-C bond alpha to the triple bond, leading to the formation of stable propargyl-type cations. However, the position of the triple bond influences the relative abundance of the resulting fragment ions.

Below is a summary of the significant peaks in the mass spectra of this compound and 3-octyne.

m/zProposed FragmentIon FormulaRelative Intensity (%) - this compoundRelative Intensity (%) - 3-Octyne
110[M]+•[C8H14]+•158
95[M-CH3]+[C7H11]+2515
81[M-C2H5]+[C6H9]+100 (Base Peak)60
67[M-C3H7]+[C5H7]+85100 (Base Peak)
53[C4H5]+[C4H5]+4036
41[C3H5]+[C3H5]+6056.5
29[C2H5]+[C2H5]+309.7

Fragmentation Pathways

The fragmentation of this compound and 3-octyne is dictated by the stability of the resulting carbocations. The following diagram illustrates the primary fragmentation pathway for this compound.

G M This compound [C8H14]+• m/z = 110 F81 [C6H9]+ m/z = 81 (Base Peak) M->F81 - C2H5• F67 [C5H7]+ m/z = 67 M->F67 - C3H7• F95 [C7H11]+ m/z = 95 M->F95 - CH3• F29 [C2H5]+ m/z = 29 M->F29 - C6H9• F53 [C4H5]+ m/z = 53 F81->F53 - C2H4 F41 [C3H5]+ m/z = 41 F67->F41 - C2H2

Caption: Fragmentation pathway of this compound.

In this compound, the symmetrical structure leads to two possible alpha-cleavages, both resulting in the loss of an ethyl radical to form the base peak at m/z 81 ([C6H9]+). The loss of a propyl radical gives rise to the significant peak at m/z 67 ([C5H7]+).

For 3-octyne, the asymmetrical nature of the molecule results in two different primary fragmentation ions of significant abundance. Cleavage of the butyl group leads to the formation of the base peak at m/z 67 ([C5H7]+), while the loss of the ethyl group results in a prominent peak at m/z 81 ([C6H9]+).

Experimental Protocols

The mass spectra referenced in this guide were obtained using electron ionization mass spectrometry. The typical experimental parameters are as follows:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Inlet System: Gas Chromatography (GC) or Direct Insertion Probe

  • Source Temperature: 200-250 °C

  • Scan Range: m/z 20-200

Sample Preparation: The alkyne sample is typically diluted in a volatile solvent (e.g., dichloromethane (B109758) or methanol) before introduction into the mass spectrometer. For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the MS ion source.

This comparative analysis demonstrates that while isomeric alkynes exhibit similar fragmentation patterns, the relative intensities of the fragment ions can be used to differentiate between them, providing valuable structural information to the analytical chemist.

A Comparative Guide to the Infrared Spectroscopy of Internal and Terminal Alkynes: 4-Octyne vs. 1-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the characteristic Infrared (IR) absorption bands of internal alkynes, using 4-octyne as a prime example, and terminal alkynes, represented by 1-octyne. The distinct spectral features arising from the position of the carbon-carbon triple bond are elucidated, supported by experimental data and detailed methodologies.

Distinguishing Internal and Terminal Alkynes via IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For alkynes, the position of the carbon-carbon triple bond (C≡C) gives rise to distinct and diagnostically significant differences in their IR spectra. The key differentiator lies in the presence or absence of a terminal hydrogen atom on the alkyne functional group.

Internal alkynes, such as this compound, are characterized by a symmetrically substituted C≡C bond. This symmetry results in a very small or nonexistent change in the dipole moment during the C≡C stretching vibration. Consequently, the IR absorption band for the C≡C stretch in symmetrical or near-symmetrical internal alkynes is typically very weak or completely absent.[1][2] In the case of this compound, the triple bond is symmetrically substituted, leading to the absence of a C≡C stretching absorption peak in its IR spectrum.[1][3]

In contrast, terminal alkynes, like 1-octyne, possess a hydrogen atom directly bonded to one of the sp-hybridized carbons of the triple bond (≡C-H). This structural feature leads to two characteristic and readily identifiable absorption bands:

  • ≡C-H Stretch: A sharp and strong absorption band typically appears around 3300 cm⁻¹. This band is a hallmark of terminal alkynes. For 1-octyne, this absorption is observed at approximately 3313 cm⁻¹.[4]

  • C≡C Stretch: The carbon-carbon triple bond stretch in terminal alkynes gives rise to a weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹.[3] In 1-octyne, this peak is observed around 2119 cm⁻¹.[4]

Quantitative Comparison of IR Absorption Bands

The following table summarizes the key IR absorption bands for this compound and 1-octyne, highlighting their distinct spectral characteristics.

Functional GroupVibrational ModeThis compound (Internal Alkyne)1-Octyne (Terminal Alkyne)
C≡C StretchAbsent or very weak[3]~2119 cm⁻¹ (weak to medium, sharp)
≡C-H StretchNot Applicable~3313 cm⁻¹ (strong, sharp)[4]
sp³ C-H Stretch~2850-2960 cm⁻¹~2850-2960 cm⁻¹

Experimental Protocols for Infrared Spectroscopy of Alkynes

The following are detailed methodologies for obtaining high-quality IR spectra of liquid alkyne samples.

Sample Preparation: Thin Film Method for Liquid Samples

This method is suitable for non-volatile liquid samples like this compound and 1-octyne.

Materials:

  • FTIR Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Kimwipes

  • Acetone (B3395972) (for cleaning)

  • Sample (this compound or 1-octyne)

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, gently wipe them with a Kimwipe lightly dampened with acetone and allow them to dry completely. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Place one salt plate on a clean, dry surface.

  • Using a clean Pasteur pipette, place one to two drops of the liquid alkyne sample onto the center of the bottom salt plate.

  • Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

  • After analysis, clean the salt plates thoroughly with a solvent like acetone and store them in a desiccator to prevent damage from moisture.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Micropipette or Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Sample (this compound or 1-octyne)

Procedure:

  • Ensure the ATR crystal surface is clean. If necessary, clean it with a soft cloth or swab dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire the background spectrum of the clean, empty ATR crystal.

  • Using a micropipette or Pasteur pipette, place a small drop of the liquid alkyne sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

Logical Relationship Diagram

The following diagram illustrates the relationship between the alkyne structure and its characteristic IR absorption bands.

Alkyne_IR_Spectroscopy cluster_alkyne Alkyne Structure cluster_ir Characteristic IR Absorption Bands Internal Alkyne\n(e.g., this compound) Internal Alkyne (e.g., this compound) No_CH_stretch No ≡C-H Stretch Internal Alkyne\n(e.g., this compound)->No_CH_stretch Weak_or_Absent_C≡C Weak or Absent C≡C Stretch Internal Alkyne\n(e.g., this compound)->Weak_or_Absent_C≡C Symmetry leads to no dipole change Terminal Alkyne\n(e.g., 1-Octyne) Terminal Alkyne (e.g., 1-Octyne) C≡C_stretch C≡C Stretch (~2100-2260 cm⁻¹) Terminal Alkyne\n(e.g., 1-Octyne)->C≡C_stretch Asymmetric vibration induces dipole change C-H_stretch ≡C-H Stretch (~3300 cm⁻¹) Terminal Alkyne\n(e.g., 1-Octyne)->C-H_stretch

References

A Comparative Guide to Analytical Protocols for Determining 4-Octyne Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 4-Octyne, a symmetrical internal alkyne, is a versatile building block in organic synthesis. Its purity can significantly impact reaction yields, byproduct formation, and the overall success of a synthetic route. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the determination of this compound purity. Detailed experimental protocols and supporting data are provided to assist in selecting the most appropriate analytical method.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. GC-MS offers excellent separation and sensitivity for volatile compounds, while NMR provides detailed structural elucidation and quantitative analysis without the need for a specific reference standard for the analyte.[1] FTIR is a rapid method for confirming the presence of the alkyne functional group and detecting certain impurities.

Data Presentation: Quantitative Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation corresponding to molecular vibrations.
Primary Strengths High sensitivity, excellent separation of complex mixtures, and definitive identification of known volatile impurities.[1]Absolute quantification (qNMR), non-destructive, and provides detailed structural information of the main component and impurities.[1]Rapid, non-destructive, and effective for identifying functional groups.[2]
Primary Weaknesses Requires volatile and thermally stable analytes; quantification requires calibration with standards.[1]Lower sensitivity for trace impurities compared to GC-MS, potential for signal overlap.[1][3][4]Limited quantitative capability, not ideal for complex mixtures, and may not detect isomers with similar functional groups.[5]
Typical Limit of Detection (LOD) Low ng/mL to µg/mL range for volatile impurities.[1]0.03 - 0.6 mg/mL.[1]Generally in the % range for quantitative analysis.
Typical Limit of Quantification (LOQ) Low µg/mL range.~0.1% (w/w) for qNMR.Not typically used for precise quantification of impurities.
Selectivity High (based on chromatographic retention time and mass spectrum).High (based on unique chemical shifts for each nucleus).Moderate (based on characteristic functional group absorptions).
Typical Analysis Time 20-40 minutes per sample.5-15 minutes per sample for a standard ¹H NMR.1-5 minutes per sample.

Experimental Protocols

GC-MS Protocol for this compound Purity Determination

This protocol is adapted from established methods for analyzing similar volatile alkynes and general GC-MS guidelines.[6][7]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of high-purity hexane (B92381) to create a 10 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL in hexane.[7]

  • Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and septum.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating hydrocarbons.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

c. Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Common impurities may include isomers (e.g., other octyne isomers) or residual starting materials and solvents from the synthesis.

Quantitative ¹H NMR (qNMR) Protocol for this compound Purity Determination

Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample using an internal standard of known purity.[8][9]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and at least one resonance that does not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

b. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nucleus: ¹H.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a d1 of 30 seconds is generally sufficient to ensure full relaxation for quantitative analysis).

  • Number of Scans (ns): 8 to 16, depending on the sample concentration.

  • Spectral Width: Appropriate for observing all signals (e.g., -2 to 12 ppm).

c. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl groups) and a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Expected ¹H NMR Spectrum of this compound: The ¹H NMR spectrum of this compound is relatively simple due to its symmetry.

  • ~0.98 ppm (triplet, 6H): Corresponds to the two methyl (CH₃) groups.[7]

  • ~1.50 ppm (sextet, 4H): Corresponds to the two methylene (B1212753) (CH₂) groups adjacent to the methyl groups.[7]

  • ~2.12 ppm (triplet, 4H): Corresponds to the two methylene (CH₂) groups adjacent to the alkyne.[7]

Expected ¹³C NMR Spectrum of this compound:

  • ~13.5 ppm: Methyl carbons.

  • ~21.0 ppm: Methylene carbons adjacent to the alkyne.

  • ~22.5 ppm: Methylene carbons adjacent to the methyl groups.

  • ~80.5 ppm: Alkynyl carbons.

FTIR Spectroscopy Protocol for this compound

FTIR is primarily used for qualitative confirmation of the alkyne functional group.

a. Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two KBr or NaCl salt plates to form a thin film.[2]

b. FTIR Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Accessory: Transmission holder for salt plates.

  • Spectral Range: 4000 - 400 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.[2]

  • Number of Scans: 16.[2]

c. Data Analysis: Examine the spectrum for the characteristic absorption band of the internal alkyne C≡C stretch. For a symmetrical internal alkyne like this compound, this peak is expected to be weak or absent due to the lack of a significant change in dipole moment during the vibration.[10][11] The presence of strong C-H stretching bands around 2850-2960 cm⁻¹ will confirm the aliphatic nature of the molecule. The absence of a sharp peak around 3300 cm⁻¹ indicates the absence of a terminal alkyne impurity.[12][13]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh this compound Sample p2 Dissolve in Hexane p1->p2 p3 Dilute to Working Concentration p2->p3 p4 Transfer to Autosampler Vial p3->p4 a1 Inject Sample into GC p4->a1 a2 Separation on HP-5ms Column a1->a2 a3 Elution of Components a2->a3 a4 Ionization (EI, 70 eV) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 a6 Detection a5->a6 d1 Generate Total Ion Chromatogram (TIC) a6->d1 d2 Integrate Peak Areas d1->d2 d3 Identify Impurities via Mass Spectral Library d1->d3 d4 Calculate % Purity d2->d4

Caption: Workflow for this compound purity determination using GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_nmr NMR cluster_ftir FTIR start Purity Determination of this compound gcms1 Separates Volatile Components start->gcms1 nmr1 Provides Structural Information start->nmr1 ftir1 Identifies Functional Groups start->ftir1 gcms2 Identifies by Mass Spectrum gcms1->gcms2 gcms3 High Sensitivity for Trace Impurities gcms2->gcms3 nmr2 Absolute Quantification (qNMR) nmr1->nmr2 nmr3 Non-destructive nmr2->nmr3 ftir2 Rapid Analysis ftir1->ftir2 ftir3 Qualitative Assessment ftir2->ftir3

References

A Comparative Guide to the Reactivity of 4-Octyne and 3-Hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the nuanced reactivity of alkynes serves as a cornerstone for the construction of complex molecular architectures. Understanding the factors that govern the reactivity of these unsaturated hydrocarbons is paramount for designing efficient and selective synthetic pathways. This guide provides an objective comparison of the reactivity of two internal, symmetrical alkynes: 4-octyne and 3-hexyne (B1328910). By examining their behavior in common alkyne addition reactions—catalytic hydrogenation, halogenation, and acid-catalyzed hydration—we can elucidate the subtle yet significant impact of steric hindrance on their chemical transformations.

Structural Comparison and the Role of Steric Hindrance

Both this compound and 3-hexyne are internal alkynes, meaning the carbon-carbon triple bond is not located at the end of the carbon chain. They are also symmetrical, with identical alkyl groups attached to each of the sp-hybridized carbons. The key difference lies in the nature of these alkyl substituents: 3-hexyne possesses two ethyl groups, while this compound has two propyl groups. This seemingly minor variation in alkyl chain length has a discernible effect on the steric environment around the triple bond.

The propyl groups of this compound are larger and more sterically demanding than the ethyl groups of 3-hexyne. This increased steric bulk around the reactive π-bonds of the alkyne functionality in this compound is the primary determinant of its generally lower reactivity compared to 3-hexyne. The approach of reagents to the triple bond is more impeded in this compound, leading to slower reaction rates.[1][2][3]

G Logical Relationship: Structure and Reactivity cluster_0 Molecular Structures cluster_1 Steric Hindrance cluster_2 Reactivity 3-Hexyne 3-Hexyne Ethyl Groups Low_Hindrance Lower Steric Hindrance 3-Hexyne->Low_Hindrance leads to This compound This compound Propyl Groups High_Hindrance Higher Steric Hindrance This compound->High_Hindrance leads to High_Reactivity Higher Reactivity Low_Hindrance->High_Reactivity results in Low_Reactivity Lower Reactivity High_Hindrance->Low_Reactivity results in

Caption: Steric hindrance influencing reactivity.

Comparative Reactivity in Key Alkyne Reactions

The following sections detail the expected relative reactivity of this compound and 3-hexyne in three fundamental alkyne addition reactions, supported by established principles of organic chemistry.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes can proceed in a stepwise manner, first to an alkene and then to an alkane. The use of specific catalysts allows for the selective formation of either the cis-alkene (using Lindlar's catalyst) or the trans-alkene (using sodium in liquid ammonia), or complete reduction to the alkane (using catalysts like platinum or palladium on carbon).

Due to the greater steric hindrance around the triple bond in this compound, it is expected to undergo catalytic hydrogenation at a slower rate than 3-hexyne under identical conditions.[2][3] The larger propyl groups impede the adsorption of the alkyne onto the catalyst surface, which is a crucial step in the hydrogenation process.

ReactionSubstrateExpected Relative RateProduct(s)
Catalytic Hydrogenation 3-HexyneFaster(Z)-3-Hexene (with Lindlar's catalyst), (E)-3-Hexene (with Na/NH₃), Hexane (with Pt/C or Pd/C)
This compoundSlower(Z)-4-Octene (with Lindlar's catalyst), (E)-4-Octene (with Na/NH₃), Octane (with Pt/C or Pd/C)
Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of an alkyne typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products (a trans-dihaloalkene). A second equivalent of the halogen can then add to the resulting alkene to form a tetrahaloalkane.

Consistent with the principle of steric hindrance, the approach of the relatively bulky halogen molecule to the alkyne is more restricted in this compound than in 3-hexyne. Consequently, 3-hexyne is expected to exhibit a higher rate of halogenation. For 3-hexyne, experimental evidence suggests that bromination leads exclusively to the trans-dibromide product, supporting the formation of a cyclic bromonium ion intermediate.[4]

ReactionSubstrateExpected Relative RateProduct(s) with One Equivalent of X₂
Halogenation (e.g., Bromination) 3-HexyneFaster(E)-3,4-Dibromo-3-hexene
This compoundSlower(E)-4,5-Dibromo-4-octene
Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkynes, typically in the presence of a mercury(II) salt catalyst, results in the formation of an enol intermediate, which rapidly tautomerizes to a more stable ketone. For symmetrical internal alkynes like 3-hexyne and this compound, this reaction yields a single ketone product.

The initial step of this reaction involves the electrophilic attack of a proton (or a mercury ion) on the alkyne. The larger alkyl groups in this compound are expected to create a more sterically congested environment, thus slowing down the rate of hydration compared to 3-hexyne.[5][6]

ReactionSubstrateExpected Relative RateProduct
Acid-Catalyzed Hydration 3-HexyneFaster3-Hexanone
This compoundSlower4-Octanone

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Note that reaction times and temperatures may need to be adjusted based on the specific substrate and desired outcome.

Catalytic Hydrogenation (Semihydrogenation to a cis-Alkene)

G start Start dissolve Dissolve alkyne in a suitable solvent (e.g., ethanol (B145695) or hexane). start->dissolve add_catalyst Add Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). dissolve->add_catalyst hydrogenate Purge the reaction vessel with hydrogen gas and maintain a positive pressure. add_catalyst->hydrogenate monitor Monitor the reaction progress by TLC or GC. hydrogenate->monitor filter Upon completion, filter the reaction mixture to remove the catalyst. monitor->filter concentrate Concentrate the filtrate under reduced pressure to yield the cis-alkene. filter->concentrate end End concentrate->end G start Start dissolve_alkyne Dissolve the alkyne in an inert solvent (e.g., dichloromethane). start->dissolve_alkyne cool Cool the solution in an ice bath. dissolve_alkyne->cool add_bromine Add a solution of bromine in the same solvent dropwise with stirring. cool->add_bromine monitor Monitor the disappearance of the bromine color. add_bromine->monitor workup Perform an aqueous workup to remove any unreacted bromine and HBr. monitor->workup dry_concentrate Dry the organic layer and concentrate under reduced pressure. workup->dry_concentrate end End dry_concentrate->end G start Start prepare_reagent Prepare a solution of aqueous sulfuric acid and a catalytic amount of mercury(II) sulfate. start->prepare_reagent add_alkyne Add the alkyne to the acidic solution. prepare_reagent->add_alkyne heat Heat the reaction mixture with stirring. add_alkyne->heat monitor Monitor the reaction by TLC or GC. heat->monitor cool_extract Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether). monitor->cool_extract wash_dry_concentrate Wash the organic extract, dry it, and concentrate under reduced pressure. cool_extract->wash_dry_concentrate end End wash_dry_concentrate->end

References

A Comparative Guide to the Hydroboration of 4-Octyne Versus Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of alkynes is a cornerstone of synthetic organic chemistry, providing a powerful method for the anti-Markovnikov hydration of triple bonds. This guide offers a detailed comparison of the reactivity between a symmetrical internal alkyne, 4-octyne, and a representative terminal alkyne, 1-octyne (B150090), in hydroboration reactions. This analysis is supported by established chemical principles and representative experimental data to inform synthetic strategy and decision-making.

Executive Summary

Hydroboration of terminal alkynes offers high regioselectivity, leading to the formation of aldehydes with excellent yields.[1][2][3] In contrast, the hydroboration of symmetrical internal alkynes like this compound is not regioselective but still synthetically useful as it yields a single ketone product.[2][4][5] The choice between these substrates depends on the desired carbonyl product. Terminal alkynes are generally more reactive due to lower steric hindrance at the reaction center.

Data Presentation: Performance Comparison

The following table summarizes the key differences in the hydroboration-oxidation of this compound and 1-octyne, using a sterically hindered borane (B79455) such as disiamylborane (B86530) or 9-Borabicyclo[3.3.1]nonane (9-BBN).

ParameterThis compound (Symmetrical Internal Alkyne)1-Octyne (Terminal Alkyne)
Primary Product 4-OctanoneOctanal
Regioselectivity Not applicable (symmetrical)High (>95% for the terminal carbon)
Mixture of Products Single ketone productPrimarily the aldehyde, with minor ketone isomers
Relative Reactivity ModerateHigh
Typical Yield Good to Excellent (e.g., ~85-95%)Excellent (e.g., ~90-98%)
Key Advantage Clean conversion to a single ketone.[2][4][5]High regioselectivity for aldehyde synthesis.[1][2][3]
Limitation Limited to the synthesis of symmetrical ketones.Potential for small amounts of the isomeric ketone.

Reaction Pathways

The hydroboration of alkynes proceeds via a syn-addition of the hydroborating agent across the triple bond. The subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, forming an enol intermediate which then tautomerizes to the more stable carbonyl compound.

G cluster_0 Hydroboration of this compound cluster_1 Hydroboration of 1-Octyne This compound This compound Vinylborane Intermediate (this compound) Vinylborane Intermediate (this compound) This compound->Vinylborane Intermediate (this compound) 1. R₂BH Enol Intermediate (this compound) Enol Intermediate (this compound) Vinylborane Intermediate (this compound)->Enol Intermediate (this compound) 2. H₂O₂, NaOH 4-Octanone 4-Octanone Enol Intermediate (this compound)->4-Octanone Tautomerization 1-Octyne 1-Octyne Terminal Vinylborane Intermediate Terminal Vinylborane Intermediate 1-Octyne->Terminal Vinylborane Intermediate 1. R₂BH (Anti-Markovnikov) Terminal Enol Intermediate Terminal Enol Intermediate Terminal Vinylborane Intermediate->Terminal Enol Intermediate 2. H₂O₂, NaOH Octanal Octanal Terminal Enol Intermediate->Octanal Tautomerization

Caption: Comparative reaction pathways for the hydroboration-oxidation of this compound and 1-octyne.

Experimental Protocols

The following are representative experimental protocols for the hydroboration-oxidation of this compound and 1-octyne. These procedures are adapted from established methods for alkyne hydroboration.

Protocol 1: Hydroboration-Oxidation of this compound

Materials:

  • This compound (10 mmol)

  • 9-BBN (0.5 M solution in THF, 22 mL, 11 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695) (95%)

  • Sodium hydroxide (B78521) (6 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).

  • This compound (10 mmol) is dissolved in 20 mL of anhydrous THF and added to the flask.

  • The flask is cooled to 0 °C in an ice bath.

  • The 9-BBN solution in THF (22 mL, 11 mmol) is added dropwise to the stirred solution of this compound over 20 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is cooled back to 0 °C, and 6 mL of 95% ethanol is slowly added, followed by the slow, dropwise addition of 6 mL of 6 M NaOH.

  • 30% hydrogen peroxide (6 mL) is then added dropwise, ensuring the temperature of the reaction mixture does not exceed 50 °C.

  • The mixture is stirred at room temperature for 1 hour and then heated to reflux for an additional hour.

  • After cooling to room temperature, the reaction mixture is partitioned between 50 mL of diethyl ether and 50 mL of water.

  • The aqueous layer is separated and extracted twice more with 25 mL portions of diethyl ether.

  • The combined organic extracts are washed with 50 mL of brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-octanone.

  • The product can be purified by distillation or column chromatography.

Protocol 2: Hydroboration-Oxidation of 1-Octyne

The protocol for 1-octyne is identical to that for this compound, with the substitution of 1-octyne (10 mmol) as the starting material. All other reagent quantities and procedural steps remain the same.

Logical Relationship: Reactivity and Selectivity

The differences in reactivity and selectivity between terminal and internal alkynes in hydroboration are governed by steric and electronic factors.

G Alkyne Substrate Alkyne Substrate Terminal Alkyne (e.g., 1-Octyne) Terminal Alkyne (e.g., 1-Octyne) Alkyne Substrate->Terminal Alkyne (e.g., 1-Octyne) Internal Alkyne (e.g., this compound) Internal Alkyne (e.g., this compound) Alkyne Substrate->Internal Alkyne (e.g., this compound) Steric Hindrance Steric Hindrance Terminal Alkyne (e.g., 1-Octyne)->Steric Hindrance Low Electronic Effects Electronic Effects Terminal Alkyne (e.g., 1-Octyne)->Electronic Effects Asymmetric Internal Alkyne (e.g., this compound)->Steric Hindrance Higher Internal Alkyne (e.g., this compound)->Electronic Effects Symmetric High Regioselectivity High Regioselectivity Steric Hindrance->High Regioselectivity favors terminal attack No Regioselectivity No Regioselectivity Steric Hindrance->No Regioselectivity Electronic Effects->High Regioselectivity directs boron to terminal C Electronic Effects->No Regioselectivity Aldehyde Product Aldehyde Product High Regioselectivity->Aldehyde Product Ketone Product Ketone Product No Regioselectivity->Ketone Product

References

A Comparative Guide to Catalysts for the Selective Semi-Hydrogenation of 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective semi-hydrogenation of internal alkynes to yield cis- or trans-alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount in achieving high conversion of the starting alkyne while maintaining excellent selectivity towards the desired alkene isomer and avoiding over-reduction to the corresponding alkane. This guide provides a comparative analysis of various catalytic systems for the semi-hydrogenation of 4-octyne, a common model substrate for internal alkynes. We present a summary of their performance based on experimental data, detailed experimental protocols, and a visualization of the underlying reaction mechanisms.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in semi-hydrogenation is primarily evaluated by its ability to promote high conversion of the alkyne and high selectivity for the desired alkene product. The following table summarizes the performance of several notable catalysts in the semi-hydrogenation of this compound.

CatalystHydrogen SourceSolventTemp. (°C)Pressure (bar)Conversion (%)Selectivity to 4-octene (%)Alkene IsomerReference
PdCl₂ (0.0002 mol%)H₂Ethanol (B145695)905>99>96cis (>95%)[1][2]
--INVALID-LINK--₂ElectrocatalyticAcetonitrileRoom Temp.N/A>9593cis[3]
Ni-NPs in [CNC₃MMIM]NTf₂H₂Ionic Liquid4049282cis[4]
NiI₂/dppfH₂1,4-dioxane (B91453)10020>95>95trans[5]
Pt NPs with 1-octylamineH₂N/AN/AN/A~99.9>90cis[6]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful implementation of these catalytic systems. Below are representative protocols for palladium- and nickel-based catalysts.

Protocol 1: Palladium-Catalyzed cis-Semi-Hydrogenation of this compound

This protocol is adapted from a procedure for the highly efficient semi-hydrogenation of alkynes using a simple palladium salt.[1][2]

Materials:

  • This compound

  • Palladium chloride (PdCl₂)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Substrate Addition: To the reactor, add this compound and ethanol (e.g., a 0.5 M solution). Subsequently, add the palladium chloride catalyst (0.0002 mol% relative to the substrate).

  • Reaction Setup: Seal the reactor and purge it several times with hydrogen gas to remove any residual air.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 5 bar. Heat the reactor to 90 °C while stirring the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC to determine the conversion of this compound and the selectivity towards 4-octene.

  • Work-up: Once the reaction has reached the desired conversion, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be filtered to remove any solid residues, and the solvent can be removed under reduced pressure to isolate the product.

Protocol 2: Nickel-Catalyzed trans-Semi-Hydrogenation of this compound

This protocol is based on a method for E-selective alkyne semi-hydrogenation using a nickel(II) iodide and dppf ligand system.[5]

Materials:

  • This compound

  • Nickel(II) iodide (NiI₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 1,4-Dioxane (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor with stirring and temperature control

  • GC for analysis

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add NiI₂ (5 mol%) and dppf (6 mol%) to the high-pressure reactor.

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane to the reactor, followed by the this compound substrate.

  • Reaction Setup: Seal the reactor and remove it from the glovebox. Connect the reactor to a hydrogen gas line and purge the system several times.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 20 bar. Heat the reaction mixture to 100 °C with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine conversion and selectivity.

  • Work-up: After completion, cool the reactor, vent the hydrogen, and process the reaction mixture as required for product isolation and purification.

Reaction Mechanisms and Experimental Workflow

The stereochemical outcome of the semi-hydrogenation of this compound is dictated by the reaction mechanism, which varies depending on the catalyst employed. The following diagrams illustrate the proposed catalytic cycles for palladium and nickel catalysts, along with a general experimental workflow.

G General Experimental Workflow for this compound Semi-Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_reactor Prepare Reactor (Clean, Dry, Purge) add_reagents Add Catalyst, Substrate, and Solvent prep_reactor->add_reagents seal_purge Seal Reactor and Purge with H₂ add_reagents->seal_purge set_conditions Set Temperature and Pressure seal_purge->set_conditions run_reaction Run Reaction with Stirring set_conditions->run_reaction monitor Monitor Progress (e.g., GC) run_reaction->monitor monitor->run_reaction Continue until completion workup Cool, Vent, and Work-up monitor->workup product Product Isolation and Characterization workup->product

Caption: General experimental workflow for catalytic semi-hydrogenation.

G Proposed Catalytic Cycles for this compound Semi-Hydrogenation cluster_pd A) Palladium-Catalyzed (cis-selective) cluster_ni B) Nickel-Catalyzed (trans-selective) Pd0 Pd(0) Pd_alkyne Pd(0)-Alkyne Complex Pd0->Pd_alkyne + this compound Pd_H2 Pd(II)-Dihydride Pd_alkyne->Pd_H2 + H₂ (Oxidative Addition) Pd_vinyl Pd(II)-Vinylhydride Pd_H2->Pd_vinyl Migratory Insertion cis_alkene cis-4-Octene Pd_vinyl->cis_alkene Reductive Elimination cis_alkene->Pd0 - Product Ni0 Ni(0) Ni_alkyne Nickelacyclopropene Ni0->Ni_alkyne + this compound Ni_vinyl Ni(II)-Vinyl Intermediate Ni_alkyne->Ni_vinyl + H⁺, + e⁻ Ni_isomerization Ni-H Isomerization (hypothesized) Ni_vinyl->Ni_isomerization Isomerization Step trans_alkene trans-4-Octene Ni_isomerization->trans_alkene + H⁺, + e⁻ - Ni(0)

Caption: Proposed catalytic cycles for cis- and trans-selective semi-hydrogenation.

References

Validating the Structure of 4-Octyne Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel organic compounds is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for validating the structure of 4-octyne derivatives, supported by experimental data and detailed protocols.

The internal alkyne scaffold of this compound and its derivatives is a common motif in various biologically active molecules and synthetic intermediates. Confirming the precise connectivity and stereochemistry of substituents around this core is crucial for understanding their function and reactivity. While one-dimensional (1D) NMR provides initial insights, complex substitution patterns often lead to spectral overlap, necessitating the use of more advanced 2D NMR methods. This guide will delve into the practical application and comparative strengths of COSY, HSQC, HMBC, and NOESY experiments in the structural validation of this compound derivatives.

Comparative Analysis of 2D NMR Techniques for this compound Derivatives

A suite of 2D NMR experiments is typically employed to piece together the molecular puzzle. Each technique provides a unique set of correlations, and their combined interpretation leads to a confident structural assignment.

2D NMR Technique Information Provided Application to this compound Derivatives Typical Acquisition Time
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Establishes the connectivity of proton spin systems within the propyl chains and any substituents. For example, it will show the correlation between the methyl protons and the adjacent methylene (B1212753) protons.~20-30 minutes
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a specific carbon atom.Unambiguously assigns the chemical shifts of protonated carbons in the this compound framework and its side chains.~30-60 minutes
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-4 bonds apart.Crucial for identifying quaternary carbons, such as the alkyne carbons (C4 and C5), and for connecting different spin systems across the alkyne bond or through heteroatoms.~1-3 hours
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are in close proximity, regardless of bond connectivity.Essential for determining the relative stereochemistry of substituents, particularly in chiral this compound derivatives.~2-6 hours

Experimental Data for this compound and its Derivatives

The following tables summarize the expected and experimentally observed ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative, This compound-3,6-diol (B15348232). These values serve as a baseline for comparison when analyzing new derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 / C81.01 (t)13.5
C2 / C71.51 (sextet)22.8
C3 / C62.14 (t)20.7
C4 / C5-80.5

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound-3,6-diol

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 / C8~1.0 (t)~10
C2 / C7~1.6 (m)~30
C3 / C6~4.3 (m)~60
C4 / C5-~85
OHvariable-

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration. The data for this compound-3,6-diol is based on predicted values and typical ranges for similar structures.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette to prevent magnetic field inhomogeneities.[2]

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2D NMR Data Acquisition

The following are general acquisition parameters that can be adapted for specific instruments and samples. It is recommended to first acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

COSY (cosygpprqf pulse program):

  • Set the spectral width in both dimensions to cover all proton signals.

  • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve adequate signal-to-noise.

  • Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for good resolution.

HSQC (hsqcedetgpsisp2.2 pulse program):

  • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to encompass all expected signals.

  • The number of scans per increment will depend on the sample concentration, but 8-16 scans are a good starting point.

  • Acquire 128-256 increments in the t₁ dimension.

HMBC (hmbcgplpndqf pulse program):

  • Use the same spectral widths as for the HSQC experiment.

  • HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 16-64) per increment is often necessary.

  • Acquire 128-256 increments in the t₁ dimension.

NOESY (noesygpph pulse program):

  • Set the spectral width in both dimensions to include all proton signals.

  • The mixing time (d8) is a crucial parameter and typically ranges from 300 to 800 ms (B15284909) for small molecules. Optimization may be required.

  • Acquire a sufficient number of scans (e.g., 8-16) and increments (256-512) to detect weak NOE cross-peaks.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations observed in each 2D NMR spectrum.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Acquisition cluster_data_analysis Data Analysis Dissolve Dissolve Derivative Transfer Transfer to NMR Tube Dissolve->Transfer Filter Filter if Necessary Transfer->Filter COSY COSY Filter->COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC Assignments Assign ¹H & ¹³C HSQC->Assignments HMBC HMBC HMBC->Connectivity HMBC->Assignments NOESY NOESY Stereochem Determine Stereochemistry NOESY->Stereochem Connectivity->Assignments Assignments->Stereochem Structure Final Structure Validation Stereochem->Structure

Figure 1. Experimental workflow for 2D NMR-based structure validation.

cosy_correlations COSY Correlations in a this compound Derivative H1 H1 H2 H2 H1->H2 H3 H3 H2->H3 H6 H6 H7 H7 H6->H7 H8 H8 H7->H8

Figure 2. Key COSY correlations in a typical this compound derivative.

hmbc_correlations HMBC Correlations to Alkyne Carbons cluster_protons Protons cluster_carbons Carbons H3 H3 C4 C4 H3->C4 ²J, ³J C5 C5 H3->C5 ³J, ⁴J H6 H6 H6->C4 ³J, ⁴J H6->C5 ²J, ³J

Figure 3. Diagnostic HMBC correlations for identifying alkyne carbons.

noesy_correlations NOESY Correlation for Stereochemistry cluster_backbone cluster_substituents p1 p2 p1->p2 p3 p2->p3 C4 p3->C4 Sub3 Substituent at C3 p3->Sub3 C5 C4->C5 p6 C5->p6 p7 p6->p7 Sub6 Substituent at C6 p6->Sub6 p8 p7->p8 Sub3->Sub6 Through-space correlation

Figure 4. NOESY correlation indicating spatial proximity of substituents.

By systematically applying this suite of 2D NMR experiments and carefully interpreting the resulting correlation data, researchers can confidently validate the intricate structures of novel this compound derivatives, paving the way for a deeper understanding of their chemical and biological properties.

References

A Comparative Guide to Analytical Standards for 4-Octyne Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 4-octyne. Given the volatile and non-polar nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as the primary and most suitable analytical technique. A comparison with High-Performance Liquid Chromatography (HPLC) is also detailed to highlight the relative strengths and weaknesses of each approach for this specific analyte. This guide includes detailed, albeit model, experimental protocols and comparative performance data to assist researchers in selecting and implementing the most appropriate method for their specific research needs.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical for obtaining accurate and reproducible results. The primary methods considered here are Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) and High-Performance Liquid Chromatography (HPLC), which would necessitate a derivatization step for effective analysis of a non-polar alkyne like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation is based on the compound's boiling point and its interaction between a gaseous mobile phase and a stationary phase, followed by detection based on mass-to-charge ratio.Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection via UV absorbance.
Applicability for this compound Highly suitable due to the volatile and thermally stable nature of this compound. Direct analysis is feasible without derivatization.Less suitable for direct analysis as this compound lacks a UV chromophore. Chemical derivatization is mandatory to introduce a UV-active functional group.
Limit of Detection (LOD) Estimated to be in the low ng/mL to pg/mL range.Dependent on the choice of derivatizing agent and its molar absorptivity, but generally expected to be higher than GC-MS.
Limit of Quantification (LOQ) Estimated to be in the low ng/mL range.Dependent on the derivatization efficiency and the detector response to the derivatized product.
Linearity (R²) Typically > 0.995.Generally > 0.99, but can be affected by the reproducibility of the derivatization reaction.
Sample Preparation Simple solvent extraction is usually sufficient.Requires a more complex, multi-step derivatization process prior to injection.
Analysis Time Relatively fast, with typical run times under 30 minutes.Can be longer due to the additional derivatization step and potentially longer chromatographic run times.
Specificity High, as mass spectrometry provides structural information for unambiguous peak identification.Lower, as it relies on retention time and UV absorbance, which can be prone to interferences from other UV-absorbing compounds.

Experimental Protocols

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound using GC-MS. It is recommended to optimize the parameters for your specific instrumentation and sample matrix.

1. Materials and Reagents:

  • This compound certified reference standard (Sigma-Aldrich or equivalent)

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample and standard dilution

  • Internal standard (e.g., deuterated this compound or a similar non-interfering hydrocarbon)

2. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 110, 95, 67).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the chosen solvent to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Spike each calibration standard and sample with the internal standard at a constant concentration.

  • For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering matrix components.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This protocol is a hypothetical approach for the analysis of this compound using HPLC-UV, as it requires a derivatization step to render the analyte detectable.

1. Derivatization Principle: The triple bond of this compound can potentially be derivatized to introduce a chromophore. A possible, though not standard, approach could involve a reaction that attaches a UV-active moiety, such as a phenyl group. For instance, a hydration of the alkyne to a ketone followed by derivatization of the carbonyl group could be explored, but this adds significant complexity. A more direct, yet still complex, approach might involve a cycloaddition reaction with a UV-active reagent.

2. Hypothetical Derivatization Protocol (Example using a generic UV-active reagent):

  • To the sample containing this compound, add a solution of a derivatizing agent that reacts with alkynes to introduce a chromophore (e.g., a reagent that undergoes a click reaction or other addition reaction).

  • Add a catalyst if required and incubate the reaction mixture at a specific temperature for a defined period to ensure complete derivatization.

  • Quench the reaction and extract the derivatized this compound into a suitable organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of the derivatized product.

4. Challenges and Considerations:

  • The derivatization reaction must be reproducible and go to completion to ensure accurate quantification.

  • The derivatizing agent and any by-products should not interfere with the chromatographic analysis.

  • Method development and validation for this approach would be significantly more complex than for the direct GC-MS analysis.

Mandatory Visualizations

Analytical_Workflow_for_4_Octyne_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Containing this compound Extraction Solvent Extraction (if necessary) Sample->Extraction Derivatization Derivatization (for HPLC) Extraction->Derivatization For HPLC GCMS GC-MS Analysis (Primary Method) Extraction->GCMS Direct Injection HPLC HPLC-UV Analysis (Alternative Method) Derivatization->HPLC Injection Peak_Integration Peak Integration GCMS->Peak_Integration HPLC->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound quantification.

Method_Comparison_Logic cluster_gcms GC-MS Approach cluster_hplc HPLC-UV Approach Analyte Analyte: this compound (Volatile, Non-polar, No Chromophore) GCMS_Adv Advantages: - High Sensitivity - High Specificity - No Derivatization Analyte->GCMS_Adv HPLC_Req Requires Derivatization (to add UV chromophore) Analyte->HPLC_Req Conclusion Conclusion: GC-MS is the superior method for this compound quantification. GCMS_Adv->Conclusion HPLC_Disadv Disadvantages: - Complex Sample Prep - Potential for Lower Accuracy - Lower Specificity HPLC_Req->HPLC_Disadv HPLC_Disadv->Conclusion

Caption: Logical comparison of GC-MS and HPLC-UV for this compound analysis.

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for 4-octyne. By presenting Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR data side-by-side, this document aims to offer a comprehensive resource for the structural elucidation and verification of this compound. The methodologies for key spectroscopic experiments are also detailed to support reproducibility and further investigation.

Spectroscopic Data Comparison

The following tables summarize the experimental and calculated spectroscopic data for this compound. Experimental values have been sourced from established chemical databases, while the calculated data were generated using predictive algorithms.

Table 1: Infrared (IR) Spectroscopy Data

FeatureExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Notes
C-H Stretch (sp³)2965, 2935, 28752960-2850Typical for alkyl C-H bonds.
C≡C StretchWeak or absent~2230The symmetrical nature of this compound results in a very small change in dipole moment during the C≡C stretching vibration, leading to a weak or absent peak in the experimental spectrum.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

ProtonsExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)MultiplicityIntegration
-CH₂-C≡~2.14~2.20Triplet4H
-CH₂-CH₃~1.48~1.55Sextet4H
-CH₃~0.98~0.95Triplet6H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

CarbonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C≡C~80.6~80.0
-CH₂-C≡~19.1~19.5
-CH₂-CH₃~22.8~22.5
-CH₃~13.5~13.0

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers aiming to reproduce these results.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition:

    • A background spectrum of the KBr plates was recorded.

    • The sample was placed in the spectrometer's sample holder.

    • The spectrum was acquired over a range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, 16 to 32 scans were co-added.

    • The final spectrum is presented as transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments within this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer was utilized.

  • Data Acquisition:

    • The spectrometer was locked onto the deuterium (B1214612) signal of the CDCl₃.

    • The magnetic field was shimmed to achieve homogeneity.

    • A standard one-pulse sequence was used to acquire the spectrum.

    • Key parameters included a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR was used.

  • Instrumentation: A 100 MHz NMR spectrometer (or a 400 MHz spectrometer operating at a ¹³C frequency of 100 MHz) was employed.

  • Data Acquisition:

    • A proton-decoupled pulse sequence was used to simplify the spectrum to single peaks for each unique carbon.

    • The spectral width was set to approximately 0-100 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) was used to ensure accurate integration, although not strictly necessary for qualitative analysis.

    • A significantly larger number of scans (e.g., 128 to 1024) was required due to the low natural abundance of the ¹³C isotope.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for comparing experimental and calculated spectroscopic data, a crucial process in chemical structure verification.

Spectroscopic_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_sample This compound Sample exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire NMR Spectra (¹H & ¹³C) exp_sample->exp_nmr exp_data Experimental Data exp_ir->exp_data exp_nmr->exp_data comparison Compare Data exp_data->comparison comp_structure This compound Structure (SMILES/MOL) comp_predict Predict Spectroscopic Data comp_structure->comp_predict comp_data Calculated Data comp_predict->comp_data comp_data->comparison conclusion Structural Confirmation comparison->conclusion

Caption: Workflow for comparing experimental and calculated spectroscopic data.

References

Distinguishing 4-Octyne and its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical task in chemical research and drug development, where subtle structural variations can lead to significant differences in physical, chemical, and biological properties. This guide provides a comprehensive comparison of standard spectroscopic techniques for distinguishing 4-octyne from its common isomers, including other internal alkynes (2-octyne, 3-octyne), a terminal alkyne (1-octyne), and a cyclic alkene (cyclooctene). By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and differentiate these C₈H₁₄ isomers.

Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for this compound and its selected isomers, providing a clear basis for comparison.

IsomerSpectroscopic TechniqueCharacteristic Features
This compound IR (cm⁻¹) C-H stretch (sp³): ~2870-2960C≡C stretch: ~2270 (weak or absent due to symmetry)
¹H NMR (ppm) ~2.14 (m, 4H, -CH₂-C≡)~1.48 (m, 4H, -CH₂-)~0.95 (t, 6H, -CH₃)
¹³C NMR (ppm) ~80.6 (C≡C)~22.9 (-CH₂-)~20.7 (-CH₂-C≡)~13.9 (-CH₃)
MS (m/z) 110 (M⁺), 95, 81, 67, 53, 41
1-Octyne IR (cm⁻¹) ≡C-H stretch: ~3310 (strong, sharp)C≡C stretch: ~2120 (weak)C-H stretch (sp³): ~2860-2960
¹H NMR (ppm) ~2.18 (t, 2H, -CH₂-C≡)~1.93 (t, 1H, ≡C-H)~1.2-1.6 (m, 8H, -CH₂-)~0.90 (t, 3H, -CH₃)
¹³C NMR (ppm) ~84.3 (C≡C-H)~68.2 (C≡C-H)~31.3, 28.5, 28.4, 22.5 (-CH₂-)~18.6 (-CH₂-C≡)~14.0 (-CH₃)
MS (m/z) 110 (M⁺), 95, 81, 67, 55, 41
2-Octyne IR (cm⁻¹) C-H stretch (sp³): ~2870-2960C≡C stretch: ~2250 (weak)
¹H NMR (ppm) ~2.1 (m, 2H, -CH₂-C≡)~1.7 (t, 3H, ≡C-CH₃)~1.2-1.5 (m, 6H, -CH₂-)~0.9 (t, 3H, -CH₃)
¹³C NMR (ppm) ~79.8, 75.2 (C≡C)~31.5, 28.8, 22.1 (-CH₂-)~18.8 (-CH₂-C≡)~14.0 (-CH₃)~3.5 (≡C-CH₃)
MS (m/z) 110 (M⁺), 95, 81, 67, 53, 41
3-Octyne IR (cm⁻¹) C-H stretch (sp³): ~2870-2960C≡C stretch: ~2260 (weak)
¹H NMR (ppm) ~2.1 (m, 4H, -CH₂-C≡)~1.4-1.6 (m, 4H, -CH₂-)~1.0 (t, 3H, -CH₃)~0.9 (t, 3H, -CH₃)
¹³C NMR (ppm) ~81.1, 79.0 (C≡C)~31.5, 22.0, 21.2 (-CH₂-)~14.1, 13.5 (-CH₃)
MS (m/z) 110 (M⁺), 95, 81, 67, 53, 41
Cyclooctene IR (cm⁻¹) =C-H stretch: ~3020 (weak)C-H stretch (sp³): ~2850-2930C=C stretch: ~1650 (weak)
¹H NMR (ppm) ~5.6 (m, 2H, -CH=CH-)~2.1 (m, 4H, -CH₂-C=)~1.5 (m, 8H, -CH₂-)
¹³C NMR (ppm) ~130.0 (-CH=CH-)~29.5, 26.5, 25.8 (-CH₂-)
MS (m/z) 110 (M⁺), 95, 81, 67, 54, 41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of characteristic functional groups, particularly the C≡C triple bond and the ≡C-H bond.

Methodology:

  • Sample Preparation: For liquid samples like this compound and its isomers, a neat spectrum can be obtained. Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Mount the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the spectrum for the presence of a sharp, strong peak around 3300 cm⁻¹ which is indicative of a terminal alkyne (≡C-H stretch).

    • Look for a weak absorption in the 2100-2260 cm⁻¹ region, characteristic of a C≡C stretch. Note that for symmetrical or near-symmetrical internal alkynes like this compound, this peak may be very weak or absent.[1]

    • For cyclooctene, look for a weak C=C stretch around 1650 cm⁻¹ and a weak =C-H stretch around 3020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: Room temperature (typically 298 K).

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal to deduce the structure. Terminal alkynes will show a characteristic signal for the acetylenic proton around 1.7-3.1 ppm.[2] The number of unique proton environments will differ for each isomer.

    • ¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the sp-hybridized carbons of the triple bond (around 65-90 ppm) are highly diagnostic.[3] Symmetrical isomers like this compound will show fewer signals than their asymmetrical counterparts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • For volatile liquids, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

    • Direct infusion via a syringe pump can also be used.

  • Instrument Parameters:

    • Ionization Method: Electron Ionization (EI) is a common method for these types of compounds.

    • Ionization Energy: Typically 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

  • Data Acquisition: The instrument will separate the ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (110.11 g/mol for C₈H₁₄).

    • Analyze the fragmentation pattern. While many isomers of C₈H₁₄ will produce similar fragments, the relative abundances of these fragments can sometimes be used to distinguish between them. Positional isomers of alkynes may show subtle differences in their fragmentation patterns upon careful analysis.

Distinguishing a Terminal Alkyne from Internal Alkynes

The differentiation between a terminal alkyne (1-octyne) and internal alkynes (2-, 3-, and this compound) is straightforward using IR and ¹H NMR spectroscopy.

G start Unknown C8H14 Isomer ir_spec Acquire IR Spectrum start->ir_spec nmr_spec Acquire 1H NMR Spectrum start->nmr_spec terminal_peak Strong, sharp peak at ~3300 cm-1? ir_spec->terminal_peak acetylenic_proton Signal at ~1.9 ppm? nmr_spec->acetylenic_proton terminal_alkyne Identified as 1-Octyne terminal_peak->terminal_alkyne Yes internal_alkyne Internal Alkyne (2-, 3-, or this compound) terminal_peak->internal_alkyne No acetylenic_proton->terminal_alkyne Yes acetylenic_proton->internal_alkyne No

Caption: Workflow for distinguishing terminal vs. internal alkynes.

Differentiating Internal Alkyne Isomers and Cyclooctene

Distinguishing between the internal alkyne isomers (2-, 3-, and this compound) and the cyclic isomer (cyclooctene) relies heavily on the number of unique signals in their ¹³C NMR spectra, which reflects the molecular symmetry.

G start Internal Alkyne or Cyclooctene c13_nmr Acquire 13C NMR Spectrum start->c13_nmr num_signals Number of Unique Carbon Signals? c13_nmr->num_signals four_signals 4 Signals num_signals->four_signals Four alkene/alkane signals five_signals 5 Signals num_signals->five_signals Five alkyne/alkane signals eight_signals 8 Signals num_signals->eight_signals Eight alkyne/alkane signals cyclooctene Identified as Cyclooctene four_signals->cyclooctene four_octyne Identified as This compound four_signals->four_octyne Four alkyne/alkane signals three_octyne Identified as 3-Octyne five_signals->three_octyne two_octyne Identified as 2-Octyne eight_signals->two_octyne

Caption: Logic for differentiating internal isomers via ¹³C NMR.

References

assessing the stereochemistry of 4-octyne reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereochemical outcomes of reactions involving 4-octyne is crucial for researchers and professionals in drug development and chemical synthesis. The spatial arrangement of atoms in the products of these reactions can significantly influence their biological activity and material properties. This guide provides a comparative assessment of the stereochemistry of products from key reactions of this compound, supported by experimental data and detailed protocols.

Hydrogenation of this compound

Hydrogenation of alkynes can lead to either syn-addition, typically resulting in a (Z)-alkene (cis), or anti-addition, yielding a (E)-alkene (trans). The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome.

Catalytic Hydrogenation (Syn-Addition)

Catalytic hydrogenation of this compound over a poisoned catalyst, such as Lindlar's catalyst or a P-2 catalyst, results in the syn-addition of two hydrogen atoms across the triple bond, predominantly forming the (Z)-4-octene (cis isomer). The catalyst is "poisoned" to prevent over-reduction to the alkane.[1] A palladium-based catalyst has also been shown to produce (Z)-oct-4-ene as the primary product.[2]

Dissolving Metal Reduction (Anti-Addition)

The reduction of this compound with sodium or lithium metal in liquid ammonia (B1221849) or a low-molecular-weight amine solvent leads to the anti-addition of hydrogen, yielding (E)-4-octene (trans isomer) as the major product. This reaction proceeds through a radical anion intermediate.

Table 1: Comparison of Hydrogenation Methods for this compound

ReactionReagents/CatalystMajor ProductStereochemistrySelectivity
Catalytic HydrogenationH₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline)(Z)-4-octenesyn-additionHigh selectivity for the cis isomer
Dissolving Metal ReductionNa, NH₃ (l)(E)-4-octeneanti-additionHigh selectivity for the trans isomer
Palladium-Catalyzed HydrogenationH₂, [Pd{(m,m'-(CF₃)₂C₆H₃)-bian}(ma)](Z)-4-octenesyn-addition(Z)-oct-4-ene is the primary product
Experimental Protocols

Catalytic Hydrogenation of this compound to (Z)-4-Octene:

  • A reaction flask is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

  • A solvent such as methanol (B129727) or hexane (B92381) is added, followed by this compound.

  • The flask is evacuated and filled with hydrogen gas, typically using a balloon or a controlled delivery system.

  • The mixture is stirred vigorously at room temperature to ensure good contact between the catalyst, substrate, and hydrogen.

  • The reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to follow the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation.[1]

Dissolving Metal Reduction of this compound to (E)-4-Octene:

  • A three-necked flask equipped with a dry-ice condenser and a stirring bar is set up under an inert atmosphere (e.g., argon).

  • Liquid ammonia is condensed into the flask.

  • Small pieces of sodium metal are added until a persistent blue color is observed.

  • This compound, dissolved in a minimal amount of an anhydrous ether solvent, is added dropwise to the sodium-ammonia solution.

  • The reaction is allowed to stir for several hours.

  • The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride or ethanol.

  • The ammonia is allowed to evaporate.

  • The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed to yield the product.

Reaction Mechanism Diagrams

Hydrogenation cluster_syn Catalytic Hydrogenation (syn-addition) cluster_anti Dissolving Metal Reduction (anti-addition) 4-Octyne_syn This compound Z_4_Octene (Z)-4-Octene (cis) 4-Octyne_syn->Z_4_Octene syn-addition H2_cat H₂, Lindlar's Catalyst H2_cat->Z_4_Octene 4-Octyne_anti This compound E_4_Octene (E)-4-Octene (trans) 4-Octyne_anti->E_4_Octene anti-addition Na_NH3 Na, NH₃(l) Na_NH3->E_4_Octene

Caption: Stereoselective hydrogenation pathways of this compound.

Halogenation of this compound

The addition of halogens (Br₂ or Cl₂) to alkynes is a stereoselective reaction. The reaction with one equivalent of a halogen typically results in an anti-addition, leading to the formation of a trans-dihaloalkene. This is believed to proceed through a cyclic halonium ion intermediate.[3][4]

Table 2: Stereochemical Outcome of Halogenation of this compound

ReactionReagentsMajor ProductStereochemistry
BrominationBr₂ (1 equiv.)(E)-4,5-dibromooct-4-eneanti-addition
ChlorinationCl₂ (1 equiv.)(E)-4,5-dichlorooct-4-eneanti-addition (less specific than bromination)[3]
Experimental Protocol

Bromination of this compound:

  • This compound is dissolved in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a flask protected from light.

  • The solution is cooled in an ice bath.

  • A solution of one equivalent of bromine in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product, (E)-4,5-dibromooct-4-ene.

  • Purification can be achieved through recrystallization or column chromatography.

Reaction Mechanism Diagram

Halogenation 4_Octyne This compound Halonium_Ion Bridged Bromonium Ion Intermediate 4_Octyne->Halonium_Ion + Br₂ Br2 Br₂ E_Product (E)-4,5-dibromooct-4-ene (trans) Halonium_Ion->E_Product Backside attack by Br⁻ (anti-addition) Br_ion Br⁻ Br_ion->E_Product

Caption: Mechanism of the anti-addition of bromine to this compound.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX) to an internal alkyne like this compound does not have regiochemical considerations due to the symmetrical nature of the alkyne. However, the stereochemistry of the addition can lead to a mixture of (E) and (Z) isomers of the resulting haloalkene.[5] The reaction proceeds through a vinyl cation intermediate, which is planar, allowing for the halide to attack from either face.[6]

Table 3: Stereochemical Outcome of Hydrohalogenation of this compound

ReactionReagentsProductsStereochemistry
HydrochlorinationHCl (1 equiv.)Mixture of (E)-4-chloro-4-octene and (Z)-4-chloro-4-octeneMixture of syn- and anti-addition
HydrobrominationHBr (1 equiv.)Mixture of (E)-4-bromo-4-octene and (Z)-4-bromo-4-octeneMixture of syn- and anti-addition
Hydrobromination with PeroxidesHBr, ROORNot applicable for internal alkynes in terms of regiochemistry, but still yields a mixture of E and Z isomers.[5]Radical mechanism
Experimental Protocol

Hydrochlorination of this compound:

  • This compound is dissolved in a suitable solvent (e.g., acetic acid or a non-polar solvent like pentane).

  • The solution is cooled in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added.

  • The reaction is stirred and allowed to proceed, with monitoring by GC or NMR to determine the ratio of products.

  • After the reaction is complete, the excess HCl is removed, and the reaction is worked up by washing with a basic solution (e.g., sodium bicarbonate) and water.

  • The organic layer is dried, and the solvent is evaporated to give a mixture of the isomeric products.

  • Separation of the E and Z isomers can be challenging and may require careful chromatography.

Logical Relationship Diagram

Hydrohalogenation 4_Octyne This compound Protonation Protonation by H-X 4_Octyne->Protonation Vinyl_Cation Planar Vinyl Cation Intermediate Protonation->Vinyl_Cation Syn_Attack syn-attack by X⁻ Vinyl_Cation->Syn_Attack Attack from same face Anti_Attack anti-attack by X⁻ Vinyl_Cation->Anti_Attack Attack from opposite face Z_Product (Z)-4-halo-4-octene Syn_Attack->Z_Product E_Product (E)-4-halo-4-octene Anti_Attack->E_Product

Caption: Formation of E and Z isomers in hydrohalogenation.

References

A Comparative Guide to the Synthesis of 4-Octyne: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of internal alkynes such as 4-octyne is a fundamental task. This guide provides a comparative analysis of two primary synthetic routes to this compound: the alkylation of an acetylide and the double dehydrohalogenation of a vicinal dihalide. We present a detailed examination of their respective yields, experimental protocols, and mechanistic pathways to inform the selection of the most suitable method for a given research objective.

At a Glance: Synthesis Methods and Yields

The choice of synthetic strategy for this compound can significantly impact the overall efficiency and yield of the process. Below is a summary of the quantitative data for the two methods discussed in this guide.

Synthesis MethodStarting MaterialsReagentsSolventReported Yield
Acetylide Alkylation 1-Butyne (B89482), 1-Bromopropanen-ButyllithiumTetrahydrofuran (THF)~80% (estimated for analogous reactions)
Double Dehydrohalogenation 4,5-Dibromooctane (B15461278)Sodium Amide (NaNH₂)Liquid Ammonia (B1221849) (NH₃)75-85%

Method 1: Acetylide Alkylation

The alkylation of a terminal alkyne is a powerful and widely employed method for the formation of carbon-carbon bonds and the synthesis of internal alkynes. In this approach, 1-butyne is deprotonated by a strong base to form a nucleophilic acetylide anion, which then undergoes an SN2 reaction with an alkyl halide, in this case, 1-bromopropane, to yield this compound.

Experimental Protocol

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser is assembled under an inert atmosphere of argon or nitrogen.

  • Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

  • A solution of 1-butyne in THF is added dropwise to the cooled solvent.

  • n-Butyllithium in hexanes is added dropwise to the stirred solution at -78 °C. The reaction mixture is allowed to stir for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

  • 1-Bromopropane is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Note: While a specific yield for the synthesis of this compound using this exact protocol was not found in the immediate literature, analogous alkylations of terminal alkynes with primary alkyl halides typically proceed in high yields, often around 80%.

Logical Workflow for Acetylide Alkylation

acetylide_alkylation start Start reactants 1-Butyne + 1-Bromopropane start->reactants deprotonation Deprotonation with n-Butyllithium in THF (-78 °C) reactants->deprotonation acetylide Butynyllithium (Acetylide Anion) deprotonation->acetylide sn2 SN2 Attack on 1-Bromopropane acetylide->sn2 product This compound sn2->product workup Aqueous Workup (NH4Cl) product->workup purification Purification (Distillation) workup->purification final_product Pure this compound purification->final_product

Workflow for the synthesis of this compound via acetylide alkylation.

Method 2: Double Dehydrohalogenation

An alternative route to internal alkynes involves the elimination of two equivalents of a hydrogen halide from a vicinal dihalide.[1] This method is particularly useful for the synthesis of symmetrical alkynes. For this compound, the starting material is 4,5-dibromooctane, which is treated with a strong base, such as sodium amide in liquid ammonia, to induce two successive E2 elimination reactions.[1]

Experimental Protocol

Materials:

  • 4,5-Dibromooctane

  • Sodium Amide (NaNH₂)

  • Anhydrous liquid ammonia (NH₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or pentane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask is equipped with a dry ice condenser and a gas inlet for ammonia.

  • Anhydrous liquid ammonia is condensed into the flask.

  • Sodium amide (at least 2 equivalents) is carefully added to the liquid ammonia with stirring.

  • A solution of 4,5-dibromooctane in a minimal amount of diethyl ether is added dropwise to the sodium amide solution.

  • The reaction mixture is stirred at -33 °C (the boiling point of ammonia) for 2-4 hours.

  • Upon completion of the reaction, the ammonia is allowed to evaporate.

  • The remaining residue is cautiously quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether or pentane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by distillation.[1]

This method has a reported yield of 75-85%.[1]

Signaling Pathway for Double Dehydrohalogenation

double_dehydrohalogenation start Start starting_material 4,5-Dibromooctane start->starting_material first_elimination First E2 Elimination (NaNH2 in NH3) starting_material->first_elimination intermediate Bromoalkene Intermediate first_elimination->intermediate second_elimination Second E2 Elimination (NaNH2 in NH3) intermediate->second_elimination product This compound second_elimination->product workup Aqueous Workup (NH4Cl) product->workup purification Purification (Distillation) workup->purification final_product Pure this compound purification->final_product

References

A Comparative Guide to 4-Octyne and Other C8 Alkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the selection of the appropriate alkyne isomer is crucial for reaction efficiency, selectivity, and the ultimate biological activity of the target molecule. This guide provides an objective comparison of the performance of 4-octyne against other C8 alkyne isomers—1-octyne (B150090), 2-octyne, and 3-octyne—supported by physicochemical data and insights into their reactivity in key synthetic transformations.

Physicochemical Properties

The position of the triple bond within the carbon chain significantly influences the physical properties of C8 alkynes. Symmetrical internal alkynes, such as this compound, generally have higher melting points and slightly different boiling points compared to their terminal and asymmetrical internal counterparts. These properties are critical for designing reaction conditions and purification protocols.

Property1-Octyne2-Octyne3-OctyneThis compound
Molecular Formula C₈H₁₄C₈H₁₄C₈H₁₄C₈H₁₄
Molar Mass ( g/mol ) 110.20110.20110.20110.20
Boiling Point (°C) 125 - 128[1][2]136 - 137[3][4]131 - 133[5][6]131 - 132[7][8]
Melting Point (°C) -80 to -79[1][9]-62 to -61.6[4][10]-104[5][11][12]-103[7][8][13]
Density (g/mL at 25°C) ~0.747[2]~0.759[3][14]~0.753[5]0.751[7][8]
Structure Terminal AlkyneInternal AlkyneInternal AlkyneInternal Alkyne (Symmetrical)

Performance in Key Chemical Reactions

The reactivity of an alkyne is fundamentally dictated by the location of its triple bond. Terminal alkynes, like 1-octyne, possess an acidic proton, rendering them suitable for a range of coupling reactions. In contrast, internal alkynes, such as 2-octyne, 3-octyne, and this compound, lack this feature and exhibit different reactivity profiles, particularly in hydrogenation reactions.

Catalytic Hydrogenation

The selective reduction of alkynes to either cis-alkenes or alkanes is a pivotal transformation in organic synthesis. The structure of the alkyne substrate plays a significant role in the selectivity of this reaction.

Comparative Selectivity in Hydrogenation:

Experimental data reveals a stark difference in the selectivity of hydrogenation for terminal versus internal C8 alkynes. In a study using platinum nanoparticles as the catalyst, internal alkynes demonstrated high selectivity towards the corresponding alkene. In contrast, the terminal alkyne, 1-octyne, predominantly underwent complete reduction to the alkane.

AlkyneSelectivity towards Alkene
1-Octyne~4%
This compound>80%
3-Hexyne (for comparison)>80%
5-Decyne (for comparison)>80%

This difference is attributed to the sterics and electronics of the alkyne, with internal alkynes showing a higher propensity for partial hydrogenation to the alkene, while the terminal alkyne is more readily fully reduced to the corresponding alkane.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction used extensively in drug discovery, bioconjugation, and materials science. A critical requirement for this reaction is the presence of a terminal alkyne.

Reactivity Comparison:

  • 1-Octyne: As a terminal alkyne, 1-octyne readily participates in CuAAC reactions to form 1,4-disubstituted triazoles. Its reactivity is generally high under standard catalytic conditions.

  • 2-Octyne, 3-Octyne, and this compound: These internal alkynes are unreactive in CuAAC reactions as they lack the necessary terminal proton for the catalytic cycle to proceed.

This clear distinction in reactivity makes 1-octyne a valuable building block for applications requiring bioorthogonal ligation, while the internal isomers are suitable for synthetic routes where the triple bond is to be retained or functionalized through other means.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Reactivity Comparison:

  • 1-Octyne: Being a terminal alkyne, 1-octyne is an excellent substrate for Sonogashira coupling reactions, enabling the synthesis of a wide array of substituted alkynes.

  • 2-Octyne, 3-Octyne, and this compound: Similar to CuAAC, these internal alkynes are not suitable substrates for the standard Sonogashira coupling as they cannot form the required copper or palladium acetylide intermediate.

Experimental Protocols

Selective Hydrogenation of this compound to (Z)-4-Octene (Lindlar Catalyst)

Objective: To selectively reduce the internal alkyne this compound to the corresponding cis-alkene, (Z)-4-octene.

Materials:

  • This compound

  • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

  • Hydrogen gas (H₂)

  • Hexane (or other suitable solvent)

  • Reaction flask equipped with a stir bar and a balloon filled with H₂

Procedure:

  • In a round-bottom flask, dissolve this compound in hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Octyne

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via the click reaction between 1-octyne and an organic azide (B81097).

Materials:

Procedure:

  • In a reaction vessel, dissolve 1-octyne and the organic azide in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography.

Visualizing Chemical Concepts and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Hydrogenation Workflow Start Start Dissolve Alkyne Dissolve this compound in Hexane Start->Dissolve Alkyne Add Catalyst Add Lindlar's Catalyst Dissolve Alkyne->Add Catalyst H2 Atmosphere Establish H2 Atmosphere Add Catalyst->H2 Atmosphere Reaction Stir at RT H2 Atmosphere->Reaction Monitor Monitor by GC/TLC Reaction->Monitor Monitor->Reaction Incomplete Filter Filter Catalyst Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Product cis-4-Octene Evaporate->Product

Caption: Experimental workflow for the selective hydrogenation of this compound.

G cluster_1 Bioorthogonal Labeling in a Signaling Pathway Probe Metabolic Precursor (e.g., Alkyne-tagged amino acid) Cell Living Cell Probe->Cell Incorporation Protein Synthesis (MAPK Pathway Protein) Cell->Incorporation LabeledProtein Alkyne-labeled Target Protein Incorporation->LabeledProtein Reporter Azide-Fluorophore ClickReaction CuAAC (Bioorthogonal) Visualization Fluorescence Microscopy ClickReaction->Visualization LabeledProteinReporter LabeledProteinReporter LabeledProteinReporter->ClickReaction

Caption: Application of a terminal alkyne probe in bioorthogonal chemistry.

G cluster_2 Reactivity in Coupling Reactions Alkynes C8 Alkynes Terminal 1-Octyne Alkynes->Terminal Internal 2-, 3-, this compound Alkynes->Internal CuAAC CuAAC (Click Chemistry) Terminal->CuAAC Sonogashira Sonogashira Coupling Terminal->Sonogashira Internal->CuAAC Internal->Sonogashira Reactive Reactive CuAAC->Reactive Unreactive Unreactive CuAAC->Unreactive Sonogashira->Reactive Sonogashira->Unreactive

Caption: Logical relationship of C8 alkyne reactivity in coupling reactions.

References

Cross-Validation of Analytical Methods for 4-Octyne Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the characterization and quantification of 4-octyne. It details experimental protocols and presents validation data to aid in method selection and cross-validation for ensuring data integrity and regulatory compliance.

Introduction to Analytical Methods for this compound

The characterization of this compound, an internal alkyne, is crucial in various stages of drug development and chemical synthesis to ensure identity, purity, and concentration. The primary analytical techniques employed for this purpose include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and is suited for different analytical objectives. Cross-validation of these methods is essential to guarantee the reliability and accuracy of analytical results.

Comparative Analysis of Analytical Methods

The performance of each analytical method is evaluated based on key validation parameters. The following table summarizes the typical quantitative performance characteristics for the analysis of hydrocarbons, which can be considered representative for this compound analysis.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative ¹H NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[1][2]≥ 0.99≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 3%[3]< 2%< 10%
Limit of Detection (LOD) ng/g to low µg/g range[4]~0.1% (w/w)pg to ng range
Limit of Quantitation (LOQ) µg/g range[4]~0.3% (w/w)ng range
Specificity High (based on retention time)High (based on chemical shift)Very High (based on mass-to-charge ratio)

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: Increase at 12.5 °C/min to 290 °C.[3]

    • Final temperature: 290 °C, hold for 4 minutes.[3]

  • Injector:

    • Temperature: 280 °C.[3]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 to prevent column overload.[3]

  • Detector:

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a known concentration.

  • Quantification: An external or internal standard method can be used. For an internal standard, a compound with similar properties to this compound but well-separated chromatographically should be chosen.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides structural information and direct quantification without the need for a reference standard of the analyte itself.[5]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should be accurately weighed.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum carefully.

    • Integrate the characteristic signals of this compound (e.g., the allylic protons) and a well-resolved signal from the internal standard.

  • Calculation: The concentration of this compound is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS, providing high specificity for the characterization of this compound, especially in complex matrices.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • GC Conditions: Similar to the GC-FID method described above.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Quadrupole Temperature: 150 °C.[7]

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.

    • Solvent Delay: A solvent delay is used to prevent the high concentration of the solvent from entering and damaging the detector.[8]

  • Sample Preparation: Similar to the GC-FID method.

  • Data Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. Quantification is performed by integrating the peak area of a characteristic ion.

Cross-Validation Workflow and Logical Relationships

The following diagrams illustrate the workflows for the individual analytical methods and a logical relationship for their cross-validation.

G cluster_0 GC-FID Analysis Workflow cluster_1 qNMR Analysis Workflow cluster_2 GC-MS Analysis Workflow a0 Sample Preparation a1 GC-FID Analysis a0->a1 a2 Data Acquisition a1->a2 a3 Quantification a2->a3 b0 Sample and Internal Standard Preparation b1 NMR Data Acquisition b0->b1 b2 Data Processing b1->b2 b3 Quantification b2->b3 c0 Sample Preparation c1 GC-MS Analysis c0->c1 c2 Data Acquisition c1->c2 c3 Identification and Quantification c2->c3

Caption: Workflows for GC-FID, qNMR, and GC-MS analysis of this compound.

G primary_method Primary Method (e.g., GC-FID for Routine QC) comparison Compare Results primary_method->comparison secondary_method Secondary Method (e.g., qNMR for Purity) secondary_method->comparison tertiary_method Tertiary Method (e.g., GC-MS for Impurity ID) tertiary_method->comparison discrepancy Discrepancy Investigation comparison->discrepancy if results differ agreement Agreement (Methods are Cross-Validated) comparison->agreement if results concur discrepancy->primary_method discrepancy->secondary_method discrepancy->tertiary_method

Caption: Logical relationship for cross-validation of analytical methods.

References

Safety Operating Guide

Proper Disposal of 4-Octyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-octyne is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is vital due to the hazardous nature of this chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that can cause serious eye irritation.[1] Ingestion and entry into airways may be fatal.[2][3] Therefore, strict adherence to safety protocols during handling and disposal is paramount.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eyeshields and a face shield

  • Chemical-resistant gloves

  • Flame-retardant antistatic protective clothing[2]

  • Use of a type ABEK (EN14387) respirator filter is recommended

Handling:

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and storage decisions.

PropertyValueSource
CAS Number1942-45-6[1]
Molecular FormulaC8H14[5]
Molar Mass110.20 g/mol [5]
AppearanceLiquid
Density0.751 g/mL at 25 °C[5]
Boiling Point131-132 °C
Melting Point-103 °C
Flash Point29 °C (84.2 °F) - closed cup
Vapor Pressure35 mmHg (at 37.7 °C)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound waste from a laboratory setting.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams , especially incompatible materials such as strong oxidizing agents.[2]

  • Collect liquid this compound waste in a dedicated, properly labeled, and sealable container.

  • Do not mix solid waste (e.g., contaminated wipes) with liquid waste.[6]

2. Container Selection and Labeling:

  • Use a container that is compatible with this compound.

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound".

  • Indicate the primary hazards: "Flammable Liquid" and "Irritant".

  • Record the date when the first drop of waste is added to the container (accumulation start date).

3. On-site Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.

  • The storage area should be cool and away from sources of ignition.[2][4]

  • Ensure the storage location has secondary containment to manage potential spills.

  • Do not store full waste containers on the floor.[6]

4. Arranging for Disposal:

  • Once the waste container is full or reaches your institution's storage time limit, contact your facility's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[7]

  • Provide the EHS department with accurate information about the waste stream.

5. Spill Management:

  • In case of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

  • Absorb the spill with an inert, non-combustible material such as Chemizorb®, sand, or earth.[2]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed container for hazardous waste disposal.

  • Follow the same labeling and disposal procedures for the spill cleanup waste as for liquid this compound waste.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash. [7]

  • Leave some headspace in liquid waste containers to allow for vapor expansion.[6]

  • Always consult your institution's specific hazardous waste management guidelines, as they may have additional requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generate this compound Waste collect Collect in a Labeled, Dedicated Container start->collect spill Spill Occurs start->spill storage Store in a Cool, Ventilated Secondary Containment Area collect->storage full Container Full or Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes end Proper Disposal contact_ehs->end absorb Absorb with Inert Material (e.g., Chemizorb®) spill->absorb Yes collect_spill Collect Contaminated Material in a Labeled Container absorb->collect_spill collect_spill->contact_ehs

References

Personal protective equipment for handling 4-Octyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Octyne

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS 1942-45-6), a flammable and hazardous alkyne. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Physical Properties

This compound is a flammable liquid and vapor that poses several health risks. It can cause serious eye and skin irritation, may lead to respiratory irritation, and can be fatal if swallowed and enters the airways due to aspiration toxicity[1][2][3][4]. Understanding its physical properties is crucial for safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₁₄[2][5][6]
Molecular Weight 110.20 g/mol [2][5]
Appearance Colorless liquid[5][6]
Boiling Point 131-132 °C[5][7]
Melting Point -103 °C[7]
Flash Point 29 °C (84.2 °F) [closed cup][7][8]
Density 0.751 g/mL at 25 °C[5][7]
Vapor Pressure 35 mmHg at 37.7 °C[7]
Water Solubility Sparingly soluble[3][6][8]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personal safety when handling this compound. All PPE should be selected based on its chemical resistance to this specific compound.

Table 2: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn over goggles.[9]Protects against chemical splashes and potential explosions.[9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[9] Always check the manufacturer's chemical resistance guide.Prevents skin contact, irritation, and absorption.[1][9]
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalent flame-retardant, antistatic protective clothing.[9][10]Protects against fire hazards and chemical splashes.[9][10]
Respiratory Protection Air-Purifying RespiratorRequired when working outside a fume hood or in poorly ventilated areas. Use a respirator with Type ABEK (EN14387) organic vapor cartridges.[7][9]Protects against inhalation of harmful vapors which may cause respiratory irritation.[2][3][4]
Detailed Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Experimental Workflow: Safe Handling of this compound

  • Preparation:

    • Ensure a certified chemical fume hood is fully operational before starting any work.

    • Verify that an appropriate fire extinguisher (e.g., dry powder, foam, or carbon dioxide) and a safety shower/eyewash station are readily accessible.

    • Gather all necessary equipment, and ground and bond all containers and receiving equipment to prevent static discharge[3][9].

    • Don all required PPE as specified in Table 2.

  • Dispensing and Use:

    • Conduct all manipulations of this compound inside the chemical fume hood.

    • Use only spark-proof and explosion-proof tools and equipment[1][11].

    • Keep the container tightly closed when not in active use[1][11].

    • Avoid breathing vapors or mists[1][3][4].

    • Prevent contact with skin and eyes[1].

  • Storage:

    • Store this compound in a designated flammables storage cabinet[1].

    • The storage area should be cool, dry, and well-ventilated[1][10][11].

    • Keep containers away from heat, sparks, open flames, and other ignition sources[1][3][4][10][11].

    • Incompatible materials, such as oxidizing agents, should be stored separately[1].

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][3].

    • Decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Emergency and First Aid Procedures

Immediate action is required in case of exposure or a spill.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
Skin Contact Take off all contaminated clothing and shoes at once. Rinse the affected skin area with plenty of water. Get medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[1]

Spill Response:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the material into a sealed, properly labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory immediately and alert others. Close the doors to the affected area and contact your institution's emergency response team.

Disposal Plan

Chemical waste must be managed according to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and compatible hazardous waste container for flammable liquids[9]. The container should be clearly labeled.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizers[9].

  • Container Management:

    • Keep the waste container securely sealed when not in use[12].

    • Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion[13][14].

    • Store the waste container in a designated secondary containment area within a flammables cabinet, away from ignition sources.

  • Final Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

    • All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations[10][15]. Do not pour down the drain [12].

Process Visualization

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 prep3 Ground & Bond Equipment prep2->prep3 handle1 Dispense this compound prep3->handle1 Proceed to handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 disp1 Collect Waste in Labeled Container handle2->disp1 Generate waste clean1 Decontaminate Work Area handle3->clean1 Experiment complete clean2 Wash Hands & Exposed Skin clean1->clean2 disp2 Store Waste in Flammables Cabinet clean2->disp2 End of session disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.